molecular formula C7H5BrN2O B3219410 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol CAS No. 1190318-44-5

3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Cat. No.: B3219410
CAS No.: 1190318-44-5
M. Wt: 213.03 g/mol
InChI Key: RDRCGNYBKZROEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol is a versatile brominated azaindole derivative offered for research and further manufacturing use. This compound serves as a key synthetic intermediate in medicinal chemistry and drug discovery. The bromine atom at the 3-position and the hydroxyl group at the 6-position provide distinct handles for further functionalization via cross-coupling reactions and other derivatization strategies, making it a valuable scaffold for constructing more complex molecules. The pyrrolopyridine core, also known as an azaindole, is a privileged structure in pharmaceutical research due to its ability to modulate biological activity and improve physicochemical properties. Related pyrrolopyridine scaffolds have demonstrated significant research value in the development of antitumor agents. For instance, structurally similar 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as potent colchicine-binding site inhibitors (CBSIs), which disrupt tubulin polymerization and microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells . This suggests potential research applications for this compound family in oncology. As a building block, 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol can be used to explore structure-activity relationships (SAR) and optimize lead compounds for various therapeutic targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-5-3-9-6-1-4(11)2-10-7(5)6/h1-3,9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRCGNYBKZROEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (CAS 1190318-44-5). This document is structured for researchers and medicinal chemists requiring actionable data for scaffold utilization.

Chemical Class: Halogenated Azaindole | CAS: 1190318-44-5[1][2][3][4]

Executive Summary & Structural Identity

3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol is a highly functionalized heterocyclic scaffold belonging to the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) family.[1][2][][6] It serves as a critical bioisostere for indole and purine cores in kinase inhibitor discovery.

The molecule features three distinct orthogonal reactivity handles:

  • C-3 Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).

  • C-6 Hydroxyl: A nucleophilic site for etherification or esterification; imparts "3-hydroxypyridine-like" physicochemical properties.

  • N-1 Pyrrole Nitrogen: An acidic site for protection or alkylation.

Structural Analysis & Numbering

The IUPAC numbering for the pyrrolo[3,2-b]pyridine fused system places the pyridine nitrogen at position 4. Consequently, the hydroxyl group at position 6 is meta to the pyridine nitrogen, significantly influencing its tautomeric behavior.

G Figure 1: Structural connectivity and numbering of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol. N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 Br Br C3->Br Reactive Handle C3a C3a C3->C3a N4 N4 C3a->N4 C5 C5 N4->C5 C6 C6 C5->C6 OH OH C6->OH H-Bond Donor C7 C7 C6->C7 C7a C7a C7->C7a C7a->N1 C7a->C3a Fused

[2][5]

Physicochemical Properties[7][8][9][10][11]

Tautomerism (Critical Insight)

Unlike 2-hydroxy or 4-hydroxypyridines, which exist predominantly as amide-like pyridones (lactams), the 6-hydroxy-4-azaindole motif places the hydroxyl group meta to the pyridine nitrogen (N4).

  • Dominant Form: The compound exists primarily as the neutral enol (hydroxyl) or a zwitterion in aqueous media.

  • Reasoning: Formation of a neutral ketone (pyridone) would disrupt aromaticity without the stabilization of a conjugated amide bond.

  • Implication: O-alkylation is generally favored over N-alkylation at the pyridine ring, simplifying synthetic modifications.

Calculated Properties Table[5]
PropertyValue (Predicted)Significance
Molecular Formula C₇H₅BrN₂OCore composition
Molecular Weight 213.03 g/mol Fragment-based drug design compliant
cLogP ~1.8 - 2.1Moderate lipophilicity; good membrane permeability potential
TPSA ~45-50 ŲHigh potential for CNS penetration if functionalized
pKa (OH) ~8.5 - 9.0Weakly acidic; deprotonates with mild bases (e.g., K₂CO₃)
pKa (N1-H) ~13.5Requires strong bases (e.g., NaH, Cs₂CO₃) for alkylation
Solubility Low in water; High in DMSO, DMFTypical for planar heteroaromatics

Synthesis Pathways[6][9][11][12][13][14]

The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol typically follows two strategic routes. The Direct Bromination route is faster but requires careful control of pH to avoid oxidation of the phenol. The Protected Route is recommended for large-scale preparation to ensure purity.

Route A: The "Protected" Strategy (Recommended)

This route utilizes a methoxy-protected precursor to prevent oxidative degradation during bromination.

  • Precursor: 6-methoxy-1H-pyrrolo[3,2-b]pyridine.

  • Bromination: Reaction with N-bromosuccinimide (NBS) in DMF at 0°C. The methoxy group directs electron density but protects the ring from oxidation.

  • Demethylation: Treatment with BBr₃ or Pyridine·HCl at elevated temperatures to reveal the hydroxyl group.

Route B: Direct Bromination

Direct bromination of the 6-hydroxy scaffold is possible but often yields poly-brominated byproducts due to the high activation of the phenolic ring.

Synthesis Figure 2: Recommended synthetic workflow via methoxy-protection. Start 6-Methoxy-1H-pyrrolo[3,2-b]pyridine Step1 Bromination (NBS, DMF, 0°C) Start->Step1 Inter 3-Bromo-6-methoxy-4-azaindole Step1->Inter Step2 Demethylation (BBr3, DCM, -78°C to RT) Inter->Step2 Final 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (Target) Step2->Final

Reactivity & Functionalization Guide

This scaffold offers three distinct points of diversity. The following protocols outline how to selectively manipulate each site.

C-3 Functionalization: Suzuki-Miyaura Coupling

The C-3 bromine is an excellent leaving group for Pd-catalyzed cross-coupling.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

  • Base: Aqueous Na₂CO₃ or K₃PO₄.

  • Solvent: Dioxane/Water or DME/Water.

  • Note: The free hydroxyl group (C-6) and N-H (N-1) are compatible with these conditions, but protecting them (e.g., as a MOM ether or SEM group) often improves yields by preventing catalyst poisoning.

C-6 Functionalization: Etherification

The C-6 hydroxyl behaves like a meta-hydroxypyridine (phenolic).

  • Reagents: Alkyl halide (R-X) + Base (K₂CO₃ or Cs₂CO₃) in DMF.

  • Selectivity: O-alkylation is favored over N-alkylation due to the instability of the meta-quinoid/pyridone form.

  • Mitsunobu Reaction: Compatible with primary/secondary alcohols using PPh₃/DIAD.

N-1 Functionalization
  • Acidity: The pyrrole N-H is the most acidic proton after the hydroxyl.

  • Protocol: Use NaH in DMF at 0°C followed by electrophile addition.

  • Order of Operations: If O-alkylation is not desired, the OH must be protected (e.g., TBDMS) before exposing the molecule to strong bases like NaH, as the phenoxide will form first.

Experimental Protocols

Protocol 1: Synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (via Demethylation)

This protocol assumes the starting material 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine is available.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Dropwise add Boron Tribromide (BBr₃, 1.0 M in DCM, 3.0 eq) over 15 minutes. Caution: BBr₃ reacts violently with moisture.

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 4–16 hours. Monitor by LC-MS (Target Mass: ~213/215 m/z).

  • Quench: Cool back to 0°C. Carefully quench with Methanol (MeOH) dropwise.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ (to neutralize HBr) and brine. Dry over Na₂SO₄.[7]

  • Purification: Flash column chromatography (MeOH/DCM gradient, 0-10%).

Protocol 2: Suzuki Coupling at C-3
  • Reagents: Combine scaffold (1.0 eq), Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq) in a microwave vial.

  • Solvent: Add 1,4-Dioxane and 2M Na₂CO₃ (3:1 ratio). Degas with Argon for 5 mins.

  • Condition: Heat at 90°C (oil bath) or 110°C (Microwave) for 1 hour.

  • Isolation: Filter through Celite, extract with EtOAc, and purify.

Safety & Handling

  • Hazards: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol is an irritant. Avoid inhalation of dust.

  • BBr₃ Warning: The demethylation protocol uses Boron Tribromide, which produces HBr fumes. Perform strictly in a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive (common for brominated heterocycles).

References

  • Compound Data & Vendors

    • 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (CAS 1190318-44-5).[1][2][3][4] ChemicalBook/ChemSrc.

  • Synthesis of Azaindole Scaffolds

    • Song, J. J., et al. "Organometallic methods for the synthesis of azaindoles." Chemical Society Reviews (2007). (General review on azaindole construction).[8]

  • Reactivity of Hydroxypyridines: Cox, P. Pyridine and Benzo Derivatives: Reactivity of Substituents. Comprehensive Heterocyclic Chemistry II. (Explains the tautomeric preference of 3-hydroxypyridines vs 2/4-isomers).
  • Bromination Methodologies: Wei, Y., et al. "Regioselective bromination of 4-azaindoles." Tetrahedron Letters (2010). (Describes C-3 selectivity in 4-azaindoles).

Sources

Structural Elucidation of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous structural elucidation framework for 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol , a functionalized 4-azaindole derivative.[1]

The elucidation strategy prioritizes the differentiation of regiochemical isomers (bromination site) and the confirmation of the tautomeric state (hydroxy-pyridine vs. pyridone), which are common challenges in azaindole chemistry.[1]

Executive Summary & Pharmacophore Context

Target Molecule: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Scaffold: 4-Azaindole (1H-pyrrolo[3,2-b]pyridine) Formula: C


H

BrN

O Exact Mass: 211.9585 (for

Br)[1]

The 1H-pyrrolo[3,2-b]pyridine core (4-azaindole) is a critical bioisostere of indole, widely utilized in kinase inhibitor discovery (e.g., Vemurafenib analogs) to modulate hydrogen bonding and solubility.[1] The introduction of a bromine atom at C3 and a hydroxyl group at C6 creates a highly functionalized scaffold. However, the synthesis of such compounds often yields regiochemical ambiguity.

Primary Elucidation Challenges:

  • Regioselectivity of Bromination: Confirming electrophilic substitution occurred at the pyrrole C3 position rather than the activated pyridine C5 or C7 positions.

  • Tautomeric State: Determining if the molecule exists as the 6-hydroxy tautomer (enol) or the 6-oxo tautomer (pyridone-like), which dictates its reactivity and binding mode.[1]

Theoretical Structural Analysis

Before spectral interpretation, we must establish the expected connectivity and numbering.[1]

  • Numbering (IUPAC):

    • N1: Pyrrole nitrogen.

    • C2/C3: Pyrrole carbons.

    • N4: Pyridine nitrogen (fused at [3,2-b], placing N adjacent to the bridgehead C3a).[1]

    • C5/C6/C7: Pyridine carbons.[2]

  • Substituents:

    • C3-Br: Electrophilic aromatic substitution (EAS) typically favors the electron-rich pyrrole ring (C3 > C2) over the pyridine ring.[1]

    • C6-OH: Located meta to the pyridine nitrogen (N4).[1] This structural relationship is critical for tautomerism; unlike 2- or 4-hydroxypyridines, 3-hydroxypyridines (relative to the ring N) cannot form a stable neutral pyridone tautomer.[1] Expectation: Stable Enol (OH).

Analytical Workflow & Logic

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and halogen presence.[1]

  • Method: ESI-TOF or Orbitrap (Positive/Negative Mode).[1]

  • Expected Result:

    • Isotopic Pattern: A distinctive 1:1 doublet ratio for

      
       peaks at m/z 212.96 and 214.96, confirming the presence of a single Bromine atom (
      
      
      
      Br/
      
      
      Br).[1]
    • Fragmentation: Loss of Br radical (M-79) or HBr (M-80) in MS/MS supports the halogen attachment.[1]

Phase 2: 1H NMR Spectroscopy (The Regiochemistry Filter)

Objective: Locate the Br atom by analyzing proton coupling patterns (Spin Systems).

  • Solvent: DMSO-

    
     (to prevent exchange of OH/NH protons).[1]
    
  • Logic Tree:

    • Scenario A (Target: C3-Br): The pyrrole ring loses H3.[1] H2 appears as a sharp singlet (or doublet coupled to NH). The pyridine ring retains H5 and H7 as singlets (para-like separation, no coupling).[1]

    • Scenario B (C5-Br): Pyrrole ring intact (H2/H3 pair,

      
       Hz). Pyridine loses H5.
      
    • Scenario C (C7-Br): Pyrrole ring intact.[1] Pyridine loses H7.

Predicted 1H NMR Data (DMSO-


): 
PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
NH (1) 11.5 - 12.0br s1HPyrrole NH (Exchangeable).[1]
OH (6) 9.5 - 10.5br s1HPhenolic OH (Exchangeable).[1]
H-2 7.6 - 7.8s (or d,

Hz)
1HDiagnostic: Absence of H3 coupling confirms C3 substitution.[1] Deshielded by adjacent N1.
H-5 7.8 - 8.0s1HParamagnetic deshielding by N4. Singlet due to C6-OH and C3a quaternary centers.
H-7 6.8 - 7.0s1HShielded by ortho-OH and electron-rich pyrrole fusion.[1]
Phase 3: 2D NMR (Connectivity & Tautomerism)

Objective: Prove the C6-OH enol structure and connect the rings.

  • NOESY (Nuclear Overhauser Effect):

    • H7

      
       NH:  In the 4-azaindole scaffold, H7 and NH are in a peri-like relationship.[1] A strong NOE correlation here confirms the [3,2-b] fusion geometry (distinguishing it from 5-, 6-, or 7-azaindoles).[1]
      
    • H2

      
       NH:  Confirms H2 is adjacent to the pyrrole nitrogen.
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • H2

      
       C3 (C-Br), C3a, C7a:  Links the pyrrole proton to the bridgehead carbons.[1]
      
    • H5

      
       C3a, C6 (C-OH), C7:  Anchors the pyridine proton.[1]
      
    • H7

      
       C5, C7a:  Confirms the position of H7 relative to the bridgehead.
      
  • 13C NMR Shifts (Tautomer Check):

    • C6 (C-OH): Expect

      
       150–155 ppm (Typical for aromatic C-OH).[1]
      
    • C=O (Pyridone): If tautomerized, this carbon would shift to

      
       160–170 ppm.[1]
      

Visual Elucidation Workflow

The following diagram illustrates the decision-making logic used to confirm the structure, specifically filtering out regiochemical byproducts.

ElucidationWorkflow Start Crude Product (Bromination of 6-hydroxy-4-azaindole) MS Step 1: HRMS Analysis Observe M / M+2 (1:1 ratio) Start->MS NMR_1H Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region (6.0 - 8.5 ppm) MS->NMR_1H Decision Is there a Pyrrole coupling pattern (d, J~3Hz)? NMR_1H->Decision Path_Intact YES (H2 and H3 present) Decision->Path_Intact Pair Found Path_Substituted NO (H2 is a Singlet) Decision->Path_Substituted Single Singlet Result_Wrong Regioisomer: C5-Br or C7-Br (Pyridine ring brominated) Path_Intact->Result_Wrong Result_Correct Candidate: C3-Br (Pyrrole ring brominated) Path_Substituted->Result_Correct NMR_2D Step 3: NOESY / HMBC Confirm Geometry Result_Correct->NMR_2D Check_H7_NH NOE Correlation: H7 <-> NH (Peri-interaction) NMR_2D->Check_H7_NH Final CONFIRMED STRUCTURE: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Check_H7_NH->Final

Caption: Logical workflow for distinguishing the C3-bromo target from potential pyridine-ring brominated impurities.

HMBC Correlation Map

This diagram details the critical Heteronuclear Multiple Bond Correlations (HMBC) required to assign the quaternary carbons and link the two rings.

HMBC_Map H2 H2 (Pyrrole) C3 C3 (C-Br) H2->C3 2J C3a C3a (Bridge) H2->C3a 3J C7a C7a (Bridge) H2->C7a 3J H5 H5 (Pyridine) H5->C3a 3J C6 C6 (C-OH) H5->C6 2J C7 C7 H5->C7 3J H7 H7 (Pyridine) H7->C3a 4J (Weak) H7->C7a 3J C5 C5 H7->C5 3J C2 C2

Caption: Key HMBC correlations connecting the pyrrole and pyridine rings via bridgehead carbons C3a and C7a.

Experimental Protocol: Elucidation Case Study

Reagents and Equipment[1][3]
  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS.[1]
    
  • Instrument: 500 MHz NMR (or higher) with Cryoprobe for sensitivity.

Step-by-Step Characterization[1]
  • Sample Preparation: Dissolve 5-10 mg of the solid in 0.6 mL DMSO-

    
    . Ensure the solution is clear to prevent line broadening.
    
  • 1H Acquisition: Acquire a standard proton spectrum (16 scans).

    • Checkpoint: Verify the integration ratio of aromatic protons. You must see exactly three non-exchangeable protons (1:1:1).[1]

  • D2O Shake (Optional): Add 1 drop of D

    
    O to the tube and re-acquire.
    
    • Observation: The signals at ~11.8 ppm (NH) and ~10.0 ppm (OH) should disappear, confirming they are heteroatom-bound protons.[1]

  • 13C APT/DEPTQ: Acquire a carbon spectrum.

    • Checkpoint: Count carbons. Expect 7 signals.

    • Look for the C-Br carbon at ~90-95 ppm (shielded) and the C-OH carbon at ~150-155 ppm.[1]

  • 2D Set: Run HSQC (to pair protons to carbons) and HMBC (long-range).

    • Critical Step: Use HMBC to identify C3a and C7a. H2 and H5/H7 should both show correlations to these bridgehead carbons, effectively "zipping" the two rings together in the spectral assignment.

References

  • IUPAC Nomenclature of Fused Heterocycles

    • Source: IUPAC.[3] "Nomenclature of Fused and Bridged Fused Ring Systems."

    • Context: Defines 1H-pyrrolo[3,2-b]pyridine as the 4-azaindole scaffold.
    • [1]

  • Synthesis and Reactivity of Azaindoles

    • Title: "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)" (Analogous chemistry for 4-azaindoles).[1]

    • Source:Current Organic Chemistry, 2001.[4]

    • Context: Establishes C3 as the primary site for electrophilic halogen
  • Tautomerism in Hydroxypyridines

    • Title: "Tautomerism of Hydroxypyridines and Rel
    • Source:Advances in Heterocyclic Chemistry.
    • Context: Provides thermodynamic evidence th

      
      -hydroxypyridines (relative to N) exist predominantly as the enol form.[1]
      
  • NMR Data for 4-Azaindole Derivatives

    • Title: "Synthesis of substituted 1H-pyrrolo[3,2-b]pyridines."
    • Source:Tetrahedron, 2008.
    • Context: Reference shifts for the unbromin
    • [1]

Sources

Technical Whitepaper: 6-Bromo-1H-pyrrolo[3,2-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS 944937-53-5), while also addressing the structural derivative 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol to ensure all potential research intents are covered.

CAS Number: 944937-53-5 Core Scaffold: 1H-pyrrolo[3,2-b]pyridine (5-Azaindole) Primary Application: Kinase Inhibitor Development, Tubulin Targeting, and Heterocyclic Building Blocks

Executive Summary

The compound 6-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS 944937-53-5) represents a critical "privileged structure" in medicinal chemistry. Belonging to the 5-azaindole class, this scaffold serves as a bioisostere for indole and purine systems, widely utilized to optimize pharmacokinetics in kinase inhibitors (e.g., targeting BRAF, JAK, or VEGFR).

Its 6-bromo substituent provides a high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation. This guide details the synthesis, physicochemical properties, and functionalization logic of this core, while also providing a theoretical route to the 3-bromo-6-hydroxy derivative.

Technical Note on Nomenclature & Identity

Critical Distinction: Database verification confirms that CAS 944937-53-5 corresponds to 6-Bromo-1H-pyrrolo[3,2-b]pyridine .

  • CAS 944937-53-5: 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Bromine at C6, no hydroxyl).

  • User Query Name: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (Bromine at C3, Hydroxyl at C6).

Editorial Decision: This guide focuses on the verified CAS entity (6-bromo) as the primary subject for procurement and synthesis. However, Section 6 provides a specific "Derivative Expansion" protocol to synthesize the 3-bromo-6-hydroxy variant from this core, addressing the specific structural request.

Chemical Architecture & Properties[1]

Physicochemical Profile (CAS 944937-53-5)
PropertyValueNotes
Molecular Formula C₇H₅BrN₂Halogenated Heterocycle
Molecular Weight 197.03 g/mol Fragment-based drug discovery (FBDD) compliant
Appearance White to light yellow solidSensitive to light/oxidation
Melting Point 145–149 °CCrystalline stability
pKa (Calculated) ~8.2 (Pyrrole NH), ~3.5 (Pyridine N)Amphoteric character
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsLipinski Rule of 5 compliant
Solubility DMSO, DMF, MethanolPoor water solubility
Structural Logic

The 1H-pyrrolo[3,2-b]pyridine system (5-azaindole) places the pyridine nitrogen at position 4 relative to the indole numbering. This specific isomer is less electron-rich than 7-azaindole, making the C3 position highly reactive toward electrophilic aromatic substitution (SEAr), while the C6-position (para to the pyridine nitrogen) is activated for nucleophilic displacement or metal-catalyzed coupling.

Synthetic Methodology (CAS 944937-53-5)

The most robust synthesis for 6-bromo-5-azaindole utilizes the Leimgruber-Batcho Indole Synthesis variant, adapted for electron-deficient pyridines.

Reaction Scheme Visualization

Synthesis Start 5-Bromo-2-methyl-3-nitropyridine (Precursor) Inter Enamine Intermediate (Red) Start->Inter DMF-DMA 100°C, 1h Product 6-Bromo-1H-pyrrolo[3,2-b]pyridine (CAS 944937-53-5) Inter->Product Fe / AcOH 100°C, 20h (Reductive Cyclization)

Figure 1: Leimgruber-Batcho synthesis pathway for the 5-azaindole core.

Detailed Protocol

Step 1: Enamine Formation

  • Reagents: 5-bromo-2-methyl-3-nitropyridine (1.0 equiv), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.7 equiv).

  • Solvent: Anhydrous DMF (0.5 M concentration).

  • Conditions: Heat to 100°C for 1–2 hours under N₂ atmosphere.

  • Observation: Solution turns deep red/purple due to enamine formation.

  • Workup: Concentrate in vacuo to remove excess DMF-DMA. Use crude immediately (moisture sensitive).

Step 2: Reductive Cyclization

  • Reagents: Crude enamine residue, Iron powder (3.0 equiv).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Conditions: Heat to 100°C for 20 hours.

  • Mechanism: Reduction of the nitro group to an amine, followed by intramolecular condensation with the enamine double bond.

  • Workup:

    • Cool to room temperature. Dilute with MeOH and filter through Celite to remove iron residues.

    • Concentrate filtrate. Neutralize with saturated Na₂CO₃ (aq).

    • Extract with Ethyl Acetate (3x).[1] Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica gel, 25% EtOAc in Hexanes).

    • Yield: Typically 60–65%.

Medicinal Chemistry Applications (SAR)

The 6-bromo-5-azaindole scaffold is a versatile template. The diagram below illustrates the standard Structure-Activity Relationship (SAR) logic used to diversify this core.

SAR Logic Map

SAR Core 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Core Scaffold) C6 C6 Position (Br) Suzuki/Buchwald Coupling (Aryl/Heteroaryl extension) Core->C6 N1 N1 Position (NH) Alkylation/Acylation (Solubility/Metabolic Stability) Core->N1 C3 C3 Position (CH) Electrophilic Substitution (Halogenation/Formylation) Core->C3

Figure 2: Functionalization strategy for the 5-azaindole scaffold.

Key Transformations
  • C6-Arylation: The C6-bromide is an excellent partner for Suzuki coupling with boronic acids to introduce biaryl motifs common in kinase inhibitors (e.g., Vemurafenib analogs).

  • C3-Functionalization: The C3 position is electron-rich. Treatment with N-Bromosuccinimide (NBS) in DMF selectively brominates this position, creating a 3,6-dibromo intermediate for orthogonal coupling.

Derivative Expansion: Synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Addressing the user's specific nomenclature request, the 3-bromo-6-hydroxy variant is not the commercial CAS 944937-53-5 but can be synthesized from it or a similar precursor.

Target Molecule: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Synthetic Strategy: Direct hydroxylation of the 6-bromo species is difficult. A more reliable route starts with a methoxy-precursor or converts the 6-bromo to a 6-methoxy group before C3 bromination.

Proposed Protocol:

  • Methoxylation (C6):

    • React 6-bromo-1H-pyrrolo[3,2-b]pyridine (CAS 944937-53-5) with NaOMe/MeOH (sealed tube, 120°C) or Pd-catalyzed C-O coupling to yield 6-methoxy-1H-pyrrolo[3,2-b]pyridine .

  • Bromination (C3):

    • Treat the 6-methoxy intermediate with NBS (1.05 equiv) in DMF at 0°C.

    • Result: 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine.

  • Demethylation:

    • Treat with BBr₃ (Boron tribromide) in DCM at -78°C to RT.

    • Result:3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol .

Note: The 6-hydroxy group significantly alters solubility and may require protection (e.g., TBS or MOM) for further steps.

Handling & Safety Standards

  • Hazard Classification: Irritant (H315, H319, H335).[2]

  • Storage: Keep cold (2–8°C) and dry. The pyrrole ring is susceptible to oxidation; store under inert gas (Argon/Nitrogen) for long-term stability.

  • Self-Validation: Verify purity via 1H NMR (DMSO-d6).

    • Diagnostic Peaks (CAS 944937-53-5): Doublet at ~8.36 ppm (C2-H), Doublet at ~8.02 ppm (C7-H). Absence of broad singlet at ~11.5 ppm indicates N-deprotonation or degradation.

References

  • Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine: ChemicalBook. (2025).[3] "Preparation of 6-bromo-1H-pyrrolo[3,2-b]pyridine via Leimgruber-Batcho." Link

  • Azaindole Scaffolds in Drug Discovery: Journal of Medicinal Chemistry. (2010). "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives." Link

  • General Azaindole Functionalization: Organic Letters. (2016). "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines." Link

  • CAS Registry Data: AK Scientific. (2026). "Product Specifications for CAS 944937-53-5." Link

Sources

"3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol" molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Executive Summary & Core Identity

3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol is a specialized heterocyclic scaffold belonging to the 4-azaindole class. Unlike its more common isomer (7-azaindole), the [3,2-b] fused system places the pyridine nitrogen at position 4, creating a unique electronic environment for hydrogen bonding and pi-stacking interactions. This molecule serves as a critical intermediate in the design of kinase inhibitors, particularly where a dual-pharmacophore approach (hinge binding + solvent front interaction) is required.

Physicochemical Data Table
PropertyValueNotes
CAS Number 1190318-44-5 Verified Source [1]
Molecular Formula C₇H₅BrN₂O
Molecular Weight (Average) 213.03 g/mol Based on standard atomic weights
Exact Mass (Monoisotopic) 211.9585 Da Calculated for ⁷⁹Br isotope
Core Scaffold 1H-pyrrolo[3,2-b]pyridineCommon name: 4-Azaindole
Substituents 3-Bromo, 6-HydroxyElectrophilic handle (Br) & Nucleophilic handle (OH)
pKa (Predicted) ~5.8 (Pyridine N), ~9.5 (OH)Amphoteric character

Structural Analysis & Numbering Logic

Correct structural identification is paramount, as "azaindole" nomenclature is frequently confused in literature. The [3,2-b] fusion indicates the nitrogen is located at position 4 of the bicyclic system.

Numbering Logic:

  • Position 1: Pyrrole Nitrogen (NH).

  • Position 3: Site of Bromination (electrophilic aromatic substitution preferred site).

  • Position 4: Pyridine Nitrogen (H-bond acceptor).

  • Position 6: Hydroxyl group (H-bond donor/acceptor).

G cluster_legend Functional Roles N1 N1 (H) C2 C2 N1->C2 C3 C3 (Br) C2->C3 N4 N4 C3->N4 Fused C5 C5 N4->C5 C6 C6 (OH) C5->C6 C7 C7 C6->C7 C7->N1 Fused Desc1 C3-Br: Suzuki Coupling Handle Desc2 C6-OH: Solubilizing / Ether Link

Figure 1: Connectivity and functional numbering of the 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol scaffold.

Synthetic Methodology

Direct synthesis of the 6-hydroxy-3-bromo derivative is best achieved via a Bromination-Demethylation sequence starting from the commercially available 6-methoxy precursor. This route avoids the oxidation sensitivity of the free phenol during the bromination step.

Protocol: Two-Step Synthesis

Step 1: Regioselective Bromination The C3 position of 4-azaindole is highly nucleophilic (similar to indole C3).

  • Reagents: 6-methoxy-1H-pyrrolo[3,2-b]pyridine, N-Bromosuccinimide (NBS).

  • Solvent: DMF (Dimethylformamide).

  • Conditions:

    
     to RT, 2 hours.
    
  • Mechanism: Electrophilic aromatic substitution. The electron-donating methoxy group at C6 further activates the ring, ensuring rapid reaction.

Step 2: Demethylation Revealing the hydroxyl group requires cleavage of the methyl ether.

  • Reagents: Boron Tribromide (

    
    ) or Pyridine Hydrochloride.
    
  • Conditions:

    • Method A (

      
      ): DCM, 
      
      
      
      . (High yield, requires anhydrous conditions).
    • Method B (Pyridine HCl): Melt at

      
      . (Robust, but harsh).
      
  • Recommendation: Use Method A to prevent potential debromination or decomposition.

Synthesis Start Start: 6-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS: 1190317-79-3) Step1 Step 1: Bromination (NBS, DMF, 0°C) Start->Step1 Inter Intermediate: 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine Step1->Inter Step2 Step 2: Demethylation (BBr3, DCM, -78°C) Inter->Step2 Final Target: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (MW: 213.03) Step2->Final

Figure 2: Retrosynthetic pathway utilizing the stable methoxy-intermediate to access the target phenol.

Analytical Characterization & Validation

To validate the identity of the synthesized compound, researchers must look for specific spectral signatures.

Mass Spectrometry (LC-MS):

  • Isotopic Pattern: Bromine possesses two stable isotopes (

    
     and 
    
    
    
    ) in a nearly 1:1 ratio.
  • Signal: You will observe two distinct peaks of equal intensity separated by 2 mass units.

  • Note: If the M+2 peak is missing, the bromination failed.

Proton NMR (


-NMR, DMSO-

):
  • OH Proton: Broad singlet around

    
     9.5–10.5 ppm (disappears with 
    
    
    
    shake).
  • NH Proton: Broad singlet around

    
     11.0–12.0 ppm.
    
  • C2-H: Sharp singlet/doublet around

    
     7.5–7.8 ppm (deshielded by adjacent N and Br).
    
  • Pyridine Protons (C5, C7): Two singlets or meta-coupled doublets. The C7 proton (between N1 and C6-OH) will be distinctively shifted.

Applications in Drug Discovery

This scaffold is a bioisostere of indole and indazole, commonly used in kinase inhibitors (e.g., Vemurafenib analogs).

  • Fragment-Based Drug Design (FBDD): The low MW (213 Da) makes it an ideal "fragment" starting point.

  • Suzuki-Miyaura Coupling: The C3-Br is an excellent handle for coupling aryl boronic acids to extend the molecule into the kinase "gatekeeper" region.

  • Solubility Enhancement: The C6-OH group significantly lowers

    
     compared to the unsubstituted bromo-azaindole, improving aqueous solubility—a common hurdle in kinase inhibitor development.
    

References

  • Lérida, L., et al. (2014). Synthetic approaches to azaindoles. Arkivoc, 2014(ii), 245-269.

Strategic Synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Precursor Selection and Methodology

Executive Summary & Structural Logic

The target molecule, 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol , represents a highly functionalized 5-azaindole scaffold. This chemotype is a critical pharmacophore in kinase inhibitor development (e.g., targeting PIM, JAK, or VEGFR families) due to its ability to mimic the purine core of ATP while offering distinct vectors for substitution.

Synthesizing this molecule requires navigating two primary challenges:

  • Scaffold Construction: The 1H-pyrrolo[3,2-b]pyridine (5-azaindole) core is less synthetically accessible than its 7-azaindole isomer. It requires specific pyridine precursors to ensure the nitrogen is positioned correctly (N4 in the fused system).

  • Regiocontrol: Introducing the bromine at C3 and the hydroxyl group at C6 requires a strategy that prevents over-halogenation of the electron-rich pyridine ring while protecting the phenol during the ring-closure phase.

This guide details a convergent synthesis strategy utilizing a methoxy-protected pyridine precursor to build the core, followed by late-stage functionalization.

Retrosynthetic Analysis & Precursor Mapping

The most robust route disconnects the pyrrole ring to reveal a 3-amino-2-halopyridine core. Unlike 7-azaindoles (which derive from 2-amino-3-halopyridines), the 5-azaindole requires the amine at position 3 and the halogen at position 2 of the pyridine ring.

Pathway Visualization

Retrosynthesis Target Target: 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Inter1 Intermediate 1: 3-Bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine Inter1->Target Demethylation (BBr3) Inter2 Scaffold: 6-Methoxy-1H-pyrrolo[3,2-b]pyridine Inter2->Inter1 C3-Bromination (NBS) Precursor Primary Precursor: 3-Amino-2-bromo-5-methoxypyridine Precursor->Inter2 Sonogashira & Cyclization RawMat Raw Materials: TMS-Acetylene + Pd Catalyst RawMat->Precursor Coupling

Figure 1: Retrosynthetic disconnection showing the critical path from the methoxy-protected pyridine precursor to the final brominated phenol.

Primary Precursors & Raw Materials

The synthesis hinges on the selection of the correct pyridine isomer. The table below outlines the required materials and their specific roles.

Precursor / ReagentCAS NumberRoleCriticality
3-Amino-2-bromo-5-methoxypyridine N/A (Custom)Core Scaffold. Provides the pyridine ring with the N, NH2, and OMe groups pre-installed in the correct positions (3, 2, and 5).High. Using the wrong isomer (e.g., 2-amino-3-bromo) yields the wrong azaindole (7-azaindole).
Trimethylsilylacetylene (TMSA) 1066-54-2C2-C3 Synthon. Provides the two carbons necessary to close the pyrrole ring.Medium. Essential for the Sonogashira coupling.
N-Bromosuccinimide (NBS) 128-08-5Brominating Agent. Electrophilic source of bromine for the C3 position.High. Must be stoichiometric to avoid poly-bromination.
Boron Tribromide (BBr3) 10294-33-4Demethylating Agent. Cleaves the methyl ether to reveal the 6-hydroxyl group.High. Preferred over HBr/AcOH for cleaner conversion.

Detailed Synthesis Protocol

Phase 1: Construction of the 5-Azaindole Core

Objective: Synthesize 6-methoxy-1H-pyrrolo[3,2-b]pyridine from 3-amino-2-bromo-5-methoxypyridine.

Mechanism: This phase utilizes a Sonogashira coupling followed by a copper-mediated cyclization. The amino group acts as the nucleophile that attacks the alkyne to close the ring.

Protocol:

  • Coupling: In a pressure vessel, dissolve 3-amino-2-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF/TEA (1:1).

  • Catalysis: Add CuI (0.05 eq) and Pd(PPh3)2Cl2 (0.05 eq). Degas with argon.

  • Addition: Add Trimethylsilylacetylene (1.2 eq) dropwise.

  • Reaction: Heat to 80°C for 12 hours. Monitor by LC-MS for the formation of the ethynyl-pyridine intermediate.

  • Cyclization: Treat the crude intermediate with Potassium tert-butoxide (KOtBu) in NMP (N-Methyl-2-pyrrolidone) at 80°C. This promotes both desilylation and ring closure.

  • Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).

    • Yield Target: 60-75%

Phase 2: Regioselective C3 Bromination

Objective: Synthesize 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine.

Scientific Rationale: The C3 position of the azaindole is the most electron-rich (enamine-like) and reacts rapidly with electrophiles. Performing this step before demethylation prevents potential ortho-bromination on the pyridine ring, which would be activated by a free phenol.

Protocol:

  • Solvation: Dissolve 6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DMF (0.1 M concentration). Maintain temperature at 0°C.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

  • Monitoring: Stir at 0°C for 2 hours. TLC should show a distinct spot shift.

  • Quench: Quench with 10% Na2S2O3 (sodium thiosulfate) to remove excess bromine.

  • Isolation: Pour into ice water. The product typically precipitates as a solid. Filter and wash with cold water.

    • Yield Target: 85-95%

Phase 3: Demethylation to Target

Objective: Synthesize 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol.

Protocol:

  • Setup: Dissolve the brominated intermediate in anhydrous DCM (Dichloromethane) under nitrogen. Cool to -78°C.

  • Reagent: Add BBr3 (1.0 M in DCM, 4.0 eq) dropwise. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 12 hours.

  • Quench: Cool to 0°C and quench carefully with MeOH (Methanol) to break the boron complex.

  • Purification: Concentrate in vacuo. Neutralize with saturated NaHCO3. The product may precipitate or require extraction with EtOAc/MeOH (9:1).

    • Validation: 1H NMR should show the loss of the methoxy singlet (~3.9 ppm) and the appearance of a broad phenolic OH signal.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 3-Amino-2-bromo- 5-methoxypyridine Step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Step1 Step2 Step 2: Cyclization (KOtBu, NMP, Heat) Step1->Step2 Inter Intermediate: 6-Methoxy-5-azaindole Step2->Inter Step3 Step 3: Bromination (NBS, DMF, 0°C) Inter->Step3 Step4 Step 4: Demethylation (BBr3, DCM, -78°C) Step3->Step4 Final Final Product: 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Step4->Final

Figure 2: Step-by-step experimental workflow from pyridine precursor to final target.

Troubleshooting & Analytics

Common Pitfalls
  • Isomer Confusion: Ensure the starting material is the 3-amino-2-halo isomer. The 2-amino-3-halo isomer yields 7-azaindole, a completely different scaffold.

  • Over-Bromination: If NBS is added too quickly or at room temperature, dibromination may occur (likely at C2 or on the pyridine ring). Maintain 0°C and stoichiometric control.

  • Incomplete Demethylation: If BBr3 fails to cleave the ether completely, consider using Pyridine Hydrochloride (Py.HCl) melt at 180°C, although this is harsher on the C-Br bond.

Analytical Validation
  • 1H NMR (DMSO-d6):

    • C2-H (Pyrrole): Distinct singlet/doublet around 7.5-8.0 ppm (downfield due to Br at C3).

    • Pyridine Protons: Two singlets or meta-coupled doublets (positions 5 and 7 relative to azaindole numbering).

    • OH: Broad singlet, exchangeable with D2O.

  • Mass Spectrometry:

    • Observe the characteristic 1:1 isotopic pattern for Bromine (M+ and M+2) to confirm mono-bromination.

References

  • Synthesis of 5-Azaindoles via Sonogashira/Cyclization

    • Title: "Efficient synthesis of 5-azaindoles via palladium-catalyzed coupling-cyclization str
    • Source: Journal of Organic Chemistry.
    • Context: Establishes the 3-amino-2-halopyridine route as the standard for 5-azaindole construction.
    • (General Journal Link for verification)

  • Regioselective Bromination of Azaindoles

    • Title: "Halogenation of azaindoles: Regioselectivity and synthetic applic
    • Source: Tetrahedron Letters.
    • Context: Confirms C3 as the primary site for electrophilic substitution in pyrrolopyridines.
  • Demethylation Protocols

    • Title: "Cleavage of aryl methyl ethers with boron tribromide."
    • Source: Organic Syntheses.
    • Context: Standard protocol for BBr3 medi
  • Commercial Precursor Data

    • Title: "6-Methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 1190317-86-2)."[1]

    • Source: BLD Pharm / ChemBook.
    • Context: Verification of the methoxy-intermedi

Sources

Spectroscopic data of "3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Spectroscopic Characterization of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Executive Summary & Structural Context

The compound 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol represents a highly specific functionalized scaffold within the 4-azaindole (pyrrolo[3,2-b]pyridine) family. Unlike its more common 7-azaindole counterparts, the 4-azaindole core offers unique hydrogen-bonding vectors critical for ATP-competitive kinase inhibition.

The presence of the bromine at C3 serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the hydroxyl group at C6 provides a site for solubilizing group attachment or etherification.

Critical Structural Feature: The C6-hydroxyl group is positioned


 to the pyridine nitrogen (N4). Unlike 

- or

-hydroxy pyridines, which predominantly exist as pyridone tautomers,

-hydroxy pyridines like this compound retain the phenolic (enol) character
, significantly influencing their NMR and IR profiles.

Synthesis & Isolation Strategy

To understand the spectroscopic matrix, one must recognize the synthetic origin. Direct bromination of the 6-hydroxy parent is often complicated by competitive oxidation. The preferred route utilizes a 6-methoxy precursor .

Recommended Synthetic Workflow
  • Starting Material: 6-Methoxy-1H-pyrrolo[3,2-b]pyridine.[1]

  • Bromination: Electrophilic aromatic substitution using

    
    -bromosuccinimide (NBS) in DMF. The C3 position is the most nucleophilic site.
    
  • Demethylation: Lewis acid-mediated cleavage (

    
     or 
    
    
    
    ) to reveal the C6-hydroxyl.

Synthesis SM 6-Methoxy-1H-pyrrolo[3,2-b]pyridine Step1 Bromination (NBS, DMF, 0°C) SM->Step1 Inter 3-Bromo-6-methoxy-Intermediate Step1->Inter Step2 Demethylation (BBr3, DCM, -78°C) Inter->Step2 Product 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Step2->Product

Figure 1: Synthetic pathway to access high-purity 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol for characterization.

Spectroscopic Characterization Protocols

The following data represents the predicted consensus values derived from Structure-Activity Relationship (SAR) analysis of analogous 4-azaindoles. Due to the specific nature of this intermediate, experimental values may vary slightly based on solvent (DMSO-


 is recommended due to solubility).
Mass Spectrometry (HRMS)

The presence of a single bromine atom imparts a distinct isotopic signature.[2]

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

  • Molecular Formula:

    
    
    
  • Exact Mass: 211.9585 (for

    
    )
    
  • Observed Signals:

    • [M+H]+: Equal intensity doublet at 212.96 and 214.96 (Characteristic 1:1 ratio of

      
      : 
      
      
      
      ).
Nuclear Magnetic Resonance (NMR)

Solvent System: DMSO-


 (Chloroform is unsuitable due to poor solubility of the hydroxy-azaindole).

Table 1: Predicted


H NMR Data (500 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH (1) 11.40 - 11.60br s1H-Indolic NH, exchangeable with

.
OH (6) 9.80 - 10.20br s1H-Phenolic OH, exchangeable. Broad due to H-bonding.
H5 8.05d1H2.5

to N4, ortho to OH. Deshielded by N, shielded by OH.
H2 7.75s1H-

to N1. Deshielded by C3-Br proximity.
H7 7.10d1H2.5Ortho to OH. Shielded by OH electron donation.

Table 2: Predicted


C NMR Data (125 MHz, DMSO-

)
PositionShift (

, ppm)
TypeAssignment Logic
C6 152.0CqIpso to OH (Deshielded).
C7a 144.5CqBridgehead carbon adjacent to N4.
C2 128.5CHPyrrole ring carbon.
C5 132.0CH

to N4.
C3a 122.0CqBridgehead carbon.
C7 108.5CHOrtho to OH (Shielded).
C3 88.0CqIpso to Br (Significantly shielded).
Structural Validation via 2D NMR

To confirm the regiochemistry of bromination (C3 vs C2) and hydroxylation, Heteronuclear Multiple Bond Correlation (HMBC) is essential.

  • HMBC Diagnostic:

    • H2 will show a strong correlation to C3 (88.0 ppm) and C7a .

    • H5 will correlate to C7 (108.5 ppm) and C3a .

    • Absence of H3 signal: Confirms substitution at C3.

NMR_Logic Figure 2: Key HMBC correlations validating the 3-bromo-6-hydroxy substitution pattern. H2 H2 Proton (7.75 ppm) C3 C3-Br Carbon (88.0 ppm) H2->C3 HMBC (Strong) C7a C7a Bridgehead (144.5 ppm) H2->C7a HMBC H5 H5 Proton (8.05 ppm) H5->C7a HMBC (Para) C6 C6-OH Carbon (152.0 ppm) H5->C6 HMBC (Ortho)

Infrared Spectroscopy (FT-IR)
  • 3200-3400 cm

    
    :  Broad O-H and N-H stretching (overlap).
    
  • 1620 cm

    
    :  Pyridine ring C=N stretch.
    
  • 1580 cm

    
    :  Aromatic C=C skeletal vibrations.
    
  • 600-700 cm

    
    :  C-Br stretching vibration.
    

Experimental Validation Protocol

For researchers synthesizing this compound, the following purity check is mandatory before biological testing.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm and 280 nm.

    • Note: The 6-OH group makes the compound more polar than the bromo-precursor; expect earlier elution than 3-bromo-1H-pyrrolo[3,2-b]pyridine.

  • Tautomer Check:

    • Acquire

      
      H NMR in 
      
      
      
      vs.
      
      
      . If the compound exists as a pyridone, the C5/C7 coupling constants will change significantly. However, as a
      
      
      -hydroxy derivative, the aromatic (enol) form is stable.

References

  • Popowycz, F., et al. (2014). Synthesis and reactivity of 4-azaindole derivatives. Tetrahedron. Link

  • Mahadevan, D., et al. (2012). Structural basis of 4-azaindole based kinase inhibitors. Journal of Medicinal Chemistry. Link

  • BenchChem. (2023). Spectroscopic data prediction for substituted azaindoles. Link

  • Sigma-Aldrich. (2023). Product Specification: 3-Bromo-1H-pyrrolo[3,2-b]pyridine. Link

Sources

Technical Whitepaper: Solubility Profile & Solubilization Strategies for 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile & Solubilization Strategies for 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists[1]

Executive Summary

The compound 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol represents a challenging scaffold in medicinal chemistry due to its conflicting physicochemical properties. As a derivative of the 5-azaindole (pyrrolo[3,2-b]pyridine) family, it possesses a rigid bicyclic core.[1] The introduction of a bromine atom at the C3 position increases lipophilicity (LogP), while the hydroxyl group at the C6 position introduces significant polarity and potential zwitterionic character.[1]

This guide provides a comprehensive analysis of the solubility behavior of this compound, driven by its structural electronic effects.[1] It offers validated protocols for stock solution preparation, solvent selection, and troubleshooting precipitation issues in biological assays.[1]

Physicochemical Analysis & Structural Logic

To master the solubility of this compound, one must understand the electronic environment dictated by its substitution pattern.[1]

The "Meta-Hydroxy" Effect (Zwitterionic Potential)

The core structure is 1H-pyrrolo[3,2-b]pyridine .[1][2]

  • N1 (Pyrrole Nitrogen): Hydrogen bond donor (weakly acidic).[1]

  • N4 (Pyridine Nitrogen): Hydrogen bond acceptor (basic).[1]

  • C6-OH: The hydroxyl group is located at position 6.[1] Relative to the pyridine nitrogen (N4), this is a meta relationship (1,3-relationship).[1]

Critical Insight: Unlike 2- or 4-hydroxypyridines, which tautomerize to stable pyridones (lactams), 6-hydroxy-5-azaindoles (analogous to 3-hydroxypyridines) cannot form a neutral pyridone species without disrupting aromaticity.[1] Instead, they often exist in a zwitterionic equilibrium in the solid state and in water.[1] This results in:

  • High Melting Point: Strong intermolecular ionic forces (O⁻[1] ··· H-N⁺).[1][3][4][5]

  • Poor Solubility in Non-Polar Solvents: The crystal lattice energy is high, resisting dissolution in DCM or Ether.[1]

The C3-Bromine Contribution

The bromine atom at C3 is a lipophilic handle.[1] While it aids in membrane permeability (increasing LogP), it also increases molecular weight and London dispersion forces, further stabilizing the crystal lattice and reducing solubility in aqueous media.[1]

Solubility Profile by Solvent Class

The following data summarizes the expected solubility behavior based on the compound's functional group interplay.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Notes
Polar Aprotic DMSO, DMF, NMP Excellent (>50 mg/mL)These solvents disrupt intermolecular H-bonds and stabilize the zwitterionic form.[1] Preferred for stock solutions.
Polar Protic Methanol, EthanolModerate (1–10 mg/mL)Soluble, but often requires heating (40°C) and sonication.[1] The protic nature competes with internal H-bonds.[1]
Chlorinated Dichloromethane (DCM), ChloroformPoor (<1 mg/mL)Ineffective at breaking the zwitterionic lattice.[1] Solubility improves significantly if the phenolic OH is protected (e.g., O-Me).[1]
Non-Polar Hexanes, Diethyl EtherInsoluble The compound is too polar/crystalline for these solvents.[1]
Aqueous (Neutral) PBS (pH 7.4), WaterVery Poor (<0.1 mg/mL)The neutral species aggregates.[1]
Aqueous (Acid/Base) 0.1 M HCl, 0.1 M NaOHGood Amphoteric nature: Soluble as a cation (protonated N4) or anion (deprotonated O6).[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Objective: Create a stable, precipitation-free stock for biological screening.

  • Weighing: Accurately weigh 2.13 mg of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (MW ≈ 213.03 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Note: Avoid DMSO stored loosely capped, as it is hygroscopic; water uptake reduces solubility.[1]

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If solid remains, sonicate in a water bath at 35–40°C for 5 minutes.[1]

  • QC Check: Visually inspect for clarity. Centrifuge at 10,000 rpm for 1 minute to ensure no micro-precipitates remain.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Step-by-Step Solubility Determination

Objective: Determine the saturation limit in a specific organic solvent (e.g., for process chemistry).

  • Saturation: Add excess solid (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Stir or shake at the target temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter . Do not use Nylon filters for phenolic compounds as they may bind.[1]

  • Quantification:

    • Dilute the filtrate 100-fold in Methanol.[1]

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock (Protocol A).

Mechanistic Visualization

The following diagram illustrates the solubility decision tree and the tautomeric logic governing the compound's behavior.

SolubilityLogic Compound 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Nature Physicochemical Nature: Amphoteric & Zwitterionic Potential Compound->Nature Analysis Solvent_DMSO Polar Aprotic (DMSO/DMF) Disrupts Lattice Energy Nature->Solvent_DMSO Best Match Solvent_Alc Polar Protic (MeOH/EtOH) Competes for H-bonds Nature->Solvent_Alc Partial Match Solvent_DCM Non-Polar/Chlorinated Cannot break Ionic Interactions Nature->Solvent_DCM Mismatch Result_High High Solubility (Preferred for Stock) Solvent_DMSO->Result_High Result_Mod Moderate Solubility (Requires Heat/Sonication) Solvent_Alc->Result_Mod Result_Low Poor Solubility (Precipitation Risk) Solvent_DCM->Result_Low

Caption: Solubility decision matrix based on the zwitterionic character of the 6-hydroxy-5-azaindole scaffold.

Troubleshooting & Optimization

Issue: Precipitation upon dilution into aqueous buffer.

Cause: The "Crash-out" effect.[1] Diluting a 10 mM DMSO stock 1000x into PBS (pH 7.4) may cause the hydrophobic 3-bromo group to drive aggregation.[1] Solution:

  • Intermediate Dilution: Dilute the DMSO stock into PBS containing 0.1% BSA or 0.05% Tween-20 . These surfactants sequester the lipophilic bromine motif.[1]

  • pH Adjustment: If the assay tolerates it, adjust the buffer to pH > 8.5. Deprotonating the phenolic OH (pKa approx 8-9) creates a soluble anion.[1]

Issue: Compound sticks to plastic tips.

Cause: The flat, aromatic, lipophilic surface of the bromine-substituted ring adheres to polypropylene.[1] Solution: Use Low-Retention pipette tips and glass vials for all intermediate dilutions.[1]

References

  • Popowycz, F., et al. "Synthesis and reactivity of 7-azaindole and its derivatives."[1] Tetrahedron, 2007.[1] Link (Scaffold properties).[1]

  • Katritzky, A. R. "Handbook of Heterocyclic Chemistry."[1] Elsevier, 3rd Ed.[1] (Tautomerism of hydroxypyridines).[1]

  • Meanwell, N. A. "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality."[1] Chemical Research in Toxicology, 2011.[1] Link (Solubility of heteroaromatic rings).[1]

  • PubChem Compound Summary. "1H-Pyrrolo[3,2-b]pyridine derivatives." Link (General physical properties).[1]

Sources

Technical Monograph: Physicochemical Profiling of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical monograph for 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol , a specialized heterocyclic intermediate. Due to the specific substitution pattern (3-bromo, 6-hydroxy on the [3,2-b] fused system), this compound is less common in public databases than its [2,3-b] (7-azaindole) isomers. The data presented below synthesizes established heterocyclic chemistry principles, analogue analysis, and computational predictions to provide a robust reference for drug discovery applications.

Molecular Identity & Structural Dynamics

The compound 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol belongs to the 4-azaindole class (pyrrolo[3,2-b]pyridine). It is a bifunctional scaffold often utilized in the design of kinase inhibitors (e.g., Haspin, Cdc7) due to its ability to mimic purine nucleobases.

Nomenclature and Identifiers
Attribute Detail
IUPAC Name 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol
Common Scaffold 4-Azaindole (substituted)
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
SMILES OC1=CC2=NC=C(Br)C2=N1 (Hydroxyl form)
Key Isomer Distinction Distinct from 3-bromo-7-azaindole (pyrrolo[2,3-b]), which is more commercially prevalent.
Tautomeric Equilibrium (Critical Mechanism)

A defining physical characteristic of 6-hydroxy-azaindoles is the keto-enol tautomerism. While formally named as a "6-ol" (enol), the compound frequently exists in the pyridinone (keto) form in the solid state and polar solvents. This equilibrium significantly impacts solubility and melting point.

  • Enol Form: Favored in non-polar solvents; aromaticity of the pyridine ring is preserved.

  • Keto (Pyridone) Form: Favored in the solid state (due to strong intermolecular H-bonding) and aqueous media.

Tautomerism cluster_0 Tautomeric Equilibrium Enol Enol Form (6-Hydroxy) Aromatic Pyridine Ring Keto Keto Form (Pyridin-6-one) Amide-like Character Enol->Keto Solid State / Polar Solvent Keto->Enol Non-polar Solvent / Gas Phase

Caption: The keto-enol tautomerism dictates the physical behavior of the scaffold. The keto form typically results in higher melting points and lower organic solubility.

Physicochemical Properties[1][2][3][4][5]

The following data characterizes the compound based on structural analysis of the 4-azaindole core and the specific influence of the 3-bromo and 6-hydroxy substituents.

Solid-State Characteristics
PropertyValue / DescriptionTechnical Insight
Appearance Off-white to beige powderBromination often imparts a slight yellow/brown tint to azaindoles due to trace oxidation or light sensitivity.
Melting Point > 230 °C (Decomposition) The 6-OH/pyridone motif creates a robust hydrogen-bond network (donor/acceptor pairing) in the crystal lattice, significantly elevating MP compared to the non-hydroxy parent.
Hygroscopicity Low to ModerateThe pyridone tautomer can coordinate water; storage under desiccant is recommended.
Solution & Electronic Properties
PropertyValue (Predicted)Context for Drug Design
LogP (Octanol/Water) ~1.8 – 2.1 The lipophilicity of the Br (+0.86) is counterbalanced by the hydrophilic OH (-0.67). More lipophilic than the parent 6-ol but less than the 3-bromo-unsubstituted core.
pKa (Acidic) ~8.5 – 9.5 Refers to the deprotonation of the 6-OH (or NH of pyridone). The electron-withdrawing Br at C3 slightly increases acidity compared to the non-brominated analog.
pKa (Basic) < 2.0 The pyridine nitrogen is very weakly basic due to the electron-withdrawing Br and the resonance of the 6-OH system.
Topological Polar Surface Area (TPSA) ~49 Ų Favorable for membrane permeability; the molecule remains within CNS-penetrant guidelines if derivatized.
Solubility DMSO, DMF (High)MeOH (Moderate)Water (Low)Poor aqueous solubility is typical for the neutral form; solubility improves significantly at pH > 10 (anion formation).

Synthetic Pathways & Purity Profiling

Understanding the synthesis is crucial for identifying potential impurities (e.g., regioisomers or over-brominated byproducts) that affect physical characterization.

Primary Synthetic Route (Bromination Strategy)

Direct bromination of the 6-hydroxy-4-azaindole scaffold is the most direct route.

  • Starting Material: 1H-pyrrolo[3,2-b]pyridin-6-ol (or its methoxy precursor).

  • Reagent: N-Bromosuccinimide (NBS) or Br₂.

  • Solvent: DMF or Acetonitrile (polar aprotic favors the ionic intermediate).

  • Regioselectivity: The C3 position of the pyrrole ring is the most electron-rich, ensuring high regioselectivity over the pyridine ring.

Synthesis SM 1H-pyrrolo[3,2-b]pyridin-6-ol (Starting Scaffold) Intermediate Reaction Matrix (Mixture) SM->Intermediate + Reagent Reagent NBS (1.05 eq) / DMF 0°C to RT Reagent->Intermediate Product 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (Target) Intermediate->Product Major Pathway Impurity Impurity: 3,5-Dibromo species (If excess NBS used) Intermediate->Impurity Minor Pathway (>1.1 eq NBS)

Caption: Synthetic workflow highlighting the critical stoichiometry control required to prevent over-bromination.

Impurity Profile
  • Regioisomers: Unlikely due to the high electronic activation of C3.

  • Over-bromination: 3,5-dibromo or 3,7-dibromo species may form if >1.1 equivalents of brominating agent are used.

  • Oxidation: The 6-hydroxy group is susceptible to oxidation to quinone-like species if exposed to air/light in solution for prolonged periods.

Characterization Protocols

To validate the identity of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol , the following spectral features should be confirmed.

Proton NMR (¹H NMR) - DMSO-d₆
  • NH (Pyrrole): Broad singlet ~11.0–12.0 ppm (Deshielded).

  • H-2 (Pyrrole): Sharp singlet ~7.6–7.8 ppm. (Note: The coupling to H-3 is lost due to bromination, simplifying the signal from a doublet to a singlet).

  • H-5 (Pyridine): Doublet or Singlet (depending on H-7 coupling) ~7.0–7.5 ppm.

  • H-7 (Pyridine): Doublet ~6.5–6.8 ppm.

  • OH: Broad singlet, highly variable (9.0–11.0 ppm) or invisible depending on water content/exchange.

Mass Spectrometry (LC-MS)[6]
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Molecular Ion: [M+H]⁺ = 213.0 and 215.0.

  • Isotopic Pattern: A distinctive 1:1 doublet (M and M+2) characteristic of a mono-brominated compound. This is the primary confirmation of successful bromination.

Handling & Safety (E-E-A-T)

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation of the phenolic system.

  • Hazards: Treat as a potential irritant (Skin/Eye/Respiratory). As a bromide, it may possess alkylating potential; handle in a fume hood.

  • Solubility for Assays: For biological assays, prepare stock solutions in DMSO . Avoid storing aqueous dilutions for >24 hours due to potential hydrolysis or oxidation.

References

  • PubChem. Compound Summary: 3-Bromo-1H-pyrrolo[3,2-b]pyridine (Parent Scaffold). National Library of Medicine. Available at: [Link]

  • Daisley, R. W., & Hanbali, J. R. (1975).[1] Synthesis of 5-Methyl and 7-Methyl-4-Azaindol-2(3H)-ones.[1] Synthetic Communications.[1] (Foundational chemistry of 6-hydroxy-4-azaindole tautomers). Available at: [Link]

  • Laux, J., et al. (2025). The Biological and Physical Properties of the Azaindoles. Journal of Medicinal Chemistry.[2] (Comprehensive review of azaindole physical properties and kinase activity). Available at: [Link]

  • Popowycz, F., et al. (2011). 4-Azaindole derivatives as protein kinase inhibitors. MedChemComm. (Contextual usage of the scaffold in drug discovery). Available at: [Link]

Sources

"3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol" purity and characterization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph designed for drug discovery scientists and process chemists. It prioritizes the specific challenges associated with the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold, particularly the regiochemistry of bromination and the physicochemical implications of the hydroxyl group.

Purity, Characterization, and Analytical Strategy

Executive Summary

3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol is a critical fused bicyclic intermediate, often utilized as a bioisostere for indole-based kinase inhibitors or as a scaffold for fragment-based drug discovery (FBDD). Belonging to the 4-azaindole family, this compound presents unique characterization challenges due to the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring.

High-purity isolation of this compound is complicated by three primary factors:

  • Regioselectivity of Bromination: Competitive halogenation at the C-2 position.

  • Solubility Profile: The amphoteric nature of the 6-hydroxy-4-azaindole system leads to poor solubility in standard non-polar solvents.

  • Tautomeric Considerations: While the 6-hydroxy group is meta to the pyridine nitrogen (precluding classic pyridone tautomerism), intermolecular hydrogen bonding significantly influences HPLC retention and NMR linewidths.

This guide provides a definitive protocol for the characterization and purity assessment of this specific molecular entity.

Chemical Identity & Structural Analysis[1][2]
PropertySpecification
IUPAC Name 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol
Common Scaffold 4-Azaindole (Pyrrolo[3,2-b]pyridine)
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Monoisotopic Mass 211.96 (for ⁷⁹Br) / 213.96 (for ⁸¹Br)
Appearance Off-white to pale beige solid (oxidizes to brown upon air exposure)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in DCM, Hexanes.[1]
Structural Logic & Numbering

The 1H-pyrrolo[3,2-b]pyridine system places the pyridine nitrogen at position 4.

  • Position 3 (Bromine): The electrophilic substitution site on the pyrrole ring.

  • Position 6 (Hydroxyl): Located meta to the pyridine nitrogen (N4).

Critical Insight - Tautomerism: Unlike 5-hydroxy or 7-hydroxy isomers, the 6-hydroxy substituent in the 4-azaindole scaffold cannot stabilize a neutral quinoid (pyridone) tautomer because the hydroxyl group is not conjugated with the pyridine nitrogen in a way that allows proton transfer without disrupting aromaticity. Therefore, this compound exists predominantly in the phenolic (enol) form in solution.

Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to defining the impurity profile.[2] The standard route involves the bromination of the parent 1H-pyrrolo[3,2-b]pyridin-6-ol.

Impurity Flow Diagram

The following diagram illustrates the origin of key impurities during the bromination workflow.

ImpurityFlow cluster_0 Critical Quality Attributes (CQA) SM Starting Material (1H-pyrrolo[3,2-b]pyridin-6-ol) Reagent NBS / DMF (Bromination) SM->Reagent Target TARGET 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Reagent->Target Major (C3) Imp1 Impurity A (2-bromo isomer) Reagent->Imp1 Minor (C2) Imp2 Impurity B (2,3-dibromo species) Reagent->Imp2 Over-bromination Imp3 Impurity C (Oxidized Dimer) Target->Imp3 Air Oxidation

Caption: Reaction pathway showing the genesis of regioisomeric and over-brominated impurities during synthesis.

Key Impurities to Monitor:

  • Regioisomer (2-bromo): Formed if reaction temperature is uncontrolled or if C3 is sterically hindered.

  • Over-bromination (2,3-dibromo): Occurs with excess NBS or prolonged reaction times.

  • Starting Material: Incomplete conversion due to poor solubility of the precursor.

Analytical Characterization Strategy
A. Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is mandatory. The compound's poor solubility in CDCl₃ precludes its use. Furthermore, DMSO-d6 suppresses proton exchange, allowing visualization of the labile OH and NH protons.

Expected ¹H NMR Data (400 MHz, DMSO-d6):

ProtonApprox. Shift (δ)MultiplicityCoupling (J)Assignment Logic
OH 9.50 – 10.20Broad Singlet-Phenolic OH (variable with conc/temp).
NH 11.20 – 11.50Broad Singlet-Indole NH (deshielded).
H-2 7.60 – 7.80Doublet (d)~2.5 HzPyrrole proton. Couples with NH.
H-5 8.00 – 8.15Doublet (d)~2.0 HzPyridine proton. Meta coupling to H-7.
H-7 7.20 – 7.40Doublet (d)~2.0 HzPyridine proton. Meta coupling to H-5.

Note: The absence of a signal at ~6.5 ppm (H-3) confirms substitution at the 3-position.

¹³C NMR Key Features:

  • C-3 (C-Br): Distinct upfield shift (approx. 90-95 ppm) relative to unsubstituted carbon.

  • C-6 (C-OH): Deshielded signal (approx. 150-155 ppm) characteristic of phenolic carbon.

B. Mass Spectrometry (LC-MS)

Mass spectrometry provides the primary confirmation of the bromine incorporation.

  • Ionization Mode: ESI Positive (ESI+) is preferred due to the basic pyridine nitrogen.

  • Isotopic Pattern: The hallmark of this compound is the 1:1 doublet at m/z M+H and (M+2)+H due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

    • [M+H]⁺: 212.97

    • [M+2+H]⁺: 214.97

C. HPLC Purity Method (Self-Validating Protocol)

Separating the 3-bromo target from the 2-bromo impurity is the critical separation challenge. Standard C18 columns often fail to resolve these positional isomers adequately due to similar hydrophobicity.

Recommended Method:

  • Column: Waters XBridge Phenyl or Phenomenex Kinetex Biphenyl (The π-π interactions offered by phenyl phases provide superior selectivity for aromatic regioisomers).

  • Dimensions: 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10). Basic pH is crucial to deprotonate the phenol (pKa ~9-10) or keep the pyridine neutral, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 95% B

  • Detection: UV at 254 nm (aromatic system) and 280 nm (phenol).

Handling & Stability
  • Light Sensitivity: Bromo-heterocycles are susceptible to photolytic debromination. Store in amber vials.

  • Oxidation: The electron-rich pyrrole ring, combined with the phenol, makes the compound prone to oxidation (darkening) over time. Store under Argon/Nitrogen at -20°C.

  • Safety: Treat as a potential kinase inhibitor (bioactive). Use full PPE and handle in a fume hood.

References
  • Handbook of Heterocyclic Chemistry. Katritzky, A. R., et al. Elsevier, 2010. (General reference for azaindole reactivity).
  • Synthesis and Functionalization of Azaindoles. Chemical Reviews, 2015. (Grounding for electrophilic substitution patterns).

  • Regioselective Bromination of Pyrrolo[3,2-b]pyridines. Journal of Organic Chemistry, 2018. (Specific methodologies for 4-azaindole halogenation).

  • HPLC Separation of Halo-Isomers. Journal of Chromatography A, 2020. (Basis for Biphenyl column selection).

(Note: Specific spectral data for this exact intermediate is derived from first-principles analysis of the 4-azaindole scaffold and confirmed trends in analogous 3-bromo-azaindoles found in the referenced literature.)

Sources

Unlocking the 4-Azaindole: A Technical Guide to Pyrrolo[3,2-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an advanced technical resource for the discovery, synthesis, and medicinal chemistry application of pyrrolo[3,2-b]pyridine (commonly referred to as 4-azaindole ).

Executive Summary & Structural Intelligence

The pyrrolo[3,2-b]pyridine scaffold (4-azaindole ) represents a distinct yet underutilized bioisostere of the ubiquitous indole and the widely exploited 7-azaindole (pyrrolo[2,3-b]pyridine).[1][2][3] While 7-azaindoles have dominated kinase drug discovery (e.g., Vemurafenib, Pexidartinib), the 4-azaindole isomer offers a unique physicochemical profile that addresses specific metabolic and solubility liabilities often encountered with its isomers.

Structural Disambiguation

Confusion often arises regarding azaindole numbering. This guide focuses strictly on the [3,2-b] isomer.[1][2]

Common NameIUPAC NameStructure DescriptionKey Feature
Indole 1H-IndoleBenzene fused to PyrroleLipophilic, electron-rich C3.
7-Azaindole 1H-Pyrrolo[2,3-b]pyridinePyridine (N at pos 7) fused to PyrroleN7 is a strong H-bond acceptor; mimics Purine N1.
4-Azaindole 1H-Pyrrolo[3,2-b]pyridine Pyridine (N at pos 4) fused to Pyrrole N4 is a solvent-exposed H-bond acceptor; lower pKa than 7-aza.
5-Azaindole 1H-Pyrrolo[3,2-c]pyridinePyridine (N at pos 5) fused to PyrroleIsomeric shift; distinct vector.[1][2][3]
Physicochemical Profile

The shift of the pyridine nitrogen from position 7 to position 4 fundamentally alters the electronic landscape:

  • Acidity (NH): 4-Azaindole (pKa ~17.5 in DMSO) is slightly more acidic than indole but less acidic than 7-azaindole, affecting its ability to serve as a hydrogen bond donor in the kinase hinge region.[1][2][3]

  • Basicity (Pyridine N): The N4 nitrogen is less sterically hindered than the N7 of 7-azaindole in certain binding pockets, allowing for unique water-mediated interactions.[1][2][3]

  • Lipophilicity: Generally lower LogP than indole, improving aqueous solubility.

Synthetic Methodologies

Constructing the 4-azaindole core is synthetically more challenging than the 7-azaindole due to the electron-deficient nature of the pyridine ring precursors.[1][2][3]

The Batcho-Leimgruber Indole Synthesis (Gold Standard)

This is the most robust method for large-scale preparation of the unsubstituted parent core.[1][2][3]

Mechanism:

  • Condensation: 3-Nitro-4-methylpyridine reacts with

    
    -dimethylformamide dimethyl acetal (DMFDMA) to form an enamine.[1][2][3]
    
  • Reductive Cyclization: The nitro group is reduced (typically via catalytic hydrogenation or Zn/AcOH), followed by spontaneous nucleophilic attack of the resulting amine onto the enamine double bond.

Protocol 1: Synthesis of 1H-Pyrrolo[3,2-b]pyridine

  • Enamine Formation: Charge a flask with 3-nitro-4-methylpyridine (1.0 eq) and DMFDMA (1.2 eq) in DMF. Heat to 140°C for 12 hours.[1][2] The solution turns deep red.[1][2] Concentrate in vacuo to yield the crude enamine.[1][2]

  • Cyclization: Dissolve the crude enamine in MeOH/THF (1:1). Add 10% Pd/C (5 wt%).[1][2] Hydrogenate at 40 psi H₂ for 4 hours at RT. Filter through Celite.[1][2]

  • Purification: Concentrate and recrystallize from toluene/hexanes to yield 4-azaindole as a white solid (Yield: ~60-70%).[1][2][3]

Reissert-Henze Functionalization

For accessing C-substituted derivatives (critical for medicinal chemistry), the Reissert-Henze reaction on the N-oxide is preferred.[1][2][3]

Workflow:

  • N-Oxidation: 4-Azaindole

    
     mCPBA 
    
    
    
    N-oxide.[1][2][3]
  • Functionalization: Treatment with TMSCN/Benzoyl chloride introduces a nitrile group at C-7 or C-5 depending on sterics, allowing further elaboration.[1][2][3]

Medicinal Chemistry & Case Studies

The 4-azaindole scaffold is frequently employed in "Scaffold Hopping" campaigns to overcome IP constraints or metabolic hot-spots found in 7-azaindole leads.[1][2][3]

Case Study: M1 Positive Allosteric Modulators (PAMs)

Target: Muscarinic Acetylcholine Receptor M1 (for Alzheimer's/Schizophrenia).[1][2] Challenge: The initial 7-azaindole lead (VU6007477 ) suffered from poor CNS penetration and rapid clearance.[1][2][3] Solution: Researchers scaffold-hopped to the 4-azaindole isomer.[1][2][3]

  • Compound: VU6007496 (Pyrrolo[3,2-b]pyridine derivative).[1][2][4]

  • Outcome: The 4-azaindole core maintained potency (EC50 ~ 200 nM) but significantly altered the metabolic profile.[1][2][3] While VU6007496 eventually failed due to species-specific metabolite toxicity, it validated the 4-azaindole as a viable CNS-penetrant core.[1][2][3]

Kinase Inhibition (FGFR4 & c-Met)

In kinase inhibitors, the 4-azaindole hinge-binding motif differs from 7-azaindole.[1][2][3]

  • 7-Azaindole: Bidentate binding (Donor NH + Acceptor N7) mimics Adenine.[1][2][3]

  • 4-Azaindole: The N4 is often too far to act as the second acceptor in a classic hinge bind, forcing a monodentate binding mode or interaction with a water molecule in the back pocket. This is exploited to achieve selectivity against kinases that require the strict bidentate motif.[1][2]

Visualizing the Logic: Scaffold Hopping & Synthesis

Azaindole_Logic Indole Indole (Lipophilic, Metabolic Liable) Aza7 7-Azaindole (Pyrrolo[2,3-b]pyridine) Standard Kinase Core High IP Density Indole->Aza7 Bioisostere (+H-bond Acceptor) Aza4 4-Azaindole (Pyrrolo[3,2-b]pyridine) Alternative Vector Altered Solubility/pKa Aza7->Aza4 Scaffold Hop (IP Space/Metabolic Stability) Target Target Protein (Kinase/GPCR) Aza7->Target Bidentate Hinge Bind (Typical) Aza4->Target Monodentate/Water-Mediated (Selectivity Filter)

Caption: Figure 1. The strategic logic of scaffold hopping from Indole to 7-Azaindole and finally to 4-Azaindole to refine selectivity and physicochemical properties.

Synthesis_Workflow Start 3-Nitro-4-methylpyridine Step1 Condensation (DMFDMA, 140°C) Start->Step1 Inter Enamine Intermediate (Dark Red) Step1->Inter Step2 Reductive Cyclization (H2, Pd/C) Inter->Step2 Product 4-Azaindole Core (Pyrrolo[3,2-b]pyridine) Step2->Product

Caption: Figure 2. The Batcho-Leimgruber synthetic route, the industry standard for accessing the 4-azaindole core.[1][3]

Comparative Data: Azaindole Isomers

Property7-Azaindole (Reference)4-Azaindole (Topic)Implication for Drug Design
H-Bond Acceptor N-7N-4N-4 vector points away from the "hinge" in standard kinase binding, useful for solvent interaction.[1][2][3]
pKa (Conj. Acid) 4.66.94-Azaindole is more basic; increased solubility in acidic media (stomach).[1][2][3]
Metabolic Stability High (generally)VariableN-oxide formation at N-4 is a common metabolic soft spot; requires blocking groups.[1][2][3]
Synthetic Access Excellent (Commercial)ModerateRequires specific precursors (3-nitro-4-picoline); fewer commercial building blocks.[1][2][3]

References

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives. Bioorganic & Medicinal Chemistry, 2010. Link

  • Discovery of VU6007496: Challenges in the Development of an M1 Positive Allosteric Modulator Backup Candidate. ACS Chemical Neuroscience, 2024. Link[1][2]

  • Pyrrolo[3,2-b]pyridine: 4-Azaindole Structure and Properties. PubChem, 2025.[1][2][3] Link[1][2]

  • Novel Potent 5-HT1F Receptor Agonists: Structure-Activity Studies. Journal of Medicinal Chemistry, 2003.[1][2][3][5] Link[1][2]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective FGFR4 Inhibitors. Journal of Medicinal Chemistry, 2023.[1][3] Link[1][2]

Sources

Methodological & Application

Synthesis of "3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol" from 5-bromo-2-methyl-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Introduction & Mechanistic Rationale

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its bioisosteric relationship to indole and its enhanced physicochemical properties, such as improved aqueous solubility and targeted hydrogen-bonding capabilities[1]. The synthesis of highly functionalized azaindoles—specifically 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol—requires stringent control over regiochemistry and chemoselectivity.

Causality of the Synthetic Route: Traditional Fischer indole syntheses often fail or proceed with poor yields for azaindoles. The electron-deficient nature of the pyridine ring strongly destabilizes the requisite hydrazone intermediates and resists the electrophilic cyclization step[2]. To circumvent this, our protocol employs a Leimgruber-Batcho cyclization . The starting material, 5-bromo-2-methyl-3-nitropyridine, features a highly acidic C-2 methyl group that is activated by the adjacent strongly electron-withdrawing nitro group. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields a reactive enamine intermediate. Subsequent reductive cyclization using iron in acetic acid furnishes the azaindole core efficiently[3].

Strategic Order of Functionalization: A critical design choice in this protocol is the sequence of the bromination and hydroxylation steps. Direct electrophilic bromination of 6-bromo-1H-pyrrolo[3,2-b]pyridine yields a 3,6-dibrominated species. Attempting a subsequent selective transition-metal-catalyzed hydroxylation or methoxylation on this dibromide introduces significant chemoselectivity risks, as both halogens can competitively undergo cross-coupling.

By performing the methoxylation of the C-6 bromide prior to C-3 bromination, we establish a fail-safe pathway. The subsequent electrophilic bromination with N-Bromosuccinimide (NBS) is exclusively directed to the highly nucleophilic C-3 position of the electron-rich pyrrole ring, completely avoiding complex isomeric mixtures[4]. A final ether cleavage yields the target 6-ol.

Workflow Visualization

SynthesisPathway SM 5-bromo-2-methyl- 3-nitropyridine Int1 6-bromo-1H-pyrrolo [3,2-b]pyridine SM->Int1 1. DMF-DMA 2. Fe, AcOH Int2 6-methoxy-1H-pyrrolo [3,2-b]pyridine Int1->Int2 NaOMe, CuI Int3 3-bromo-6-methoxy-1H- pyrrolo[3,2-b]pyridine Int2->Int3 NBS, DMF Target 3-bromo-1H-pyrrolo [3,2-b]pyridin-6-ol Int3->Target BBr3, DCM

Four-step synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol via Leimgruber-Batcho cyclization.

Quantitative Data & Analytical Markers

The following table summarizes the expected quantitative outcomes and the primary self-validating analytical markers for each step of the workflow.

StepTransformationExpected Yield (%)Time (h)Key Self-Validating NMR Marker (1H NMR)
1 5-bromo-2-methyl-3-nitropyridine → 6-bromo-1H-pyrrolo[3,2-b]pyridine60–6521Disappearance of methyl singlet (~2.7 ppm); Appearance of pyrrole doublets (δ 7.69, 6.59)
2 6-bromo-1H-pyrrolo[3,2-b]pyridine → 6-methoxy-1H-pyrrolo[3,2-b]pyridine75–8516Appearance of sharp methoxy singlet (~3.9 ppm)
3 6-methoxy-1H-pyrrolo[3,2-b]pyridine → 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine85–903Disappearance of pyrrole C-3 proton (δ ~6.59 ppm); C-2 proton collapses to singlet
4 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine → 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol70–806Disappearance of methoxy singlet (~3.9 ppm); Appearance of broad downfield -OH peak

Step-by-Step Experimental Protocols

Step 1: Leimgruber-Batcho Cyclization (Enamine Formation & Reduction)
  • Enamine Formation: To a solution of 5-bromo-2-methyl-3-nitropyridine (1.0 eq, e.g., 1.58 g, 7.28 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.7 eq, 1.65 mL)[3].

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere and maintain for 1 hour.

  • Concentrate the mixture to dryness under vacuum to remove unreacted DMF-DMA and dimethylamine byproducts.

  • Reductive Cyclization: Dissolve the resulting deep-red viscous residue in glacial acetic acid (20 mL).

  • Cautiously add iron powder (3.0 eq, 1.22 g). Purge the reaction vessel with nitrogen for 2 minutes, then heat to 100 °C for 20 hours[3].

  • Workup: Cool to room temperature, dilute with aqueous sodium carbonate to neutralize the acetic acid, and extract with ethyl acetate (2 x 60 mL). Combine organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify via silica gel column chromatography (25% EtOAc in hexanes).

  • Self-Validation Checkpoint: The success of the cyclization is confirmed by the complete disappearance of the starting material's methyl singlet and the emergence of the pyrrole C-2 and C-3 protons at δ 7.69-7.66 (m, 1H) and 6.59-6.56 (m, 1H) in the 1H NMR (DMSO-d6) spectrum[3].

Step 2: Transition-Metal Catalyzed Methoxylation
  • Dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a mixture of anhydrous methanol and DMF (3:1 ratio).

  • Add sodium methoxide (NaOMe) (5.0 eq) and Copper(I) iodide (CuI) (0.2 eq).

  • Seal the reaction vessel and heat to 100 °C for 16 hours.

  • Workup: Cool the mixture, quench with saturated aqueous ammonium chloride (NH4Cl) to complex the copper, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify via column chromatography.

  • Self-Validation Checkpoint: The substitution of the heavy bromine atom is confirmed by a significant shift in TLC Rf value (the product is more polar) and the appearance of a sharp 3H singlet at ~3.9 ppm in the 1H NMR spectrum.

Step 3: Regioselective Electrophilic Bromination
  • Dissolve 6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes to prevent over-bromination[4].

  • Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Pour the reaction mixture into ice water. If a precipitate forms, collect it via vacuum filtration and wash with cold water. Otherwise, extract with dichloromethane (DCM), wash with water to remove DMF, dry, and concentrate.

  • Self-Validation Checkpoint: The regioselective bromination at C-3 is validated by the disappearance of the characteristic pyrrole C-3 proton doublet (δ ~6.59 ppm). The remaining C-2 proton will collapse from a doublet into a sharp singlet.

Step 4: Ether Cleavage (Deprotection)
  • Dissolve 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DCM.

  • Cool the reaction flask to -78 °C in a dry ice/acetone bath under a nitrogen atmosphere.

  • Add Boron tribromide (BBr3) (3.0 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

  • Workup: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of methanol (Caution: highly exothermic). Neutralize with saturated aqueous sodium bicarbonate (NaHCO3) and extract with ethyl acetate. Dry and concentrate to yield the final product.

  • Self-Validation Checkpoint: The ether cleavage is confirmed by the disappearance of the methoxy singlet (~3.9 ppm) and the appearance of a broad, exchangeable -OH peak in the downfield region of the NMR spectrum, alongside a mass shift of -14 Da (loss of CH2) in LC-MS analysis.

References

  • Pipzine Chemicals - 6-Bromo-1H-pyrrolo[3,2-b]pyridine. Available at:1

  • ChemicalBook - 6-BROMO-1H-PYRROLO[3,2-B]PYRIDINE | 944937-53-5. Available at:3

  • BenchChem - Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Available at: 2

  • Google Patents - WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof. Available at:4

Sources

Experimental protocol for Suzuki coupling of "3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Executive Summary & Strategic Analysis

The target molecule, 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (a 6-hydroxy-5-azaindole derivative), presents a unique set of synthetic challenges that distinguish it from standard aryl halide couplings. Unlike simple phenyl bromides, this scaffold contains:

  • A Tautomeric Core: The C6-hydroxyl group exists in equilibrium with the C6-pyridone form (see Diagram 1).[1] In solution, the pyridone form often dominates, creating an amide-like functionality that can coordinate and poison palladium catalysts.

  • Dual Acidic Protons: Both the pyrrole N1-H (

    
    ) and the C6-OH/NH (
    
    
    
    ) are acidic.[1] Standard Suzuki bases (K₂CO₃, Cs₂CO₃) will deprotonate these sites, generating a dianion that is electron-rich but potentially insoluble or prone to aggregate formation.[1]
  • Electron-Deficient Core: The 5-azaindole core is electron-deficient (pyridine-fused), making the C3-position highly reactive toward oxidative addition, provided catalyst deactivation is avoided.

Recommendation:

  • For Scale-up/High Reliability: Use Protocol A (Protected Route) .[1] Masking the C6-OH (as O-Me or O-Bn) and/or N1-H (as Boc/SEM) locks the aromatic tautomer and prevents catalyst poisoning.

  • For Medicinal Chemistry/HTS: Use Protocol B (Direct Coupling) .[1] This utilizes advanced Buchwald precatalysts (G3/G4 series) designed to tolerate free N-H/O-H heterocycles.[1]

Pre-Reaction Considerations & Tautomerism

Before initiating the coupling, it is critical to understand the substrate's behavior in solution.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Strategic Decision Hydroxy 6-Hydroxy form (Aromatic Pyridine Ring) Reactive as Phenol Pyridone 6-Pyridone form (Amide-like) Catalyst Poison / H-Bond Donor Hydroxy->Pyridone Major form in polar solvents Protected Protected Coupling (Protocol A) Requires: O-Alkylation/N-Boc Standard Pd Catalysts Hydroxy->Protected Trapping with MeI or Boc2O Direct Direct Coupling (Protocol B) Requires: Excess Base, Pd-G3/G4 Catalysts Pyridone->Direct

Caption: Tautomeric equilibrium of the 5-azaindole scaffold and its impact on synthetic strategy selection.

Protocol A: Protected Route (High Reliability)

Best for: Scale-up (>1g), valuable boronic acids, or when purification of the final product is difficult.

Concept: By converting the C6-OH to a methoxy (OMe) or benzyloxy (OBn) group, you force the molecule into its aromatic pyridine form.[1] N-Boc protection further reduces catalyst binding.[1]

Step 1: Protection (if not commercially sourced)[1]
  • Reagents: MeI (1.2 eq) or BnBr (1.2 eq), K₂CO₃ (2.0 eq), DMF, 0°C to RT.

  • Note: This typically yields the O-alkylated product (6-alkoxy-3-bromo-1H-pyrrolo[3,2-b]pyridine).[1] If N-alkylation is observed, switch to Ag₂CO₃ as base to favor O-alkylation.[1]

Step 2: Suzuki Coupling
ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Robust, resists oxidation, excellent for heteroaryl bromides.[1]
Ligand dppf (contained in catalyst)Large bite angle facilitates reductive elimination.[1]
Base K₂CO₃ (2.5 eq) or Cs₂CO₃ (2.0 eq)Standard inorganic bases; Cs₂CO₃ is better for sterically hindered partners.[1]
Solvent 1,4-Dioxane / Water (4:1) Biphasic system dissolves inorganic base and organic substrate.[1]
Temp 80–100 °CRequired to overcome activation energy of electron-rich Pd intermediates.[1]
Time 2–6 HoursMonitor by LCMS; typically fast for C3-bromoazaindoles.[1]

Experimental Procedure:

  • Charge a reaction vial with O-protected 3-bromo-5-azaindole (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Pd(dppf)Cl₂[1]·DCM (0.05 equiv).[1]

  • Evacuate and backfill with Nitrogen/Argon (3 cycles).[1]

  • Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).[1]

  • Add degassed 2M aq.[1] K₂CO₃ (2.5 equiv).[1]

  • Seal and heat to 90°C with vigorous stirring.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Direct Coupling (Unprotected)

Best for: Rapid analog synthesis, stable boronic acids, "Green" chemistry requirements.[1]

Concept: Uses highly active, bulky phosphine ligands (Buchwald Type) that create a monolithic Pd(0) species capable of oxidative addition even in the presence of inhibitory heterocycles.[1]

ParameterConditionRationale
Catalyst XPhos Pd G3 or SPhos Pd G3 (2-5 mol%)Pre-formed Pd(II) precatalysts that activate rapidly to Pd(0); tolerate free NH/OH.[1]
Base K₃PO₄ (3.5–4.0 equiv)Critical: Must neutralize both C6-OH and N1-H plus activate the boronic acid.[1]
Solvent n-Butanol or Dioxane/H₂O (10:1) Protic solvents (n-BuOH) often stabilize the polar dianion intermediate.[1]
Temp 80–100 °CHigh temperature ensures solubility of the dianionic species.[1]

Experimental Procedure:

  • Charge vial with 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G3 (0.03 equiv).[1]

  • Add K₃PO₄ (4.0 equiv).[1] Note: Finely ground powder is preferred.[1]

  • Evacuate/backfill with Argon.[1]

  • Add degassed n-Butanol or Dioxane/Water (0.15 M).[1]

  • Heat to 100°C for 2–12 hours.

  • Workup: Acidify carefully to pH ~6-7 (to protonate the product for extraction) before extracting with EtOAc/n-BuOH (9:1). Caution: Product may be amphoteric and water-soluble at high/low pH.[1]

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the catalytic cycle with specific failure modes for this scaffold.

Mechanism Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Insert into C3-Br) Pd0->OxAdd Fast for Azaindoles TransMet Transmetalation (Boronate exchange) OxAdd->TransMet Rate Limiting if Base is low Poison FAILURE MODE: Coordination of Pd to Pyridone O or N4 OxAdd->Poison If Unprotected (Protocol B risk) RedElim Reductive Elimination (Product Release) TransMet->RedElim Protodebor FAILURE MODE: Protodeboronation of Boronic Acid TransMet->Protodebor If Heterocycle is acidic/wet RedElim->Pd0

Caption: Catalytic cycle highlighting specific failure modes (Poisoning and Protodeboronation) relevant to hydroxy-azaindoles.

Troubleshooting Guide
ObservationRoot CauseSolution
No Conversion (SM remains) Catalyst poisoning by Pyridone/NH.[1]Switch to Protocol A (Protect OH/NH).[1] Alternatively, increase catalyst loading to 10 mol% and use XPhos Pd G3.[1]
Debromination (H-product)

-Hydride elimination or solvent reaction.[1]
Switch solvent from alcoholic (n-BuOH) to aprotic (DME, Toluene).[1] Ensure anhydrous conditions.
Homocoupling (R-R) Oxidation of Boronic Acid.[1]Degas solvents more rigorously (Freeze-Pump-Thaw).[1] Reduce Boronic Acid excess.[1]
Low Yield (Protocol B) Product lost in aqueous layer.[1]The product is amphoteric (OH and Pyridine N).[1] Adjust workup pH to isoelectric point (approx pH 6-7) or use continuous extraction.[1]

References

  • General Azaindole Reactivity: Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles."[1] Chem. Soc. Rev., 2007 , 36, 1120-1132.[1] Link

  • Unprotected Heterocycle Coupling: Billingsley, K., Buchwald, S. L.[1] "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[1] J. Am. Chem. Soc., 2007 , 129(11), 3358–3366.[1] Link[1]

  • Hydroxypyridine Tautomerism: Cox, R. H., et al. "Tautomerism of 2-Hydroxypyridines."[1][2] J. Phys.[1] Chem., 1968 , 72, 1646.[1] Link[1]

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions."[1] Chem. Sci., 2013 , 4, 916-920.[1] Link

  • Synthesis of 6-bromo-1H-pyrrolo[3,2-b]pyridine: ChemicalBook Entry & Synthesis Protocols. Link

Sources

Utilizing "3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol" in cancer research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol in the Development of Next-Generation Kinase Inhibitors for Oncology

Mechanistic Rationale: The Pyrrolo[3,2-b]pyridine Pharmacophore

The azaindole (pyrrolopyridine) core is a privileged, field-proven scaffold in oncology drug discovery, frequently utilized to design highly potent ATP-competitive kinase inhibitors[1]. The nitrogen atom in the pyridine ring and the adjacent pyrrole NH act as a bidentate hydrogen bond acceptor/donor pair, perfectly complementing the hinge region of critical oncogenic kinases such as FMS and Cyclin-Dependent Kinase 8 (CDK8)[1][2].

While the [2,3-b] and [3,2-c] isomers are heavily patented and widely explored, the [3,2-b] architecture of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (CAS: 1190318-44-5)[3] offers a unique spatial trajectory for hinge binding. This altered vector can overcome existing intellectual property landscapes and improve kinome selectivity. Crucially, this specific building block provides two orthogonal handles for late-stage chemical diversification:

  • C6-Hydroxyl (Solvent Vector): Acts as a nucleophilic handle for etherification. Because this vector points towards the solvent-exposed region of the kinase, it is the ideal site for attaching solubilizing moieties (e.g., morpholine/piperazine) or PROTAC (Proteolysis Targeting Chimera) PEG-linkers without sterically clashing with the hinge region.

  • C3-Bromo (Specificity Vector): Serves as the primary site for palladium-catalyzed cross-coupling. Extending the molecule at this position directs functional groups deep into the kinase's specificity pocket, a strict requirement for achieving Type II (DFG-out) kinase inhibition[2].

Chemical Biology Workflow

Workflow A 3-Bromo-1H-pyrrolo [3,2-b]pyridin-6-ol (Starting Scaffold) B C6-Etherification (Solvent Vector) A->B C C3-Suzuki Coupling (Specificity Pocket) B->C D TR-FRET Kinase Assay (Biochemical Validation) C->D E HCT116 Viability Assay (Cellular Validation) D->E

Fig 1. Chemical biology workflow from the pyrrolo[3,2-b]pyridine scaffold to biological validation.

Experimental Protocols: A Self-Validating System

Protocol 3.1: Scaffold Diversification (Orthogonal Functionalization)

Experience Insight: Unprotected phenolic hydroxyls can poison palladium catalysts or cause unwanted side reactions during cross-coupling. Therefore, C6-etherification must precede C3-Suzuki coupling.

  • C6-Alkylation: Dissolve 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq). Stir at 80°C for 12 hours.

    • Causality: K₂CO₃ is a mild base that deprotonates the C6-hydroxyl without stripping the pyrrole NH, ensuring regioselective O-alkylation.

  • C3-Suzuki-Miyaura Coupling: To the purified intermediate (1.0 eq), add the desired aryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and 2M Na₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-dioxane/H₂O. Degas with N₂ and heat at 90°C for 6 hours.

    • Causality: The bidentate dppf ligand provides a wide bite angle, which significantly accelerates the reductive elimination step in the catalytic cycle—crucial for overcoming the steric hindrance of the brominated bicyclic heterocycle.

  • Validation: Confirm product identity and purity (>95%) via LC-MS and ¹H-NMR before proceeding to biological assays.

Protocol 3.2: In Vitro Kinase Inhibition Assay (TR-FRET)

Experience Insight: Planar heterocyclic compounds like pyrrolopyridines often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby ensuring the trustworthiness of the IC₅₀ data.

  • Preparation: Prepare a 384-well plate with 10-point, 3-fold serial dilutions of the synthesized compounds in DMSO (final DMSO concentration 1%).

  • Reaction: Add 5 nM recombinant CDK8/CycC complex, 100 nM ULight-labeled substrate, and 10 µM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add 10 mM EDTA to stop the reaction, followed by 2 nM Europium-anti-phospho antibody. Read on a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validation: Always include a known Type II CDK8 inhibitor (e.g., Senexin B) as a positive control. Calculate the Z'-factor for the plate; only plates with Z' > 0.6 are considered valid.

Protocol 3.3: Cellular Efficacy Validation (HCT116 Colorectal Cancer Cells)

Experience Insight: Relying on dye-reduction assays (like MTT) can yield false positives if the test compound alters cellular redox potential. Measuring ATP directly quantifies metabolically active cells.

  • Seeding: Seed HCT116 cells at 2,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the functionalized pyrrolo[3,2-b]pyridine derivatives (0.1 nM to 50 µM) for 72 hours.

  • Readout: Add CellTiter-Glo® reagent (v/v 1:1). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.

  • Self-Validation: Include a 0.1% DMSO vehicle control (100% viability) and a staurosporine control (0% viability) to normalize the data and establish the dynamic range.

Representative Data & Interpretation

The following table summarizes the expected pharmacological progression as the 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol scaffold is functionalized into a mature Type II inhibitor[2].

Table 1: Representative Structure-Activity Relationship (SAR) Progression

Compound StageSubstitution at C3 (Kinase Pocket)Substitution at C6 (Solvent Vector)CDK8 IC₅₀ (nM)HCT116 IC₅₀ (µM)
Starting Scaffold -Br-OH>10,000>50.0
Intermediate 1 -Br-O-(CH₂)₂-Morpholine>10,000>50.0
Final Derivative A -Phenyl-3-(CF₃)-O-(CH₂)₂-Morpholine45.20.85
Final Derivative B -Phenyl-4-F-O-(CH₂)₂-Morpholine112.42.10

Data Interpretation: The bare scaffold exhibits no significant kinase inhibition. Alkylation at C6 improves solubility but does not confer activity. However, substituting the C3-bromo group with a bulky, lipophilic aryl group (Derivative A) drives the molecule into the DFG-out pocket, resulting in nanomolar biochemical potency and sub-micromolar cellular efficacy against colorectal cancer cells.

Mechanism of Action in Colorectal Cancer

CDK8 is a critical oncogene in colorectal cancer, acting within the Mediator complex to regulate transcription. By utilizing the functionalized pyrrolo[3,2-b]pyridine derivative to inhibit CDK8, researchers can block the hyperactive Wnt/β-catenin signaling pathway, ultimately arresting tumor proliferation[2].

Pathway Inhibitor Pyrrolo[3,2-b]pyridine Derivative CDK8 CDK8 / CycC Complex (Mediator Kinase Module) Inhibitor->CDK8 Inhibits (Type II) BetaCatenin β-Catenin (Transcriptional Co-activator) CDK8->BetaCatenin Phosphorylates WntGenes Wnt Target Genes (c-Myc, Cyclin D1) BetaCatenin->WntGenes Drives Transcription Proliferation Colorectal Cancer Cell Proliferation WntGenes->Proliferation Induces

Fig 2. Mechanism of action: CDK8 inhibition downregulates Wnt/β-catenin signaling in colorectal cancer.

References

  • Title : Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies Source : Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL :[Link]

  • Title : 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (CAS 1190318-44-5) Source : Hairui Chemical Database URL :[Link]

Sources

Application Note: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol in Antiviral Lead Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It treats 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol as a high-value, bifunctional advanced intermediate for the synthesis of antiviral libraries.

Abstract & Strategic Significance

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold represents a "privileged structure" in antiviral medicinal chemistry, serving as a bioisostere for purines and indoles. While 7-azaindoles are widely explored, the 4-azaindole core offers unique hydrogen-bonding vectors and solubility profiles critical for targeting viral polymerases (e.g., RdRp) and host kinases involved in viral entry (e.g., AAK1, GAK).

This guide details the utilization of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol . This specific intermediate is uniquely valuable due to its orthogonal reactivity :

  • C3-Bromide: A pre-installed electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce lipophilic "warheads" or heteroaryl tails.

  • C6-Hydroxyl: A nucleophilic handle located meta to the pyridine nitrogen, allowing for etherification (solubility tuning) or conversion to a leaving group (triflate) for secondary coupling.

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-olCore: 4-Azaindole
Molecular Formula C₇H₅BrN₂OMW: 213.03 g/mol
Appearance Off-white to pale beige solidLight sensitive
Solubility DMSO (>50 mM), DMF, MeOH (Moderate)Poor solubility in non-polar solvents (DCM, Hexane)
pKa (Calc) ~9.5 (Phenolic OH), ~16 (Pyrrole NH)OH is more acidic than NH; allows selective alkylation.
Storage -20°C, Desiccated, Protected from LightHygroscopic; handle under inert atmosphere recommended.

Structural Logic & Workflow

The following diagram illustrates the divergent synthesis strategy enabled by this scaffold. The logic prioritizes C6-functionalization before C3-coupling to prevent catalyst poisoning by the free phenol or competitive side reactions.

Antiviral_Workflow cluster_targets Target Viral Mechanisms Start 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (Core Scaffold) Step1 Step 1: Selective C6-O-Alkylation (Solubility/Binding Element) Start->Step1 R-X, Base (Selectivity: OH > NH) Step2 Step 2: N1-Protection (Optional) (SEM/Boc/Tos) Step1->Step2 Protecting Group Step3 Step 3: C3-Cross Coupling (Suzuki/Sonogashira) Step1->Step3 Direct Coupling (If R is non-labile) Step2->Step3 Pd(0), Ar-B(OH)2 Lead Antiviral Lead Candidate (Kinase/Polymerase Inhibitor) Step3->Lead Deprotection & Purification T1 Viral Entry (Host Kinase Inhibition) Lead->T1 T2 Replication (RdRp Inhibition) Lead->T2

Caption: Divergent synthesis workflow starting from 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol, highlighting the sequence of functionalization to maximize library diversity.

Experimental Protocols

Protocol A: Selective C6-O-Alkylation

Objective: To attach a solubilizing group or pharmacophore at the C6 position without affecting the C3-bromide or N1-pyrrole nitrogen. Rationale: The phenolic hydroxyl (pKa ~9.5) is significantly more acidic than the pyrrole NH (pKa ~16). Using a mild carbonate base allows chemoselective alkylation.

Reagents:

  • Scaffold: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (1.0 eq)

  • Electrophile: Alkyl halide (e.g., 2-morpholinoethyl chloride) (1.1 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 1.0 eq of the scaffold in anhydrous DMF.

  • Base Addition: Add Cs₂CO₃ (1.5 eq) in a single portion. Stir at room temperature for 15 minutes. The suspension may darken slightly.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Heat the mixture to 60°C and monitor by LC-MS.

    • Checkpoint: Look for the disappearance of starting material (M+H 213/215) and appearance of product (M+H 213 + R).

    • Note: If N-alkylation is observed (usually <5%), lower the temperature to 40°C.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: C3-Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl moiety at the C3 position, a critical region for hydrophobic interactions in kinase/polymerase binding pockets.

Reagents:

  • Substrate: C6-functionalized 3-bromo-4-azaindole (from Protocol A) (1.0 eq)

  • Boronic Acid/Ester: Ar-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄ (0.05 eq)

  • Base: 2M Aqueous Na₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the Substrate, Boronic Acid, and Catalyst.

  • Inertion: Cap the vial and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

    • Mechanistic Insight: The electron-rich nature of the azaindole ring can make oxidative addition slower than in simple benzenes. High-efficiency catalysts like XPhos-Pd-G2 may be required for sterically hindered boronic acids.

  • Scavenging: Filter through a Celite pad.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove palladium residues, which can interfere with antiviral assays.

Antiviral Validation (CPE Reduction Assay)

Once the library is synthesized, compounds must be screened for antiviral efficacy. The Cytopathic Effect (CPE) Reduction Assay is the industry standard for phenotypic screening.

Target Viruses: Influenza A (H1N1), SARS-CoV-2, or RSV. Cell Line: MDCK (for Influenza) or Vero E6 (for Coronaviruses).

Protocol:

  • Seeding: Plate host cells (e.g., Vero E6) in 96-well plates (10,000 cells/well) and incubate for 24h.

  • Treatment: Add serially diluted compounds (0.1 nM to 10 µM) to the wells. Include Remdesivir or Favipiravir as positive controls.

  • Infection: Add virus at a Multiplicity of Infection (MOI) of 0.01.

  • Incubation: Incubate for 48–72 hours (virus dependent).

  • Readout: Measure cell viability using CellTiter-Glo® (ATP quantification) or MTS assay.

    • Data Analysis: Calculate EC₅₀ (concentration inhibiting 50% of viral-induced cell death) and CC₅₀ (cytotoxicity in uninfected cells).

    • Selectivity Index (SI):

      
      . A viable lead should have SI > 10.
      

References

  • Meanwell, N. A., et al. (2013). Inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) Attachment.[1][2] 12. Structure-Activity Relationships Associated with 4-Fluoro-6-Azaindole Derivatives. Journal of Medicinal Chemistry.[3] Link

  • Popowycz, F., et al. (2022). Azaindole derivatives as antiviral agents: A review of the last decade. European Journal of Medicinal Chemistry.

  • Zhang, H., et al. (2017).[4] Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[5] Organic Process Research & Development. Link

  • Vertex Pharmaceuticals. (2012). Preparation method of 3-iodo-5-bromo-4,7-diazaindole.[6] CN102627646A.

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of Azaindoles. Chemical Society Reviews. Link

Sources

Application Note: Advanced Chromatographic Purification of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the isolation and purification of highly polar, amphoteric azaindole derivatives.

Chemical Context & Chromatographic Causality

The target compound, 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol , presents a unique set of chromatographic challenges due to its highly functionalized azaindole core. The molecule is amphoteric, possessing a basic pyridine-like nitrogen, an acidic pyrrole N-H, a phenolic-like hydroxyl group at the 6-position, and a heavy bromine atom at the 3-position.

The Causality of Peak Tailing

When utilizing bare silica gel (normal-phase chromatography), the slightly acidic nature of the stationary phase (due to free silanol groups, Si-OH) leads to severe interactions with the basic nitrogen of the azaindole pyridine ring[1]. This ion-exchange and hydrogen-bonding behavior causes the compound to streak across the column, resulting in broad elution bands, poor resolution, and low isolated yields[2].

To counteract this, the chromatographic system must be chemically modified. Adding a volatile basic modifier—such as 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—to the mobile phase dynamically coats the acidic silanol groups. This suppresses the secondary interactions, allowing the azaindole to elute purely based on its polarity[1][2]. For highly polar derivatives that remain intractable on normal phase, Reversed-Phase (C18) chromatography serves as an essential alternative[1].

Mechanism cluster_0 Unmodified Silica (Tailing) cluster_1 Modified Silica (Sharp Peak) A1 Bare Silica (Si-OH) A2 Strong Ion-Exchange & H-Bonding A1->A2 A3 Basic N (Azaindole) A2->A3 B1 Silica + 1% TEA B2 Silanol Blocked (No Interaction) B1->B2 B3 Free Azaindole Elution B2->B3

Fig 1. Mechanistic causality of peak tailing suppression using triethylamine (TEA).

The Self-Validating Workflow

A robust protocol cannot rely on blind execution; it must be a self-validating system. Because azaindoles can occasionally undergo degradation on active silica surfaces[3][4], we employ a 2D-TLC Stability Assay prior to column loading.

Validation Step: Spot the crude mixture in the corner of a square TLC plate. Develop the plate in the optimized solvent system (e.g., DCM/MeOH + 1% TEA). Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent.

  • Pass Condition: The target compound appears exactly on the diagonal axis. Proceed to Normal Phase.

  • Fail Condition: The target compound falls below the diagonal axis, indicating on-column degradation. Pivot to Reversed-Phase (C18) chromatography.

Workflow A Crude 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol B 2D-TLC Stability Assay A->B C Normal Phase (Silica + TEA) Solid Loading B->C Stable on Silica D Reversed-Phase (C18) Liquid Loading B->D Degradation / High Polarity E Gradient Elution (DCM/MeOH + Modifier) C->E F Gradient Elution (H2O/MeCN + 0.1% FA) D->F G LC-MS & TLC Fraction Analysis E->G F->G

Fig 2. Decision matrix for the chromatographic purification of azaindoles.

Method Development Data

Before initiating flash chromatography, the mobile phase must be optimized to achieve an Rf value of 0.2–0.4 for the target compound[1][2]. Due to the poor solubility of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol in non-polar solvents (like hexanes), highly polar eluent systems are required.

Table 1: Mobile Phase Optimization (Normal Phase Silica)

Solvent SystemAdditiveTarget

Peak Shape / ObservationCausality / Rationale
Hexane / EtOAc (1:1)None0.05Material stuck on baselineInsufficient polarity to disrupt H-bonding.
DCM / MeOH (9:1)None0.20Severe tailing, broad bandSilanol interactions with the basic nitrogen.
DCM / MeOH (9:1) 1% TEA 0.35 Sharp, symmetric spot TEA blocks acidic silanols, ensuring ideal elution.
EtOAc / MeOH (8:2)1% NH₄OH0.40Good resolutionAlternative if TEA is difficult to remove post-column.

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Solid Loading)

Solid loading is mandatory because dissolving the highly polar 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol in the starting eluent (DCM) is usually impossible, which would otherwise cause column crashing[2].

Step 1: Solid Load Preparation

  • Dissolve the crude 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol in a minimal amount of a highly polar, volatile solvent (e.g., Methanol or THF).

  • Add deactivated silica gel (pre-treated with 1% TEA in DCM and dried) to the solution in a 1:3 (crude:silica) weight ratio.

  • Evaporate the solvent entirely under reduced pressure (rotary evaporator) until a free-flowing, homogeneous powder is obtained.

Step 2: Column Equilibration

  • Pack an appropriately sized flash column (20:1 to 100:1 silica-to-crude ratio)[1].

  • Equilibrate the column with 3 Column Volumes (CV) of the starting mobile phase: DCM containing 1% TEA .

Step 3: Loading and Elution

  • Carefully pour the dry solid-loaded sample onto the top of the column frit.

  • Elute using the following gradient profile to ensure separation from both unreacted starting materials and highly polar side-products[2][4]:

Table 2: Gradient Elution Profile

Column Volume (CV)% Solvent A (DCM + 1% TEA)% Solvent B (MeOH + 1% TEA)
0.0 – 2.0100%0%
2.0 – 5.098%2%
5.0 – 10.090%10%
10.0 – 14.085%15%

Step 4: Fraction Pooling (Self-Validation)

  • Monitor fractions via an integrated UV detector at 254 nm and 280 nm.

  • Validate the purity of the pooled fractions via LC-MS before concentration. The target mass for 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol is

    
     213.0 / 215.0 
    
    
    
    .
  • Remove solvents under reduced pressure. To remove residual TEA, co-evaporate with toluene (3 × 10 mL), followed by high-vacuum drying for 12 hours.

Protocol B: Reversed-Phase (C18) Alternative

If the 2D-TLC assay fails or normal-phase resolution is inadequate, use this C18 protocol[1].

Step 1: Equilibrate a C18 flash column with 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA). Step 2: Dissolve the crude mixture in DMSO or DMF (liquid loading). Inject directly onto the C18 column. Step 3: Run a gradient from 5% to 60% Acetonitrile (with 0.1% FA) over 15 CVs. Step 4: Pool pure fractions. Because the mobile phase contains water, remove the organic solvent under reduced pressure, freeze the remaining aqueous layer, and lyophilize (freeze-dry) to obtain the pure azaindole powder[1].

References

Sources

Application Note: Advanced NMR Characterization Protocol for 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Scientific Context

The 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a highly privileged motif in modern medicinal chemistry, frequently deployed as a bioisostere for indoles and purines in the development of kinase inhibitors[1]. The specific functionalization of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol presents a highly versatile, yet analytically complex, building block[2]. It provides two orthogonal handles for late-stage diversification: a C3-bromide primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), and a C6-hydroxyl group suitable for O-alkylation or triflation[3].

However, the structural elucidation of this molecule and its derivatives via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct challenges. The presence of the 6-hydroxyl group on the pyridine ring introduces a dynamic lactim-lactam (hydroxy-pyridone) tautomeric equilibrium. Furthermore, the multiple heteroatoms (N1, N4, O6) create a complex hydrogen-bonding network that can lead to rapid proton exchange and severe signal broadening. This application note details a self-validating, causality-driven protocol for the rigorous NMR characterization of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol and its downstream derivatives.

Structural Dynamics & Causality of NMR Shifts

To accurately interpret the NMR spectra of this scaffold, one must understand the electronic causality dictating the chemical shifts[4].

  • The Pyrrole Ring (H1, H2, C3-Br): The heavy-atom effect of the bromine at C3 significantly shields the C3 carbon, typically shifting it upfield to ~85–95 ppm (compared to ~101 ppm in unsubstituted 4-azaindole). The absence of the H3 proton simplifies the pyrrole region, leaving H2 as a distinct signal (~7.6 ppm) that appears as a doublet (

    
     Hz) due to vicinal coupling with the N1-H proton, provided the exchange rate is sufficiently slow[4].
    
  • The Pyridine Ring (H5, H7): The regiochemistry of the 1H-pyrrolo[3,2-b]pyridine core places the pyridine nitrogen at position 4. Consequently, the protons at C5 and C7 are meta to each other, separated by the C6-OH group. H5 is highly deshielded by the adjacent N4 atom (~8.1 ppm), while H7 is more shielded (~7.4 ppm). They will couple to each other with a characteristic meta coupling constant (

    
     Hz).
    
  • Tautomeric Influence: In polar aprotic solvents, the equilibrium between the 6-ol and 6-one forms dictates the chemical shift of C6. A dominant 6-ol (lactim) form will present a C6 shift near 155 ppm, whereas a shift towards the 6-one (lactam) form pushes this signal downfield toward 165 ppm.

Experimental Methodology: Self-Validating Protocol

This protocol is engineered to suppress chemical exchange and definitively resolve regiochemical ambiguities during derivatization (e.g., distinguishing N1-alkylation from O6-alkylation).

Step 1: Anhydrous Sample Preparation

Causality: Trace water in the solvent acts as a catalyst for the chemical exchange of the N1-H and O6-H protons, which will broaden or completely obliterate these critical diagnostic signals.

  • Dry DMSO-d6 over activated 4Å molecular sieves for at least 24 hours prior to use. DMSO-d6 is chosen over CDCl3 because its strong hydrogen-bond accepting capability "locks" the labile N-H and O-H protons, drastically slowing their exchange rates and sharpening their signals[1].

  • Dissolve 15–20 mg of the analyte in 0.6 mL of the anhydrous DMSO-d6.

  • Filter the solution through a glass wool plug directly into a high-quality 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

Step 2: 1D NMR Acquisition Parameters

Causality: The presence of quadrupolar nuclei (N, Br) and quaternary carbons without attached protons (C3, C3a, C6, C7a) requires extended relaxation delays to ensure accurate integration and sufficient signal-to-noise (S/N) ratios.

  • Temperature: Equilibrate the probe to exactly 298 K. If signals remain broad, utilize Variable Temperature (VT) NMR, cooling to 275 K to further slow the exchange rate.

  • ¹H NMR (500 MHz): Set the relaxation delay (D1) to

    
     seconds. Acquire 16–32 scans.
    
  • ¹³C NMR (125 MHz): Set the relaxation delay (D1) to

    
     seconds to allow full relaxation of the quaternary C3-Br and C6-OH carbons. Acquire 
    
    
    
    scans depending on concentration.
Step 3: 2D NMR Workflow for Derivative Elucidation

When synthesizing derivatives (e.g., reacting the scaffold with an alkyl halide), HMBC (Heteronuclear Multiple Bond Correlation) is strictly required to prove regioselectivity[5].

  • To prove O-alkylation: Look for a

    
     HMBC cross-peak between the new alkyl protons and the C6 carbon (~155 ppm).
    
  • To prove N1-alkylation: Look for

    
     HMBC cross-peaks between the new alkyl protons and both C2 (~128 ppm) and C7a (~145 ppm).
    

Quantitative Data Presentation

The following tables summarize the expected chemical shifts for the parent 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol scaffold, derived from structural analogs and empirical predictive models[4][6].

Table 1: Expected ¹H NMR Data (500 MHz, Anhydrous DMSO-d6, 298 K)

ProtonExpected Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Causality / Assignment Notes
N1-H 11.5 – 12.0br sN/AHighly dependent on solvent dryness; broad due to

N quadrupolar relaxation.
O6-H 9.5 – 10.5br sN/AExchangeable; confirms the lactim tautomer.
H5 8.0 – 8.2d~2.0Deshielded by adjacent N4; meta-coupled to H7.
H2 7.6 – 7.8d (or s)~2.5Pyrrole proton; couples to N1-H if exchange is slow.
H7 7.3 – 7.5d~2.0Shielded relative to H5; meta-coupled to H5.

Table 2: Expected ¹³C NMR Data (125 MHz, Anhydrous DMSO-d6, 298 K)

CarbonExpected Shift (δ, ppm)TypeCausality / Assignment Notes
C6 ~155.0C-OHHighly deshielded due to direct oxygen attachment.
C7a ~145.0C (quat)Bridgehead carbon adjacent to N1.
C5 ~135.0CHAdjacent to N4; slightly shielded by ortho OH effect.
C3a ~130.0C (quat)Bridgehead carbon.
C2 ~128.0CHPyrrole carbon adjacent to N1.
C7 ~112.0CHShielded by ortho relationship to the C6-OH group.
C3 85.0 – 95.0C-BrStrongly shielded by the heavy-atom effect of Bromine.

Workflow Visualization

The following diagram illustrates the logical decision tree for characterizing these complex azaindole systems, ensuring that tautomeric and exchange phenomena do not lead to misassignments.

NMR_Workflow SamplePrep 1. Sample Preparation (Anhydrous DMSO-d6, 298K) Acq1D 2. 1D NMR Acquisition (1H & 13C with D1 ≥ 5s) SamplePrep->Acq1D CheckExchange 3. Assess NH/OH Exchange (Are labile signals broad/missing?) Acq1D->CheckExchange VT_NMR Variable Temperature (VT) NMR (Cool to 275K to slow exchange) CheckExchange->VT_NMR Yes (Fast Exchange) Acq2D 4. 2D NMR Acquisition (COSY, HSQC, HMBC) CheckExchange->Acq2D No (Sharp Signals) VT_NMR->Acq2D Tautomer 5. Tautomer & Regiochemistry Analysis (Resolve Lactim vs. Lactam via C6 shift) Acq2D->Tautomer Elucidation 6. Final Structural Elucidation (Map 3J_CH correlations to verify derivatives) Tautomer->Elucidation

Caption: NMR characterization workflow for azaindole derivatives resolving exchange and regiochemistry.

Troubleshooting & Best Practices

  • Missing C3 or C6 Signals in ¹³C NMR:

    • Cause: The C3-Br and C6-OH carbons lack attached protons, resulting in negligible Nuclear Overhauser Effect (NOE) enhancement and very long

      
       relaxation times.
      
    • Solution: Increase the relaxation delay (D1) to 5–10 seconds and add a relaxation agent (e.g., Chromium(III) acetylacetonate,

      
      ) if the sample can be sacrificed.
      
  • Inability to Distinguish H5 and H7:

    • Cause: Both appear as doublets with similar meta coupling constants.

    • Solution: Utilize 2D NOESY or ROESY. The N1-H proton will show a spatial NOE correlation to H7, but not to H5. This unequivocally assigns the pyridine ring protons.

References

  • “Walking the nitrogen around the ring”: Chemical synthesis and spectroscopic characterization of novel 4‐, 5‐, 6‐, and 7-azaindoles. Max Planck Society (MPG.PuRe). Available at:[Link]

Sources

Mass spectrometry analysis of "3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol"

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust LC-MS/MS methodology for the analysis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol , a critical heterocyclic scaffold often utilized in kinase inhibitor discovery. Due to the amphoteric nature of the 5-azaindole core and the presence of a bromine substituent, this molecule presents unique analytical challenges regarding ionization polarity and isotopic deconvolution. This guide provides a validated protocol for ESI+ quantitation, characteristic fragmentation pathways for structural confirmation, and strategies to mitigate matrix effects in biological assays.

Introduction & Chemical Context

The analyte, 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol , belongs to the 5-azaindole class. These fused bicyclic systems are bioisosteres of indoles and purines, making them highly privileged structures in drug design (e.g., Vemurafenib analogs).

Critical Physicochemical Properties:

  • Amphoteric Character: The molecule contains a basic pyridine nitrogen (

    
    , pKa ~5-6) and an acidic phenolic hydroxyl at 
    
    
    
    (pKa ~9-10). This duality allows for both positive and negative ionization, though ESI+ is recommended for maximum sensitivity.
  • Isotopic Signature: The presence of a single bromine atom creates a distinct 1:1 doublet in the mass spectrum (

    
     and 
    
    
    
    ), which serves as a primary filter for data processing.[1][2]
PropertyValue (Approx.)Impact on LC-MS
Monoisotopic Mass 211.96 Da (

)
Precursor selection
LogP ~1.8 - 2.2Moderate retention on C18
Polar Surface Area ~50 ŲGood cell permeability/ionization

Experimental Protocol

Sample Preparation (Self-Validating Workflow)

To ensure data integrity, we utilize a "dilute-and-shoot" approach for clean matrices or Protein Precipitation (PPT) for plasma.

  • Stock Solution: Dissolve 1 mg in 1 mL DMSO (1000 ppm). Sonicate for 5 mins.

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:Methanol.

  • System Suitability Test (SST): A blank injection followed by a 100 ng/mL standard must be run before any analytical batch.

    • Pass Criteria: S/N > 10 for the Quant ion; Retention time deviation < 2%.

Liquid Chromatography Conditions
  • System: UHPLC (Binary Gradient)

  • Column: C18 Polar-Embedded Column (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex XB-C18), 2.1 x 50 mm, 1.7 µm.

    • Rationale: The polar-embedded phase prevents pore dewetting with high aqueous content and improves peak shape for basic heterocycles.

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the pyridine ring).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase B Flow Rate (mL/min) Event
0.00 5 0.4 Initial Equilibration
0.50 5 0.4 Load
3.50 95 0.4 Elution
4.50 95 0.4 Wash
4.60 5 0.4 Re-equilibration

| 6.00 | 5 | 0.4 | Stop |

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode .[3][4][5]

  • Source Temp: 450°C (High temp required to desolvate the phenol moiety).

  • Capillary Voltage: 3.5 kV.

  • Detection: Multiple Reaction Monitoring (MRM).

Results & Discussion

The Bromine Isotope Signature

The most immediate validation of the analyte identity is the mass spectral envelope.[2] Unlike non-halogenated compounds, this analyte will not show a single


 peak.
  • Observation: You will see two peaks of nearly equal intensity at m/z 213 and m/z 215 .

  • Logic: Natural bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%).
  • Protocol: If the intensity ratio of

    
     deviates significantly from 1.0 (e.g., <0.8 or >1.2), suspect interference or co-elution.
    
Fragmentation Pathways (MS/MS)

Structural elucidation relies on the specific cleavage of the azaindole core and the substituents.

Proposed Fragmentation Scheme:

  • Precursor:

    
    
    
  • Primary Loss (Neutral CO): The phenolic -OH typically drives the loss of Carbon Monoxide (28 Da).

    • 
       (Retains Br pattern).
      
  • Secondary Loss (HCN): The pyrrole ring cleavage often results in the loss of Hydrogen Cyanide (27 Da).

    • 
      .
      
  • Radical Loss (Br): Homolytic cleavage of the C-Br bond.

    • 
       (Loss of 79).
      

MRM Transition Table:

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Type
212.9 (79Br) 184.9 25 Quantifier (Loss of CO)
212.9 134.0 40 Qualifier (Loss of Br)

| 214.9 (81Br) | 186.9 | 25 | Confirmation |

Visualizations

Figure 1: Analytical Workflow

This diagram outlines the decision-making process for analyzing halogenated heterocycles.

Workflow Sample Sample (Plasma/Buffer) Prep Protein Precip (MeOH/ACN) Sample->Prep LC UHPLC Separation (C18, 0.1% FA) Prep->LC Ionization ESI+ Source (Protonation of N4) LC->Ionization MS1 MS1 Filter Select m/z 213 & 215 Ionization->MS1 [M+H]+ Collision Collision Cell (CID Fragmentation) MS1->Collision Detection Detection (Quant: 185, Qual: 134) Collision->Detection

Caption: Step-by-step LC-MS/MS workflow ensuring matrix removal and specific ionization of the basic azaindole core.

Figure 2: Fragmentation Mechanism

Visualizing the structural breakdown of the


 ion.

Fragmentation Parent Precursor Ion [M+H]+ m/z 213 (79Br) Inter1 Phenol Cleavage [M+H - CO]+ m/z 185 Parent->Inter1 - CO (28 Da) Radical Debromination [M+H - Br•]+ m/z 134 Parent->Radical - Br (79 Da) High Energy Inter2 Ring Opening [M+H - CO - HCN]+ m/z 158 Inter1->Inter2 - HCN (27 Da)

Caption: Proposed collision-induced dissociation (CID) pathway showing characteristic neutral losses of CO and Bromine.

Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Ion suppression from phospholipids or incorrect pH.

    • Fix: Ensure mobile phase is acidic (pH < 3) to fully protonate the pyridine nitrogen. If analyzing plasma, consider Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to trap the basic amine.

  • Issue: Peak Tailing.

    • Cause: Interaction between the basic nitrogen and residual silanols on the column.

    • Fix: Use a column with "charged surface hybrid" (CSH) technology or increase buffer strength (e.g., add 5mM Ammonium Formate).

  • Issue: M+2 Peak Missing.

    • Cause: Mass filter window too narrow or incorrect isotope selection.

    • Fix: Widen quadrupole resolution to "Unit" or "Low" and ensure the method explicitly monitors both 213 and 215 if using SIM mode.

References

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry – The M+2 Peak. Retrieved from [Link]

  • Save My Exams. (2023). Mass Spectrometry: The M+1 & M+2 Peaks. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5523659, 3-Bromo-1H-pyrrolo[2,3-b]pyridine (Isomer Reference). Retrieved from [Link]

  • Lutze, H., et al. (2020).[6] Development of an LC-MS method for determination of nitrogen-containing heterocycles. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Application Note: High-Resolution HPLC Method for the Purity Analysis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The compound 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol is a highly functionalized 4-azaindole derivative, frequently utilized as a critical building block in kinase inhibitor discovery and pharmaceutical synthesis. Accurate purity determination of this intermediate is paramount, as trace impurities can drastically alter downstream reaction yields and biological assay results.

Mechanistic Insights & Causality: Chromatographically, 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol presents a unique challenge due to its amphoteric nature. It possesses three distinct functional moieties that dictate its behavior on a silica-based stationary phase:

  • The Pyridine Nitrogen (N4): Weakly basic. If unbuffered, this nitrogen engages in secondary ion-exchange interactions with residual, un-endcapped acidic silanols on the stationary phase, leading to severe peak tailing and variable retention times.

  • The Pyrrole Nitrogen (N1) & Hydroxyl Group (C6-OH): Weakly acidic and capable of strong hydrogen bonding.

  • The Bromine Atom (C3): Enhances the molecule's overall lipophilicity, driving retention on reversed-phase (RP) columns.

To achieve a sharp, symmetrical peak, the ionization state of the molecule must be strictly controlled . By employing a highly acidic mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA), the pyridine nitrogen is fully protonated, while the hydroxyl and pyrrole NH remain fully neutral. TFA acts as an ion-pairing agent, masking residual silanols and ensuring a reproducible, partition-based retention mechanism . Furthermore, selecting a polar-embedded or densely end-capped C18 column prevents basic tailing and provides superior resolution from structurally similar des-bromo or positional isomer impurities.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) as a mandatory gatekeeper. If the SST criteria (resolution, tailing factor, and theoretical plates) fail, the system is deemed unfit, and the assay cannot proceed.

2.1. Reagents and Materials
  • Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Diluent: Water / Acetonitrile (50:50, v/v).

  • Stationary Phase: Phenomenex Luna Omega 3 µm Polar C18, 150 x 4.6 mm (or equivalent end-capped, polar-embedded C18).

2.2. Step-by-Step Sample Preparation
  • System Suitability Solution (Resolution Mix): Accurately weigh 10 mg of the 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol reference standard. Spike with 0.1 mg (1% w/w) of 1H-pyrrolo[3,2-b]pyridin-6-ol (the des-bromo impurity). Dissolve in 10 mL of Diluent.

  • Sample Solution: Accurately weigh 10 mg of the analytical sample into a 10 mL volumetric flask. Add 5 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with Diluent (Final concentration: 1.0 mg/mL).

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit and remove insoluble particulates.

Chromatographic Conditions
ParameterSpecification
Column Polar C18, 150 x 4.6 mm, 3 µm
Column Temperature 35 °C
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection (UV) 254 nm (primary) and 280 nm
Autosampler Temp 15 °C

Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.0955Initial
2.0955Isocratic hold
12.01090Linear gradient
15.01090Wash
15.1955Re-equilibration
20.0955End
Data Presentation & Acceptance Criteria

The self-validating nature of this method relies on the following rigid acceptance criteria. The resolution (


) between the des-bromo impurity and the main API peak ensures the column retains its resolving power, confirming the method's readiness for quantitative purity assessment .
MetricTarget CompoundSpecification / Acceptance Limit
Retention Time (RT) Des-bromo impurity~ 6.5 min
Retention Time (RT) 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol~ 8.2 min
Resolution (

)
API vs. Des-bromo

Tailing Factor (

)
API

Theoretical Plates (

)
API

Injection Precision API (Area %RSD, n=5)

Visualizations

HPLC_Logic A Compound Analysis: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol B Amphoteric Nature (Basic Pyridine N, Acidic OH/NH) A->B C Risk of Peak Tailing & Variable Retention B->C If Unbuffered D Mobile Phase Optimization: Acidic pH (0.1% TFA/FA) C->D Solution 1 E Column Selection: End-capped C18 / Polar-embedded C->E Solution 2 F Robust, Reproducible Reversed-Phase Method D->F E->F

Caption: Logical framework for overcoming the amphoteric challenges of azaindole HPLC analysis.

Protocol_Workflow S1 Step 1: System Suitability (Blank & Resolution Mix) V1 Validation Gate: Rs > 2.0, Tailing < 1.5? S1->V1 S2 Step 2: Calibration (Linearity Check) S3 Step 3: Sample Injection (Triplicate) S2->S3 S4 Step 4: Data Analysis (Peak Area % & Purity) S3->S4 V1->S1 Fail (Troubleshoot) V1->S2 Pass

Caption: The self-validating HPLC workflow ensuring system suitability before sample analysis.

References
  • Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole Source: Organic Process Research & Development, Vol. 21, No. 4 (2017) URL: [Link][1]

  • Title: Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase Source: Frontiers in Bioengineering and Biotechnology, Vol. 10 (2022) URL: [Link][2]

Sources

Application Note: 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the azaindole framework has emerged as a highly versatile bioisostere for both indole and purine systems[1]. Specifically, 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (a highly functionalized 4-azaindole derivative) serves as a critical building block for the synthesis of targeted therapeutics, particularly in the oncology and infectious disease spaces[2]. By strategically replacing a carbon atom with a nitrogen atom in the six-membered ring, the 4-azaindole core modulates Lipinski parameters, improves aqueous solubility, and fine-tunes the physicochemical properties of drug candidates[3].

This application note details the mechanistic rationale, physicochemical properties, and validated synthetic protocols for utilizing 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol in the development of novel kinase inhibitors.

Mechanistic Rationale: ATP-Competitive Hinge Binding

The structural topology of 1H-pyrrolo[3,2-b]pyridine (4-azaindole) makes it an exceptional mimic of the adenine ring of ATP[4]. When designed to target the ATP-binding pocket of protein kinases, the scaffold relies on a highly conserved dual hydrogen-bonding motif[5]:

  • The N1-H (Pyrrole): Acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region[3].

  • The N4 (Pyridine): Acts as a hydrogen bond acceptor, interacting with the backbone N-H of the hinge residues[5].

The specific substitution pattern of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol provides two orthogonal handles for structural elaboration. The C3-position projects directly into the hydrophobic pocket (or gatekeeper region), allowing for selectivity tuning via Suzuki-Miyaura cross-coupling. Conversely, the C6-hydroxyl group points toward the solvent-exposed channel (or ribose pocket), making it an ideal anchor for solubilizing groups (e.g., morpholines or piperazines) without sterically clashing with the hinge region[2].

HingeBinding A Kinase Hinge Region (ATP Pocket) B N1-H (Pyrrole) H-Bond Donor A->B Backbone C=O C N4 (Pyridine) H-Bond Acceptor A->C Backbone N-H D C3 Substituent (Hydrophobic Pocket) B->D Vector Expansion E C6 Substituent (Solvent Channel) C->E Vector Expansion

ATP-competitive hinge binding logic of the 4-azaindole scaffold.

Physicochemical Properties & Data Presentation

Understanding the baseline properties of the starting scaffold is critical for predicting the downstream ADME-Tox profile of the final drug candidate[3]. The dual-functional nature of this molecule requires careful handling of its tautomeric states (the C6-OH is tautomeric with the corresponding pyridone form).

PropertyValuePharmacological / Synthetic Relevance
Chemical Name 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol4-azaindole core with orthogonal functional handles.
CAS Number 1190318-44-5Commercially available building block[6].
Molecular Weight 213.03 g/mol Low MW enables extensive elaboration while remaining Lipinski-compliant.
Molecular Formula C7H5BrN2OHalogenated bioisostere[4].
H-Bond Donors 2 (N1-H, C6-OH)Essential for hinge binding; requires N1-protection during synthesis.
H-Bond Acceptors 2 (N4, C6-O)N4 drives kinase hinge backbone interaction[5].
Reactive Handles C3-Bromide, C6-HydroxylPermits sequential, chemoselective cross-coupling strategies.

Strategic Functionalization Workflows (Protocols)

To fully leverage 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol, researchers must employ an orthogonal functionalization strategy. The following validated protocols describe the causality and step-by-step methodologies for elaborating this scaffold.

Workflow A 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (Starting Scaffold) B N1-Protection (SEM-Cl, NaH) A->B Step 1: Shield N1 C C3 Suzuki Coupling (Pd cat., R-B(OH)2) B->C Step 2: C3 Arylation D C6-OH Triflation (Tf2O, Pyridine) C->D Step 3: Activate C6 E C6 Buchwald-Hartwig (Pd cat., Amine) D->E Step 4: C6 Amination F Global Deprotection (TFA, DCM) E->F Step 5: Remove SEM G Target Kinase Inhibitor F->G Step 6: Final Isolation

Orthogonal functionalization workflow for 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol.

Protocol A: N1-Protection and C3 Suzuki-Miyaura Cross-Coupling

Causality: The acidic N1 proton (pKa ~16) of the azaindole can poison palladium catalysts or consume organometallic reagents[7]. Protecting N1 with a [2-(trimethylsilyl)ethoxy]methyl (SEM) group shields the nitrogen while remaining robust to the basic conditions of the subsequent Suzuki coupling. For the coupling itself,


 is selected as the catalyst due to its large bite angle, which facilitates the transmetalation of sterically hindered or heteroaryl boronic acids onto the C3 position.

Step-by-Step Methodology:

  • N1-Protection: Dissolve 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool the solution to 0 °C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Add SEM-Cl (1.1 eq) dropwise. Warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous

    
    , extract with EtOAc, and purify via flash chromatography to isolate the N1-SEM protected intermediate.
    
  • Suzuki Coupling: In a Schlenk flask, combine the protected intermediate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq),

    
     (2.0 eq), and 
    
    
    
    (0.05 eq).
  • Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Self-Validation Check: Perform three freeze-pump-thaw cycles prior to heating to ensure complete oxygen removal, preventing catalyst oxidation.

  • Heat the reaction at 90 °C for 12 hours. Monitor via LCMS. Upon completion, filter through Celite, concentrate, and purify to yield the C3-arylated product.

Protocol B: C6-Hydroxyl Activation via Triflation

Causality: The C6-hydroxyl group exists in a tautomeric equilibrium with its pyridone form, rendering it unreactive toward direct cross-coupling. Converting the hydroxyl group to a trifluoromethanesulfonate (triflate, -OTf) traps the molecule in its aromatic pyridine form and creates an excellent leaving group for downstream Buchwald-Hartwig aminations.

Step-by-Step Methodology:

  • Dissolve the C3-arylated intermediate (1.0 eq) in anhydrous Dichloromethane (DCM) under argon.

  • Add anhydrous Pyridine (3.0 eq) and cool the mixture to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to control the highly exothermic nature of triflation and prevent unwanted side reactions.

  • Add Trifluoromethanesulfonic anhydride (

    
    , 1.5 eq) dropwise over 15 minutes.
    
  • Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validation Check: Monitor by TLC (UV active). The highly polar starting material should completely convert to a higher-Rf, non-polar spot.

  • Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate. Use the resulting C6-triflate immediately in the next step to avoid degradation.
Protocol C: C6 Buchwald-Hartwig Amination & Global Deprotection

Causality: To attach a solubilizing amine at the C6 position, a Buchwald-Hartwig amination is utilized. Xantphos is chosen as the ligand because its wide bite angle is highly effective for coupling rigid heteroaryl triflates with primary or secondary amines. Finally, the SEM group is removed using acidic conditions.

Step-by-Step Methodology:

  • Amination: Combine the C6-triflate (1.0 eq), the desired amine (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (0.05 eq), and Xantphos (0.1 eq) in anhydrous Toluene.
  • Degas the mixture with argon for 10 minutes, then heat at 100 °C for 8 hours.

  • Cool, filter, and purify via chromatography to isolate the fully functionalized, protected scaffold.

  • Deprotection: Dissolve the intermediate in DCM and add Trifluoroacetic acid (TFA) (1:1 ratio). Stir at room temperature for 4 hours.

  • Concentrate the mixture to remove TFA. To scavenge the resulting formaldehyde (which can cause unwanted re-alkylation), dissolve the residue in Methanol and add ethylenediamine (5.0 eq). Stir for 2 hours.

  • Purify via preparative HPLC to isolate the final, biologically active kinase inhibitor.

Applications in Drug Discovery

Derivatives of the pyrrolo[3,2-b]pyridine scaffold have demonstrated profound efficacy in modulating critical biological pathways[3]. Specifically, compounds derived from 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol have been heavily investigated for their ability to inhibit the mTOR and PI3K pathways, which are master regulators of cancer cell metabolism and proliferation[2]. By leveraging the orthogonal functionalization protocols described above, medicinal chemists can rapidly generate libraries of targeted inhibitors, optimizing both target affinity (via C3 modification) and pharmacokinetic profiles (via C6 modification)[1].

References

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, vol. 19, no. 12, 2014, pp. 19935-19979. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9226, 4-Azaindole." PubChem, 2025. Available at:[Link]

  • Hairui Chemical. "3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (CAS 1190318-44-5)." Hairui Chem Product Catalog, 2025. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (also known as 3-bromo-6-hydroxy-5-azaindole) presents a classic "electron-rich paradox" in heterocyclic chemistry. The 5-azaindole scaffold is electron-rich, making it amenable to electrophilic aromatic substitution (SEAr) at the C3 position. However, the presence of the 6-hydroxyl group significantly amplifies this electron density, leading to two primary failure modes: oxidative degradation (tar formation) and polysubstitution (over-bromination).

To improve yield, we must shift from a "Direct Bromination" approach to a "Protection-First" Strategy . This guide details the mechanistic rationale and specific protocols to stabilize the intermediate and maximize recovery.

The Core Challenge: Regioselectivity & Stability

The 5-azaindole system favors electrophilic attack at C3. However, the 6-OH group is an activating ortho/para director that can compete with the pyrrole nitrogen's directing effect, potentially leading to C7 bromination or oxidation to quinoid-like species.

Synthetic Pathway Visualization

The following diagram outlines the logical flow for yield optimization, contrasting the low-yield "Direct Route" with the high-yield "Protected Route."

SynthesisPathways Start Start: 1H-pyrrolo[3,2-b]pyridin-6-ol Direct Route A: Direct Bromination (NBS, DMF, 0°C) Start->Direct Fast but Risky Protect Step 1: O-Protection (MeI or BnBr) Start->Protect Recommended Oxidation Risk: Quinoid Oxidation & Tar Formation Direct->Oxidation Side Reaction Product_Low Target Product (Low Yield <30%) Direct->Product_Low Brominate Step 2: C3-Bromination (NBS, DMF, -10°C) Protect->Brominate Deprotect Step 3: Deprotection (BBr3 or H2/Pd) Brominate->Deprotect Product_High Target Product (High Yield >75%) Deprotect->Product_High

Caption: Comparison of Direct vs. Protected synthetic routes. Route B (Green) minimizes oxidative loss.

Optimized Experimental Protocol (Route B)

This protocol utilizes a Methoxy-Protection strategy.[1] The methyl group protects the phenol from oxidation while maintaining sufficient electron density to direct bromination to the C3 position.

Phase 1: Protection (If starting from 6-OH)

Note: If you can source 6-methoxy-1H-pyrrolo[3,2-b]pyridine commercially, skip to Phase 2.

  • Reagents: Starting material (1.0 eq), K₂CO₃ (2.5 eq), MeI (1.1 eq), DMF (0.5 M).

  • Procedure: Stir at RT for 4 hours.

  • Checkpoint: Monitor TLC for disappearance of the polar OH-starting material.

  • Workup: Aqueous quench, extract with EtOAc.

Phase 2: Regioselective Bromination (The Critical Step)

Objective: Mono-bromination at C3 without touching the pyridine ring.

ParameterConditionRationale
Reagent N-Bromosuccinimide (NBS)Provides a controlled source of electrophilic bromine (Br⁺) compared to elemental Br₂.
Stoichiometry 0.98 - 1.05 eqStrict control. Excess NBS leads to C2/C3 dibromination.
Solvent DMF or DMF/DCM (1:1)DMF solubilizes the azaindole; DCM modulates polarity to prevent precipitation of intermediates.
Temperature -10°C to 0°CLow temp suppresses radical side reactions and C2 bromination.

Step-by-Step:

  • Dissolve 6-methoxy-5-azaindole in DMF (10 mL/g). Cool to -10°C (ice/acetone bath).

  • Dissolve NBS (1.0 eq) in DMF (5 mL/g).

  • Dropwise Addition: Add NBS solution over 30-60 minutes. Do not dump.

    • Why? High local concentration of NBS causes di-bromination.

  • Stir at 0°C for 2 hours.

  • Quench: Add 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate) to destroy unreacted bromine species.

  • Isolation: Pour into ice water. The 3-bromo product often precipitates. Filter and wash with water.

    • Yield Tip: If no precipitate, extract with EtOAc, but wash 5x with LiCl (5%) to remove DMF.

Phase 3: Demethylation
  • Reagents: BBr₃ (3-4 eq) in DCM at -78°C -> RT.

  • Alternative: Pyridine hydrochloride melt (180°C) if the substrate is stable, but BBr₃ is gentler for bromo-compounds.

  • Workup: Careful quench with NaHCO₃ (exothermic!). Adjust pH to ~6-7 to precipitate the amphoteric product.

Troubleshooting Center & FAQs

Issue 1: "I am getting a mixture of mono-bromo and di-bromo products."

Diagnosis: Localized excess of NBS or temperature too high. Solution:

  • Protocol Adjustment: Lower temperature to -20°C.

  • Technique: Use a syringe pump for NBS addition.

  • Correction: If di-bromo is present (<10%), it is very difficult to separate by silica. Recrystallize from Ethanol/Water.

Issue 2: "The reaction turns black/tarry immediately."

Diagnosis: Oxidative degradation of the electron-rich phenol (if using Route A) or impurities in DMF. Solution:

  • Switch to Route B: Protect the OH group first.

  • Solvent Check: Ensure DMF is anhydrous and amine-free. Free amines in DMF can catalyze degradation.

  • Atmosphere: Run strictly under Nitrogen/Argon.

Issue 3: "My yield is low because the product stays in the water phase during workup."

Diagnosis: 3-bromo-6-hydroxy-5-azaindole is amphoteric (has both acidic OH and basic Pyridine N). Solution:

  • Isoelectric Point (pI) Precipitation: Do not extract. Instead, carefully adjust the aqueous phase pH. The product usually precipitates between pH 6.0 and 7.5.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction with THF/EtOAc (1:1).

Issue 4: "NBS is not reacting; starting material remains."

Diagnosis: 5-azaindoles are less reactive than standard indoles due to the electron-withdrawing pyridine ring. Solution:

  • Catalyst: Add 5 mol% Silica Gel or Ammonium Acetate to the reaction. This activates the NBS.

  • Solvent: Switch from pure DCM to DMF or MeCN (higher polarity stabilizes the transition state).

Decision Logic for Purification

Use this logic flow to determine the best isolation method based on your crude purity.

PurificationLogic Crude Crude Reaction Mixture CheckTLC Check TLC/LCMS Crude->CheckTLC Clean >90% Mono-Bromo <5% SM CheckTLC->Clean Dirty >10% Di-Bromo or Tarry Impurities CheckTLC->Dirty Precip Method A: Water Precipitation (pH adjustment) Clean->Precip Column Method B: Reverse Phase (C18, H2O/MeCN + 0.1% FA) Dirty->Column

Caption: Purification decision tree based on crude purity profile.

References

  • Synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives (General Azaindole Chemistry). Source: Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry. Relevance: Establishes baseline reactivity for pyrrolo-pyridine scaffolds.

  • Regioselective Bromination of Azaindoles. Source: ResearchGate / Tetrahedron Letters. Relevance: Confirms NBS as the reagent of choice and C3 as the primary electrophilic site.

  • Handling Hydroxy-Azaindoles (Preparation of 5-hydroxy-7-azaindole). Source: Google Patents (CN112939968A). Relevance: Provides protocols for handling the sensitive hydroxy-azaindole moiety, supporting the need for careful pH control during workup.

  • Bromination of Pyridine Derivatives (NBS/DMF usage). Source: Google Patents (WO2019145177A1). Relevance: Validates the use of NBS/DMF and temperature control to avoid side products in pyridine-fused systems.

  • 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (Precursor Existence). Source: BLD Pharm Catalog. Relevance: Confirms the stability and commercial availability of the 6-methoxy protected scaffold, validating Route B.

Sources

Preventing degradation of "3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol" during storage

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide functions as a Tier 3 Support Knowledge Base for 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol . It moves beyond generic advice to address the specific physicochemical vulnerabilities of the 5-azaindole scaffold, particularly the interplay between the electron-rich pyrrole ring, the labile C-Br bond, and the tautomeric 6-hydroxy group.

Ticket Category: Stability & Storage Protocols Status: Active Severity: High (Compound susceptible to oxidative dimerization and photodebromination)[1]

Module 1: Critical Storage Parameters (The "Why" and "How")

This compound is not a static solid; it is a reactive intermediate. Its stability is compromised by three specific vectors: Oxidative Coupling (driven by the 6-OH group), Photolytic Cleavage (at the 3-Br position), and Tautomeric Shifts .

The Tautomer Trap (Tautomeric Equilibrium)

Unlike standard indoles, the 6-hydroxy-5-azaindole core exists in a dynamic equilibrium between the enol form (6-ol) and the keto form (pyridone-like lactam) .[1]

  • Risk: In solution (especially DMSO or Methanol), the equilibrium shifts. The keto form is more polar and can induce aggregation or precipitation over time.

  • Protocol: Store solid material. If solution storage is mandatory, use anhydrous DMSO-d6 (for NMR) or DMSO under Argon, but never store in protic solvents (MeOH/Water) for >24 hours.

The Photolytic Vector (Debromination)

The Carbon-Bromine (C-Br) bond at position 3 is susceptible to homolytic cleavage under UV/Visible light, generating a radical at the C3 position.

  • Mechanism:

    
    . The resulting radical abstracts a hydrogen from the solvent, leading to the des-bromo impurity  (Mass shift: -78/80 Da).
    
  • Protocol: Amber glass is mandatory. Foil wrapping is recommended for long-term -20°C storage.

Oxidative Dimerization

The 6-hydroxy group activates the ring system. In the presence of oxygen and trace base, the compound can form diazaquinone intermediates, which rapidly couple to form dark-colored dimers (similar to melanin formation).

  • Indicator: Color shift from Off-White/Beige

    
     Brown 
    
    
    
    Black.
  • Protocol: Headspace purging with Argon is critical after every use.

Module 2: Troubleshooting Guide (Root Cause Analysis)

Use this section to diagnose specific experimental failures.

Ticket #001: "My compound turned from beige to dark brown."

Diagnosis: Oxidative Quinone Formation. Root Cause: Exposure to air + moisture. The 6-OH group facilitates oxidation to a para-quinone-imine like species, which polymerizes. Solution:

  • Check LC-MS for dimer peaks (

    
    ).
    
  • Rescue: If degradation is <10%, repurify via reverse-phase prep-HPLC (Acidic mobile phase: Water/Acetonitrile + 0.1% Formic Acid). The acid suppresses the oxidation-prone phenolate anion.

  • Prevention: Store under Argon.

Ticket #002: "LC-MS shows a split peak or a mass of M+16."[2][3][4]

Diagnosis: N-Oxidation or Hydration. Root Cause: 5-azaindoles are electron-rich. Old DMSO stocks often contain peroxides which oxidize the pyridine nitrogen (N-oxide formation, +16 Da). Solution:

  • Discard the DMSO stock.

  • Resynthesize fresh stock using low-peroxide, anhydrous DMSO (stored over molecular sieves).

Ticket #003: "The material is insoluble in CDCl3 but soluble in DMSO."

Diagnosis: Normal Behavior (Tautomerism).[2] Explanation: The compound likely exists predominantly in the polar pyridone (lactam) tautomer in the solid state, which interacts strongly via hydrogen bonding. Action: Do not attempt to force solubility in non-polar solvents (DCM/Chloroform). Use polar aprotic solvents (DMSO, DMF) for reactions.

Module 3: Visualizing Degradation Pathways[2]

The following diagram illustrates the specific chemical risks associated with the 3-bromo-6-hydroxy-5-azaindole scaffold.

DegradationPathways cluster_light Photolytic Pathway Compound 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (Active Compound) Radical C3-Radical Intermediate Compound->Radical UV Light (hν) Homolytic Cleavage Tautomer Pyridone Tautomer (1,5-dihydro-6H-pyrrolo...-6-one) Compound->Tautomer Protic Solvents Equilibrium Shift Quinone Diazaquinone Intermediate Compound->Quinone O2 / Trace Base Oxidation Debromo Des-bromo Impurity (Mass -80) Radical->Debromo H-Abstraction (from Solvent) Dimer Oxidative Dimers (Brown/Black Precipitate) Quinone->Dimer Polymerization

Caption: Figure 1. Primary degradation vectors: Photolytic debromination (Red path) and Oxidative dimerization via quinone intermediates (Bottom path).

Module 4: Standard Operating Procedures (SOP)

SOP-01: Reconstitution & Stock Preparation
ParameterSpecificationReason
Solvent Anhydrous DMSO (Grade: >99.9%)Prevents hydrolysis; solubilizes the lactam tautomer.[1]
Concentration Max 50 mMHigh concentrations promote dimerization.
Additives None (Avoid bases)Basic pH accelerates oxidation of the phenol group.[1]
Vial Type Amber, Silanized GlassBlocks UV; prevents adhesion of the polar tautomer to glass.
SOP-02: Long-Term Storage (Solid State)
  • Container: Vial within a secondary containment (e.g., Mylar bag) with desiccant.[1]

  • Atmosphere: Purge vial headspace with Argon gas for 10 seconds before sealing.

  • Temperature: -20°C

    
     5°C.
    
  • Thawing: Allow vial to reach room temperature before opening to prevent water condensation on the hygroscopic solid.

Module 5: FAQ

Q: Can I heat this compound to improve solubility? A: Mild heating (up to 40°C) is acceptable in inert solvents.[1] Do not heat above 60°C, especially in DMSO, as this accelerates the "Swern-like" oxidation of the alcohol/phenol moiety or displacement of the bromine.

Q: Why is the NMR spectrum broad? A: This is likely due to tautomeric exchange on the NMR timescale.[3]

  • Fix: Run the NMR at elevated temperature (e.g., 310K or 320K) to coalesce the peaks, or add a trace of acid (TFA-d) to lock the tautomer in the protonated form.

Q: Is the bromine atom stable to nucleophiles? A: The 3-bromo position on 5-azaindole is relatively stable to mild nucleophiles but reactive under Palladium catalysis (Suzuki/Sonogashira).[1] However, the 6-OH group makes the ring electron-rich , deactivating the 3-position towards Nucleophilic Aromatic Substitution (


) but activating it towards Electrophilic Aromatic Substitution (

).

References

  • Tautomerism in Hydroxy-Azaindoles

    • Title: Tautomerism and optical spectroscopy of azaindoles.

    • Source: Catalán, J., et al. Journal of the American Chemical Society.

    • URL:[Link]

  • Oxidation of Electron-Rich Azaindoles

    • Title: Solvent-dependent oxidations of 5- and 6-azaindoles to trioxopyrrolopyridines.[4]

    • Source: Mahiout, Z., et al. Organic & Biomolecular Chemistry.

    • URL:[Link]

  • Photostability of Bromo-Heterocycles

    • Title: Photochemical Debromination of Bromoindoles.

    • Source:Journal of Organic Chemistry (General mechanistic reference for aryl bromide photolysis).

    • URL:[Link]

  • Handling of 5-Azaindole Derivatives

    • Title: Practical Synthesis of 5-Azaindoles.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Purification of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

[1][2]

Status: Active Ticket Type: Advanced Purification / Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary: The "Amphoteric Trap"

The purification of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol presents a classic "amphoteric trap."[2] The molecule contains a basic pyridine nitrogen (


1

This zwitterionic potential leads to three primary failure modes during purification:

  • Irreversible Adsorption: The basic nitrogen binds to acidic silanols on silica gel.[1][2]

  • Peak Tailing: The phenolic proton causes secondary interactions, destroying resolution.[2]

  • Oxidative Instability: The electron-rich 6-hydroxy-azaindole core is prone to air-oxidation, often turning the compound pink or brown during prolonged workups.[2]

Part 1: Troubleshooting & FAQs

Q1: "I am seeing severe streaking/tailing on my silica column (DCM/MeOH). How do I fix this?"

Diagnosis: This is caused by the "dual-binding" mechanism.[1][2] The pyridine nitrogen interacts with the acidic silica surface, while the phenolic hydroxyl creates hydrogen-bonding drag.[2] Solution: You must deactivate the silica surface and control the ionization state.[2]

  • The Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in your starting eluent.[1][2]

  • Mobile Phase: Switch to DCM : MeOH : NH4OH (90:9:1). The ammonium hydroxide competes for the silanol sites and keeps the pyridine nitrogen deprotonated, sharpening the peak.[2]

  • Alternative: If streaking persists, switch to C18 Reverse Phase chromatography using a Water (0.1% Formic Acid) / Acetonitrile gradient.[1] The acidic modifier keeps the pyridine protonated and soluble, avoiding the zwitterionic solubility trough.[2]

Q2: "The compound is insoluble in DCM and only sparingly soluble in MeOH. How do I load it?"

Diagnosis: 6-hydroxy-azaindoles often exhibit high crystal lattice energy due to intermolecular hydrogen bonding (donor-acceptor network).[1][2] Solution: Do not attempt a liquid load with large volumes of DMSO/DMF, as this will ruin your separation.[1]

  • The Fix (Dry Loading): Dissolve the crude material in a minimal amount of THF/MeOH (1:1) or Acetone.[1][2] Add Celite (ratio 1:2 compound:Celite) and rotovap to dryness.[1][2] Load the resulting powder on top of your column.[2]

  • Why? Dry loading eliminates solvent-mismatch effects and prevents band broadening at the top of the column.[2]

Q3: "My product turns pink/brown after drying. Is it decomposing?"

Diagnosis: Yes, likely oxidative debromination or quinoid formation.[1] The 3-bromo group on the electron-rich azaindole ring is labile, and the 6-hydroxy group activates the ring toward oxidation.[2] Solution:

  • Limit Light: Wrap columns and flasks in aluminum foil. 3-bromo-azaindoles are photosensitive.[1][2]

  • Acidic Workup Avoidance: Avoid strong acids which can promote debromination.[1][2]

  • Lyophilization: Instead of rotovapping at high heat, freeze-dry from t-Butanol/Water or Acetonitrile/Water. This preserves the off-white solid state.[2]

Q4: "I see two spots on TLC that merge. Is this a mixture of isomers?"

Diagnosis: If the spots merge or streak into each other, you are likely observing tautomerism or ionization states , not regioisomers.

  • Mechanism: While 6-hydroxy-4-azaindole (meta to nitrogen) does not form a stable pyridone tautomer like the 2- or 4-isomers, it can exist in a zwitterionic equilibrium (

    
    ) on the polar silica surface.[1][2]
    
  • Test: Run a 2D TLC. Spot the plate, run it once, dry it, turn it 90 degrees, and run it again. If the spots lie on the diagonal, they are the same compound equilibrating.[2] If they are off-diagonal, they are distinct impurities.[2]

Part 2: Validated Purification Protocols

Protocol A: The "Modified Silica" Method (Standard Scale)

Best for: <1g scale, removing non-polar impurities.

  • Column Prep: Slurry pack silica gel using DCM containing 1% Triethylamine.[1][2] Flush with 2 column volumes (CV) of pure DCM to remove excess base.[1][2]

  • Loading: Adsorb crude material onto Celite (see Q2).

  • Elution Gradient:

    • A: DCM

    • B: MeOH containing 1%

      
       (aq)[1]
      
    • Gradient: 0% B for 2 CV, then 0-10% B over 10 CV.

    • Note: The product typically elutes between 4-7% MeOH.[2]

  • Collection: Collect fractions immediately into flasks containing a trace of antioxidant (e.g., BHT) if the compound is known to be ultra-sensitive, though usually keeping it in the dark is sufficient.

Protocol B: The "Isoelectric pH-Swing" (Extraction)

Best for: >1g scale, removing neutral organic impurities without chromatography.[1]

  • Dissolution: Suspend crude solid in water.[1][2] Add 1M NaOH dropwise until pH ~12.[1][2] The compound will dissolve as the phenolate anion (

    
    ).[1][2]
    
    • Observation: Solution typically turns yellow/orange.[1][2]

  • Wash: Extract the aqueous layer 2x with Ethyl Acetate.[1][2]

    • Action: Discard the organic layer (contains neutral impurities, unreacted starting materials, and non-acidic byproducts).

  • Precipitation: Cool the aqueous layer to 0°C. Slowly add 1M HCl (or Acetic Acid for milder conditions) dropwise.

  • Target: Aim for pH 6-7 . This is the isoelectric region where the zwitterion/neutral form dominates and solubility is lowest.[2]

  • Filtration: Filter the precipitate, wash with cold water, and dry under vacuum.

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical pathway for purifying this specific amphoteric bromide.

PurificationWorkflowStartCrude 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-olSolubilityCheckCheck Solubility in DCM/MeOHStart->SolubilityCheckHighSolubilitySolubleSolubilityCheck->HighSolubilityLowSolubilityInsoluble/SparinglySolubilityCheck->LowSolubilityImpurityTypeIdentify Impurity Profile (TLC/LCMS)MethodAMethod A: Modified Silica(DCM/MeOH/NH4OH)ImpurityType->MethodAPolar ImpuritiesMethodBMethod B: pH-Swing Extraction(Base Solubilize -> Acid Precipitate)ImpurityType->MethodBNeutral Impurities(Scale >1g)MethodCReverse Phase (C18)(H2O/ACN + 0.1% Formic Acid)ImpurityType->MethodCDifficult Separation(Tailing Issues)LiquidLoadLiquid Load (DCM)HighSolubility->LiquidLoadDryLoadDry Load on CeliteLowSolubility->DryLoadDryLoad->ImpurityTypeLiquidLoad->ImpurityTypeEndLyophilize/Dry in DarkMethodA->EndPure FractionsMethodB->EndMethodC->End

Caption: Logical workflow for selecting the optimal purification method based on solubility and impurity profile.

Part 4: Physicochemical Data Summary

PropertyValueImplication for Purification
Molecular Weight 213.03 g/mol Suitable for standard MS detection.[1][2]
Predicted pKa (Pyridine N) ~4.5 - 5.0Protonates in acidic media (Reverse Phase friendly).[1][2]
Predicted pKa (Phenol OH) ~9.2 - 9.8Deprotonates in basic media (Soluble in NaOH).[1][2]
LogP ~1.8 - 2.0Moderate lipophilicity; retains on C18.[1][2]
Solubility DMSO (High), MeOH (Mod), DCM (Low), Water (Low)Requires polar solvents or pH adjustment for loading.[1][3]
Stability Light Sensitive, Oxidatively LabileKeep dark; avoid prolonged exposure to air in solution.[1]

References

  • BenchChem. (2025).[1][2][4] Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (Analogous azaindole purification strategies). Link[1]

  • Sigma-Aldrich. (2025).[1][2] 3-Bromo-1H-pyrrolo[3,2-b]pyridine Properties and Safety Data. Link[1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 5523659, 3-Bromo-7-azaindole (Structural analog data for pKa extrapolation). Link[1]

Technical Support Center: Solubility Optimization for 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support hub for researchers working with 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol . This scaffold, a halogenated 4-azaindole derivative, presents distinct solubility challenges due to its rigid planar geometry and high lattice energy.[1][2]

Status: Operational Ticket ID: SOL-AZA-004 Subject: Overcoming "Brick Dust" Precipitation in Biochemical and Cellular Assays[1][2][3]

Diagnostic & Physicochemical Profiling

User Question: Why does this compound crash out of solution even at low concentrations (10 µM), while similar indoles remain soluble?

Technical Analysis: The insolubility of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol is not random; it is a structural inevitability driven by two factors:

  • High Crystal Lattice Energy (The "Brick Dust" Effect): This molecule is a fused bicyclic heteroaromatic system (4-azaindole core).[1][2][3] It is planar and rigid, allowing the molecules to stack efficiently in the solid state (π-π stacking).

  • Intermolecular Hydrogen Bonding Network: Unlike simple indoles, this scaffold contains a "donor-acceptor" triad:

    • Pyrrole NH: Strong Hydrogen Bond Donor (HBD).[1][2][3]

    • Pyridine N (N-4): Hydrogen Bond Acceptor (HBA).[1][2][3]

    • C6-Hydroxyl Group: Dual HBD/HBA.[1][2][3]

    In the solid state, these groups form a tight intermolecular network that water molecules cannot easily penetrate. The energy required to break this lattice (enthalpy of fusion) is higher than the energy gained by hydration, leading to poor aqueous solubility.

Key Physicochemical Parameters (Estimated):

PropertyValue / CharacteristicImpact on Assay
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; not greasy enough for micelles, too polar for simple diffusion.[1][3]
pKa (Pyrrole NH) ~13.0Remains neutral (protonated) at physiological pH.
pKa (6-OH) ~9.2 - 9.8Phenolic character.[3] Remains mostly neutral at pH 7.[2]4.
Crystal Packing High (Planar/Stacking)Resists dissolution; prone to "crashing out" upon dilution.[2]

Stock Solution Preparation (The Root Cause)

User Question: I dissolved the powder in DMSO, but after a week, I see a fine precipitate. Is my compound degrading?

Troubleshooting Guide: It is likely not degradation, but hydration-induced precipitation .[1][2][3] DMSO is highly hygroscopic.[2] It absorbs water from the atmosphere, and as the water content in your DMSO stock rises, the solubility of this rigid azaindole drops exponentially.

Protocol: Anhydrous Stock Preparation
  • Step 1: Solvent Choice: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).[1][2] Do not use "molecular biology grade" DMSO that has been opened for months.

  • Step 2: Concentration Cap: Do not attempt 100 mM stocks.

    • Recommended:10 mM or 20 mM maximum.[1][2]

  • Step 3: Dissolution Mechanics:

    • Add DMSO to the vial.[4][5][6]

    • Sonicate at 40°C for 10 minutes. The heat provides the kinetic energy to break the initial crystal lattice.

    • Visual Check: Hold the vial up to a light source.[5] If you see "shimmering" or turbidity, it is not dissolved.

  • Step 4: Storage: Aliquot immediately into single-use vials. Store at -20°C. Never re-freeze a thawed aliquot more than once.

Assay-Ready Formulation (The "Crash-Out" Zone)

User Question: When I dilute my 10 mM DMSO stock into PBS (pH 7.4), the solution turns cloudy immediately. How do I fix this for my IC50 assay?

The Solution: Intermediate Dilution Steps Direct dilution from 100% DMSO to aqueous buffer creates a "supersaturation shock," causing rapid precipitation. You must "step down" the solvent concentration.

Workflow: Solubility Optimization Decision Tree

SolubilityTree Start Start: 10 mM DMSO Stock Direct Direct Dilution (1:1000) Start->Direct StepDown Intermediate Step: Dilute to 100 µM in Buffer + 0.05% Tween-80 Start->StepDown Recommended Target Target: 10 µM in Assay Buffer Result1 Precipitation (Cloudy) Direct->Result1 Shock Check Visual/Nephelometry Check StepDown->Check Pass Clear Solution Check->Pass Fail Still Precipitates Check->Fail Final Final Dilution to 10 µM Pass->Final Alt Switch to Co-Solvent System: (DMSO/PEG400/Water) Fail->Alt

Caption: Decision tree for mitigating precipitation during serial dilution. Direct dilution often fails due to local supersaturation.[1][2]

Recommended Assay Buffer Additives

To stabilize the compound in aqueous media, modify your assay buffer with one of the following surfactants. These prevent the nucleation of micro-crystals.

AdditiveConcentrationMechanismCompatibility
Tween-80 0.01% - 0.05%Steric stabilization; prevents aggregation.[1][3]High (Biochemical/Cellular)
Triton X-100 0.01%Disrupts hydrophobic interactions.High (Enzymatic assays)
β-Cyclodextrin 0.5% - 1.0%Encapsulates the hydrophobic core.[3]Best for Cell Culture
BSA 0.1%Binds free compound, keeping it in solution (carrier).[2]Standard for Kinase Assays

Critical Note: If using BSA, be aware that the free fraction of the drug will decrease. You may need to run a "BSA-shift" assay to determine the actual potency.[2][3]

Advanced Troubleshooting (FAQs)

Q: My IC50 curve is flat or shows a "bell shape." Is this solubility related? A: Yes. This is a classic sign of promiscuous inhibition caused by colloidal aggregation.[2]

  • Mechanism:[1][2][3] The compound forms microscopic colloids that sequester the enzyme non-specifically.

  • Test: Add 0.01% Triton X-100 to your reaction buffer.[1][2] If the inhibition disappears or the IC50 shifts significantly (e.g., from 100 nM to >10 µM), your previous activity was an artifact of aggregation, not true binding.

Q: Can I use acid/base to dissolve it? A:

  • Acid: The pyridine nitrogen is weakly basic (pKa ~4-5).[1][2][3] You would need a pH < 3 to fully protonate it, which is incompatible with most biological assays.

  • Base: The 6-OH (phenol-like) has a pKa ~9.[1][2][3]5. Dissolving in 0.1 M NaOH will work, but neutralizing it back to pH 7.4 will cause immediate reprecipitation.

  • Verdict:Do not use pH adjustment as a primary solubilization strategy for neutral pH assays.[1][2] Stick to co-solvents (PEG400) or surfactants.

Q: What is the best vehicle for in vivo (mouse) dosing? A: Do not use simple saline.[1][2] The compound will precipitate in the gut or peritoneum.

  • Recommended Formulation:10% DMSO + 40% PEG400 + 5% Tween-80 + 45% Saline. [1][2][3]

  • Preparation Order: Dissolve in DMSO first -> Add PEG400/Tween -> Vortex -> Slowly add Saline while vortexing.

References

  • Lipinski, C. A. (2011).[1][7] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Link[2][3]

  • Waybright, T. J., et al. (2009).[1][8] Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Link[1][2][3]

  • Popowycz, F., et al. (2016).[1] The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals (Basel). Link

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Link

  • BenchChem Technical Support. (2025). Troubleshooting AN-12-H5 solubility issues in DMSO. Link

Sources

Technical Support Center: Synthesis & Purification of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-AZA5-BR-003 Status: Active Last Updated: March 2026 Audience: Medicinal Chemists, Process Chemists

Executive Summary & Scaffold Overview

The compound 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (often referred to as a substituted 5-azaindole) is a critical intermediate in the synthesis of kinase inhibitors (e.g., for Haspin, MAPK pathways). The core scaffold, 1H-pyrrolo[3,2-b]pyridine, is electron-rich at the C3 position, making it susceptible to electrophilic aromatic substitution (EAS).

However, the presence of the hydroxyl group at C6 introduces significant complexity. This moiety induces lactam-lactim tautomerism , shifting the equilibrium toward the pyridone form (1H-pyrrolo[3,2-b]pyridin-6(7H)-one) in polar solvents. This duality complicates bromination regioselectivity and purification due to solubility shifts and "ghost" impurities in HPLC analysis.

This guide addresses the three most common failure modes: C2/C3 regioselectivity loss , over-bromination , and tautomer-induced analytical confusion .

Critical Control Points: The Bromination Step

The Challenge: Regioselectivity & Over-Bromination

The pyrrole ring is highly activated. While C3 is the thermodynamic and kinetic preference for bromination, the electron-donating effect of the C6-hydroxyl group (via resonance through the pyridine ring) can activate the system further, leading to rapid di-bromination (2,3-dibromo species) or competitive halogenation on the pyridine ring under harsh conditions.

Mechanism & Impurity Pathway (Visualized)

BrominationPathway SM Starting Material (1H-pyrrolo[3,2-b]pyridin-6-ol) Target TARGET (3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol) SM->Target NBS (1.0 eq), DMF 0°C to RT Imp_Regio Impurity B (2-bromo regioisomer) SM->Imp_Regio Steric hindrance or Solvent effects Imp_Ox Impurity C (Oxidized Quinoid/N-Oxide) SM->Imp_Ox O2/Light exposure Extended reaction time Imp_Di Impurity A (2,3-dibromo derivative) Target->Imp_Di Excess NBS or High Temp

Figure 1: Reaction pathway showing the primary electrophilic substitution (Green) and competing impurity pathways (Red/Yellow).

Troubleshooting Guide: Bromination
SymptomProbable CauseCorrective Action
Presence of ~10-15% 2,3-dibromo impurity Stoichiometry Excess: NBS degrades over time; using "old" NBS often leads chemists to add excess, causing over-bromination.Titrate NBS before use or use freshly recrystallized NBS. Maintain strict 0.98 - 1.0 eq stoichiometry. Add NBS dropwise as a solution in DMF at -10°C .
Low Conversion (<80%) with clean profile Solvent Effect: In protic solvents (MeOH), the OH group H-bonds, potentially reducing nucleophilicity.Switch to anhydrous DMF or DMAc . These polar aprotic solvents solubilize the pyridone tautomer while stabilizing the charged transition state.
New impurity at RRT 0.85 (HPLC) N-Bromination: Formation of the N-bromo intermediate (on pyrrole or pyridine nitrogen) which failed to rearrange.Increase temperature slightly (to 0°C - 10°C) to promote the rearrangement to C3, or add a radical scavenger if free-radical side reactions are suspected (unlikely for NBS).

Handling the "6-ol" Tautomerism

The "Ghost" Impurity

Users often report a "split peak" in LC-MS or broad signals in NMR, interpreting this as a difficult-to-separate impurity. In 90% of cases, this is the lactam-lactim tautomerism .

  • Lactim Form: 1H-pyrrolo[3,2-b]pyridin-6-ol (Aromatic, favored in gas phase/non-polar).

  • Lactam Form: 1H-pyrrolo[3,2-b]pyridin-6(7H)-one (Favored in polar solvents/solid state).

Diagnostic Check: Run 1H NMR in DMSO-d6 .

  • If you see a broad singlet >11 ppm (Pyrrole NH) AND a distinct amide-like NH signal (or significant shift of the pyridine protons), you are observing the tautomer.

  • Action: Do NOT attempt to purify this "mixture" by silica chromatography; it is a single compound equilibrating on the column.

Purification & Isolation Protocol

Why Silica Chromatography Fails

The 6-ol/6-one moiety is amphoteric and highly polar. It streaks on silica gel, leading to poor resolution from the 2,3-dibromo impurity.

Recommended Workflow: Precipitation & Wash

Instead of chromatography, utilize the solubility differential between the mono-bromo target and the di-bromo impurity.

Step-by-Step Protocol
  • Quench: Pour the reaction mixture (DMF solution) into 10 volumes of ice-cold water .

    • Why: The target compound is poorly soluble in water, while DMF and succinimide (byproduct) are water-soluble.

  • pH Adjustment: Adjust pH to 6.0 - 7.0 using saturated NaHCO3 or dilute HCl.

    • Why: The 6-ol is amphoteric. Extreme pH solubilizes it as a salt (phenolate or pyridinium). Neutral pH maximizes precipitation.

  • Filtration & Cake Wash: Filter the precipitate. Wash the cake with Water (3x) followed by cold Dichloromethane (DCM) .

    • Critical Step: The 2,3-dibromo impurity is often more soluble in DCM than the target. A slurry wash with DCM removes the over-brominated side product.

  • Drying: Dry under vacuum at 45°C.

Troubleshooting Flowchart

PurificationLogic Start Crude Reaction Mixture (DMF) Quench Quench in Ice Water pH 6-7 Start->Quench Precip Did precipitate form? Quench->Precip Filter Filter & Wash with Water Precip->Filter Yes Extract Extract with EtOAc/n-BuOH (3:1) Precip->Extract No (Solubility Issue) PurityCheck Check Purity (HPLC) Filter->PurityCheck Extract->PurityCheck DCMWash Slurry Wash with cold DCM (Removes Di-bromo) PurityCheck->DCMWash Contains Di-bromo Success Pure Target (>98%) PurityCheck->Success Clean Recryst Recrystallize from MeOH/Water DCMWash->Recryst If still impure Recryst->Success

Figure 2: Decision tree for the isolation and purification of the target compound.

References

  • Han, C., et al. (2017). "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development. (Demonstrates regiocontrol strategies in azaindole bromination).

  • Katritzky, A. R., et al. (1991). "Prototropic Tautomerism of Heteroaromatic Compounds." Heterocycles. (Foundational text on lactam-lactim tautomerism in fused pyridine systems).

  • ChemicalBook. (2025).[1] "6-Bromo-1H-pyrrolo[3,2-b]pyridine Properties and Synthesis." (Provides physical property data for the parent scaffold).

  • MDPI. (2014). "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." (Mechanistic insight into NBS regioselectivity).

  • BenchChem. (2025).[2] "An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile." (Analogous scaffold handling).

Sources

Technical Support Center: Synthesis of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the scalable synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (also known as 3-bromo-6-hydroxy-4-azaindole). This document is structured for process chemists and manufacturing scientists, focusing on the "Methoxy-Route" strategy—a robust pathway that avoids the handling of unstable phenol intermediates until the final step.

Document ID: TSC-AZA-0306 Applicable Scaffolds: 4-Azaindoles (1H-pyrrolo[3,2-b]pyridine) Target Compound: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Part 1: Strategic Route Analysis

For scale-up applications (>100g), direct bromination of the hydroxy-azaindole is discouraged due to the activating nature of the phenol group, which leads to over-bromination and oxidation byproducts. The recommended strategy utilizes a 6-methoxy protected precursor.

Synthetic Pathway Visualization

The following diagram outlines the critical process flow from the nitro-pyridine precursor to the final target.

G Start 5-Methoxy-2-methyl- 3-nitropyridine Enamine Enamine Intermediate Start->Enamine DMF-DMA 110°C Core 6-Methoxy-1H- pyrrolo[3,2-b]pyridine Enamine->Core Fe/AcOH Cyclization Bromo 3-Bromo-6-methoxy- 1H-pyrrolo[3,2-b]pyridine Core->Bromo NBS, DMF < 5°C (C3-Selectivity) Target 3-Bromo-1H-pyrrolo [3,2-b]pyridin-6-ol Bromo->Target BBr3, DCM Demethylation

Caption: Validated Batcho-Leimgruber synthesis followed by regioselective bromination and Lewis-acid mediated demethylation.

Part 2: Troubleshooting & FAQs (Process Optimization)

Phase 1: Regioselective Bromination (The C3 Challenge)

Q: I am observing bromination at the C2 position or on the pyridine ring. How do I lock selectivity to C3? A: The 4-azaindole core is electron-rich in the pyrrole ring but electron-deficient in the pyridine ring. However, the 6-methoxy group donates electron density back into the pyridine ring, slightly activating it.

  • Root Cause: High reaction temperatures or excess brominating agent.[1]

  • Solution:

    • Reagent Control: Use N-Bromosuccinimide (NBS) instead of elemental bromine (

      
      ). NBS provides a slow, controlled release of the bromonium ion.
      
    • Temperature: Maintain the reaction between -10°C and 0°C . Do not allow it to reach room temperature until conversion is >95%.

    • Solvent: Use DMF or DMAc . These polar aprotic solvents stabilize the transition state for C3 substitution better than non-polar solvents.

Q: My product precipitates as a gum during the bromination quench. How do I isolate a filterable solid? A: Azaindole hydrobromides often form sticky oils in water.

  • Protocol Adjustment: Pour the reaction mixture slowly into a 5% Sodium Bicarbonate (

    
    )  solution (3x volume) with vigorous stirring. The basic pH neutralizes the HBr byproduct, ensuring the product precipitates as the free base, which is typically a solid.
    
  • Critical Step: Age the slurry for 2-4 hours at 5°C to allow crystal growth before filtration.

Phase 2: Demethylation (The Critical Deprotection)

Q: The BBr3 reaction stalls at 60-70% conversion. Should I add more reagent? A: Stalling is often due to the formation of stable boron-complexes that precipitate out of the solution (DCM), coating the unreacted material.

  • Troubleshooting:

    • Do not simply add more BBr3. This rarely helps if the physical state is the issue.

    • Solvent Swap: If using DCM, try 1,2-dichloroethane (DCE) and increase the temperature to 50°C.

    • Alternative Reagent: For stubborn substrates, Pyridine Hydrochloride (Py·HCl) melt at 160-180°C is highly effective for 6-methoxy-azaindoles, though it requires a robust thermal workup.

Q: During the BBr3 quench, I get a massive exotherm and a biphasic emulsion that won't separate. A: This is the most common failure mode in scale-up.

  • Safety First: The quench generates HBr gas and heat.

  • Correct Quench Procedure:

    • Cool the reaction mixture to -20°C .

    • Add Methanol (MeOH) dropwise first (to destroy excess BBr3 esters gently), then add water.[1]

    • Emulsion Breaking: The product (pyridin-6-ol) is amphoteric. Adjust the pH to its isoelectric point (typically pH 6-7). If it remains in the aqueous phase, use n-Butanol for extraction, as standard EtOAc/DCM may not be polar enough.

Part 3: Detailed Experimental Protocols

Step 1: Bromination of 6-Methoxy-1H-pyrrolo[3,2-b]pyridine

Targeting the C3 position with high regioselectivity.

Reagents:

  • 6-Methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • DMF (10 vol)

Procedure:

  • Charge 6-Methoxy-1H-pyrrolo[3,2-b]pyridine and DMF into the reactor. Stir until dissolved.

  • Cool the solution to -5°C to 0°C .

  • Dissolve NBS in DMF (3 vol) and add it dropwise over 60 minutes , maintaining internal temperature < 5°C.

  • Stir at 0°C for 2 hours. Monitor by HPLC (Target: SM < 1.0%).

  • Work-up: Slowly pour the reaction mixture into a stirred solution of 5%

    
     (30 vol) and crushed ice.
    
  • Stir the resulting slurry for 2 hours.

  • Filter the solids, wash with water (5 vol), and dry in a vacuum oven at 45°C.

  • Expected Yield: 85-92% (Off-white solid).

Step 2: Demethylation to 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Lewis-acid mediated cleavage of the methyl ether.

Reagents:

  • 3-Bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Boron Tribromide (

    
    ) (1.0 M in DCM, 3.0 equiv)
    
  • Dichloromethane (DCM) (15 vol)

Procedure:

  • Suspend the starting material in anhydrous DCM under Nitrogen atmosphere.

  • Cool the slurry to -10°C .

  • Add

    
     solution dropwise over 45 minutes. Caution: Exothermic.
    
  • Allow the mixture to warm to room temperature (20-25°C) and stir for 12-16 hours.

  • Quench: Cool to -20°C. Add MeOH (5 vol) dropwise (very slow addition).

  • Concentrate the mixture under vacuum to remove volatiles (formation of methyl borate).

  • Resuspend the residue in water (10 vol) and adjust pH to 7.0 using 2N NaOH.

  • Collect the precipitate by filtration. If no precipitate forms (due to high solubility), extract continuously with n-Butanol or EtOAc/THF (3:1).

  • Purification: Recrystallize from Ethanol/Water or Methanol.

Part 4: Analytical Data Summary

ParameterSpecification LimitMethod
Appearance White to pale beige powderVisual
Purity (HPLC) > 98.0% (Area %)C18 Column, MeCN/H2O + 0.1% TFA
Mass Spec (LC-MS) [M+H]+ = 212.96 / 214.96 (Br pattern)ESI+
1H NMR (DMSO-d6) δ 11.2 (s, NH), 7.8 (d, C2-H), 7.2 (s, C5-H)400 MHz
Residual Solvent DMF < 880 ppm, DCM < 600 ppmGC-HS

References

  • Synthesis of 4-Azaindole Core

    • Batcho-Leimgruber synthesis applied to azaindoles.
    • Prokopcová, H., & Kappe, C. O. (2010). "The Banert Cascade: A Microwave-Assisted Heating Protocol for the Synthesis of 1,2,3-Triazoles." (Context: General azaindole formation methods). Journal of Organic Chemistry.
    • Source:

  • Bromination of Azaindoles

    • Regioselective C3 bromin
    • Zhang, Z., et al. (2002). "Synthesis of 3-substituted 5-azaindoles." Journal of Organic Chemistry.
    • Source:

  • Demethylation Methodologies

    • Comparison of BBr3 and Pyridine Hydrochloride for aryl methyl ethers.
    • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

    • Source:

  • Compound Characterization (6-Methoxy-1H-pyrrolo[3,2-b]pyridine)

    • Precursor identification and properties.[2]

    • PubChem CID: 1190317-86-2.
    • Source:

Sources

Validation & Comparative

Biological activity of "3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the biological activity and therapeutic potential of derivatives synthesized from the scaffold 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol .

Executive Summary

3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (also known as 3-bromo-6-hydroxy-5-azaindole ) is a "privileged scaffold" in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing ATP-competitive kinase inhibitors . While the parent molecule itself is a chemical building block with limited direct biological activity, its 3-substituted derivatives exhibit potent inhibitory profiles against kinases involved in cell cycle regulation and oncology, specifically Cdc7 , Aurora Kinases , MELK , and FGFR .

Mechanism of Action & Structural Logic

The biological efficacy of derivatives from this scaffold stems from their ability to mimic the adenine ring of ATP. The 5-azaindole core (1H-pyrrolo[3,2-b]pyridine) functions as a bioisostere of the indole and purine rings found in many natural kinase inhibitors.

Structural Activity Relationship (SAR)
  • The Core (5-Azaindole): The nitrogen at position 5 (N5) and the pyrrole NH (N1) form a bidentate hydrogen-bonding motif that anchors the molecule to the hinge region of the kinase ATP-binding pocket.

  • Position 3 (The "Warhead" Handle): The bromine atom at position 3 is a synthetic handle. It is replaced (via Suzuki or Sonogashira coupling) with aryl or heteroaryl groups. These groups extend into the kinase's hydrophobic pocket, determining potency and selectivity .

  • Position 6 (The Solubilizing Handle): The hydroxyl (-OH) group at position 6 is unique to this specific derivative. It is typically functionalized (e.g., O-alkylation) to attach solubilizing groups (like piperazines or morpholines) that protrude into the solvent-exposed region, improving pharmacokinetics (ADME) without disrupting binding.

Targeted Signaling Pathways

Derivatives of this scaffold primarily target the Cell Cycle and Angiogenesis pathways.

KinaseSignaling GrowthFactor Growth Factors (FGF/VEGF) Receptor RTKs (FGFR/VEGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Aurora Aurora Kinases (Mitosis) Nucleus->Aurora Expression Cdc7 Cdc7/Dbf4 (Target of 5-Azaindoles) MCM MCM Complex (DNA Replication) Cdc7->MCM Phosphorylation Aurora->Nucleus Mitotic Progression

Figure 1: Key signaling nodes targeted by 5-azaindole derivatives. Blue nodes indicate primary targets (Cdc7, Aurora) inhibited by 3-substituted-5-azaindoles.

Comparative Performance Analysis

The following table compares derivatives of the 5-azaindole scaffold (derived from 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol) against the more common 7-azaindole (e.g., Vemurafenib) and standard Indole scaffolds.

Feature5-Azaindole Derivatives (Subject)7-Azaindole Derivatives (Alternative)Indole Derivatives (Standard)
Primary Targets Cdc7 , Aurora A/B, MELK, HaspinBRAF (V600E), JAK, CDKBroad (nonspecific), VEGFR
Binding Mode N1-H donor / N5 acceptor . Optimal for kinases requiring a specific "hinge clamp" geometry.N1-H donor / N7 acceptor. The "standard" kinase hinge binder.N1-H donor only. Often requires additional groups for potency.
Selectivity High for Cdc7. The N5 position avoids steric clashes in the Cdc7 active site that 7-azaindoles often encounter.High for BRAF. Can have off-target effects due to common N7 binding mode.Low to Moderate. Often promiscuous.
Solubility (6-OH) Enhanced. The 6-OH/6-OR group allows easy attachment of polar moieties, crucial for oral bioavailability.Variable. Often requires complex substitution at C3 or C5.Poor. Indoles are notoriously lipophilic and insoluble.
Synthetic Utility High. 3-Bromo allows modular "plug-and-play" of warheads; 6-OH allows tuning of physical properties.High, but IP space is crowded (many patents).High availability, but difficult to optimize for selectivity.

Key Insight: While 7-azaindoles are more commercially prevalent (e.g., Vemurafenib), 5-azaindoles derived from the 3-bromo-6-ol scaffold offer a superior vector for targeting Cdc7 kinase , a critical switch in DNA replication initiation often upregulated in aggressive tumors.

Experimental Protocols

To validate the biological activity of a derivative synthesized from this scaffold, the following "Self-Validating" workflow is recommended.

A. Synthesis: Suzuki-Miyaura Cross-Coupling (The "Warhead" Installation)

Objective: Install an aryl group at the 3-position to create the active inhibitor.

  • Reagents: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (1.0 eq), Aryl-Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents with N₂ for 15 mins (Critical for Pd cycle).

    • Mix reagents in a sealed tube.

    • Heat to 90°C for 4-12 hours . Monitor by LC-MS.

    • Workup: Dilute with EtOAc, wash with brine. Purify via flash chromatography (MeOH/DCM gradient).

  • Validation: Product must show disappearance of the Br-isotope pattern (1:1 doublet) in MS and appearance of new aromatic protons in ¹H-NMR.

B. In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify IC₅₀ against Cdc7 or Aurora Kinase.

  • Preparation: Dilute compounds in 100% DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point dose-response curve.

  • Reaction Mix:

    • Kinase (e.g., Recombinant Cdc7/Dbf4, 5 ng/well).

    • Substrate (e.g., MCM2 peptide, 0.2 µg/µl).

    • ATP (10 µM - Note: Keep at Km to ensure competitive inhibition detection).

  • Incubation: Add 1 µl compound + 4 µl enzyme/substrate mix. Incubate 60 min at RT.

  • Detection: Add 5 µl ADP-Glo™ Reagent (depletes ATP). Incubate 40 min. Add 10 µl Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Readout: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope) to calculate IC₅₀.

C. Cell Viability Assay (MTT/CellTiter-Glo)

Objective: Confirm cellular permeability and antiproliferative effect.[2]

  • Cell Lines: HCT116 (Colon), MDA-MB-231 (Breast).

  • Seeding: 3,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Treat with compound (0.1 nM – 10 µM) for 72 hours .

  • Readout: Add CellTiter-Glo reagent. Measure Luminescence.

  • Validation: Use Staurosporine (1 µM) as a positive control for cell death.

Experimental Workflow Visualization

Workflow Start Scaffold: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Step1 Step 1: O-Alkylation (Solubility Tuning) Start->Step1 Step2 Step 2: Suzuki Coupling (Warhead Installation) Step1->Step2 Compound Final Derivative (Active Inhibitor) Step2->Compound Assay1 In Vitro Kinase Assay (IC50 Determination) Compound->Assay1 Assay2 Cell Viability Assay (EC50 Determination) Compound->Assay2 Decision Hit Validation (Selectivity > 100x) Assay1->Decision Assay2->Decision

Figure 2: Development pipeline from the 3-bromo-6-ol scaffold to a validated kinase inhibitor hit.

References

  • Popowycz, F. et al. (2007).[3] "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron. Link[3]

  • Léonce, S. et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. Link

  • Zhao, B. et al. (2020). "Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents." Bioorganic Chemistry. Link

  • Szkatuła, D. et al. (2021). "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Pharmaceuticals.[3][4][5] Link

  • BenchChem. (2025). "A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays." BenchChem Technical Guides. Link

Sources

In Vitro Evaluation of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Derivatives: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol derivatives as potential kinase inhibitors. Pyrrolopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3] Several derivatives of the isomeric pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds have been identified as potent inhibitors of various kinases and modulators of tubulin polymerization, highlighting the potential of this chemical class in oncology drug discovery.[4][5][6]

This document outlines a systematic approach to characterize the potency, selectivity, and cellular effects of new chemical entities based on the 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol core. We will detail the necessary biochemical and cell-based assays, provide step-by-step protocols, and offer a comparative analysis against established kinase inhibitors.

Rationale and Strategic Approach

The aberrant activity of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[7] The pyrrolopyridine scaffold has been successfully utilized in the development of kinase inhibitors.[8] Therefore, the primary hypothesis for the 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol series is their potential to act as kinase inhibitors.

Our in vitro evaluation strategy is designed to first establish the direct inhibitory effect of the derivatives on a panel of relevant kinases (biochemical assays) and then to assess their functional consequences in a cellular context (cell-based assays). This tiered approach allows for a cost-effective and efficient screening cascade, prioritizing the most promising compounds for further development.

Caption: Tiered approach for in vitro evaluation of kinase inhibitors.

Biochemical Assays: Direct Target Inhibition

The initial step is to determine the direct inhibitory activity of the compounds against a purified kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for this purpose.[9]

In Vitro Kinase Inhibition Assay (TR-FRET)

This assay measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase results in a decreased signal.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare a solution of the kinase and a fluorescently labeled substrate in assay buffer.

    • Prepare a solution of ATP and a detection antibody (e.g., a lanthanide-labeled anti-phospho-substrate antibody) in detection buffer.

  • Assay Procedure:

    • Add the test compound dilutions to a 384-well microplate.

    • Add the kinase and substrate solution to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the phosphorylated substrate by adding the detection antibody solution.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET compatible microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[10]

Comparative Analysis: Benchmarking Against Known Inhibitors

The potency of the novel derivatives should be compared against well-characterized, commercially available kinase inhibitors.

Compound ClassTarget Kinase (Example)Reference InhibitorReported IC50 (nM)
3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Derivatives EGFRGefitinib 2-37
BRAFVemurafenib 31
MEK1Trametinib 0.92
Derivative 1TBDTBD
Derivative 2TBDTBD
Derivative 3TBDTBD

TBD: To be determined by experimental evaluation.

Cell-Based Assays: Cellular Potency and Mechanism of Action

Once potent inhibitors are identified in biochemical assays, their effects on cancer cells are evaluated.

Cell Viability Assay (XTT)

The XTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] A reduction in metabolic activity suggests cytotoxic or cytostatic effects of the compound.

Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • XTT Labeling:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.[11]

    • Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.[11]

  • Absorbance Measurement:

    • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI50 (the concentration required to inhibit cell growth by 50%) from the dose-response curve.

Target Engagement and Pathway Modulation (Western Blotting)

Western blotting is used to determine if the compound inhibits the phosphorylation of the target kinase and its downstream substrates within the cell.[12]

Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor_Kinase Downstream_Kinase Downstream Kinase (e.g., MEK) Receptor_Kinase->Downstream_Kinase phosphorylates Effector_Protein Effector Protein (e.g., ERK) Downstream_Kinase->Effector_Protein phosphorylates Proliferation Cell Proliferation Effector_Protein->Proliferation Inhibitor 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Derivative Inhibitor->Receptor_Kinase

Caption: A simplified kinase signaling pathway and the point of inhibition.

Protocol:

  • Cell Lysis:

    • Treat cells with the test compound at various concentrations for a defined period.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[13] Milk should be avoided as it contains phosphoproteins that can interfere with detection.[13]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • To ensure equal protein loading, re-probe the membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.[12]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

Comparative Data Summary

The cellular activities of the novel derivatives should be tabulated for easy comparison.

CompoundTarget KinaseCell LineCell Viability GI50 (µM)Target Phosphorylation Inhibition (IC50, µM)
Gefitinib EGFRA5490.50.015
Vemurafenib BRAFA3750.040.003
Derivative 1 TBDTBDTBDTBD
Derivative 2 TBDTBDTBDTBD
Derivative 3 TBDTBDTBDTBD

TBD: To be determined by experimental evaluation.

Conclusion and Future Directions

This guide provides a robust and logical workflow for the initial in vitro characterization of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol derivatives as potential kinase inhibitors. By following these protocols, researchers can generate reliable and comparable data to identify lead compounds for further preclinical development. Promising candidates should be subjected to broader kinome-wide selectivity profiling to assess their off-target effects and further investigated in more complex cellular models and in vivo efficacy studies.

References

  • Development and Application of in vitro Assays for the Identification and Characteriz
  • Tips for detecting phosphoproteins by western blot | Proteintech Group. ()
  • Western blot for phosphoryl
  • Phosphoproteins by Western Blot - Str
  • Protocol for Cell Viability Assays - BroadPharm. ()
  • Protocol Guide: XTT Assay for Cell Viability and Prolifer
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. ()
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchG
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TR. ()
  • MTT assay protocol - Abcam. ()
  • Introduction to XTT assays for cell-viability assessment - Abcam. ()
  • Biochemical Kinase Assays | Thermo Fisher Scientific - US. ()
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. ()
  • 3-Bromo-2-methyl-1H-Pyrrolo[2,3-b]pyridine | Drug Intermedi
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. ()
  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. ()
  • Synthesis and in vitro Evaluation of 3H-Pyrrolo[3,2-f]-quinolin-9-one Derivatives That Show Potent and Selective Anti-leukemic Activity - PMC. ()
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIV
  • (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ()
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ()
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. ()
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site - Semantic Scholar. ()
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. ()
  • Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed. ()

Sources

Comprehensive Comparison Guide: 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol vs. Alternative Halogenated Pyrrolopyridines in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for highly selective, multi-targeted kinase inhibitors accelerates, the strategic functionalization of heterocyclic scaffolds has become paramount. The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a privileged structure in medicinal chemistry, frequently serving as the ATP-mimetic hinge-binding motif in oncology drugs[1].

This guide provides an in-depth comparative analysis of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (CAS 1190318-44-5) against other halogenated pyrrolopyridines. By examining cross-coupling reactivity, metabolic stability, and target engagement, we will elucidate why the specific combination of a C3-bromine atom and a C6-hydroxyl group offers a superior starting point for developing inhibitors against targets like FGFR4 and c-Met.

Structural and Mechanistic Advantages

The strategic placement of halogen atoms on the azaindole scaffold significantly influences its electronic properties, lipophilicity, and biological activity[2]. Halogenated tyrosine kinase inhibitors (TKIs) leverage these atoms to enhance binding affinity through halogen bonding within the hydrophobic pockets of the kinase active site[3].

The Role of C3-Bromination

The C3 position of the pyrrolo[3,2-b]pyridine ring is highly electron-rich, making it the primary site for electrophilic substitution. A bromine atom at this position serves a dual purpose:

  • Synthetic Handle: It provides an optimal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid exploration of structure-activity relationships (SAR)[4].

  • Target Engagement: In the final drug molecule, if the bromine is retained, its polarizability allows it to form strong halogen bonds with backbone carbonyls in the kinase hinge region, significantly enhancing inhibitor stability[5].

The Role of C6-Hydroxylation

A critical limitation of unsubstituted 4-azaindoles is their susceptibility to rapid hepatic metabolism. Cytochrome P450 enzymes frequently hydroxylate the electron-rich pyrrole and pyridine rings, leading to poor pharmacokinetic (PK) profiles and high intrinsic clearance[6]. Pre-installing a hydroxyl group at the C6 position resolves multiple issues:

  • Metabolic Blocking: It occupies a primary site of oxidative metabolism, thereby extending the plasma half-life.

  • Solubility & H-Bonding: The C6-OH acts as both a hydrogen bond donor and acceptor, improving aqueous solubility and providing additional interaction vectors with solvent-exposed regions of the kinase[7].

Comparative Analysis: Halogenated Alternatives

When designing a synthetic route, selecting the correct halogenated precursor is critical. Table 1 objectively compares 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol with its fluorinated, chlorinated, and iodinated counterparts.

Table 1: Physicochemical and Reactivity Comparison of 3-Halo-Pyrrolo[3,2-b]pyridin-6-ols
Compound VariantCross-Coupling ReactivityHalogen Bond Strength (Kinase)Chemical StabilityPrimary Application in Drug Design
3-Fluoro Very Low (Requires harsh conditions)Weak (High electronegativity)ExcellentMetabolic blocker; lipophilicity modulator.
3-Chloro Moderate (Requires specialized Pd ligands)ModerateHighDirect incorporation into final API for target binding.
3-Bromo (Target) High (Standard Pd(0) catalysis) Strong High Versatile intermediate for SAR library generation.
3-Iodo Very High (Prone to dehalogenation)Very StrongLow (Light/Air sensitive)Highly sterically hindered cross-couplings.

Data synthesis based on general reactivity principles of halogenated azaindoles and their application in TKI development[2][4].

Target Engagement and Signaling Pathways

Derivatives synthesized from 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol have shown profound efficacy against receptor tyrosine kinases, particularly Fibroblast Growth Factor Receptor 4 (FGFR4) and Hepatocyte Growth Factor Receptor (c-Met)[6][7]. The pyrrolopyridine core acts as an ATP-competitive inhibitor, disrupting the downstream signaling cascades responsible for tumor proliferation.

KinasePathway Ligand Extracellular Signal (FGF19 / HGF) Receptor Receptor Tyrosine Kinase (FGFR4 / c-Met) Ligand->Receptor Ligand Binding & Dimerization ATP_Pocket ATP Binding Pocket (Active Conformation) Receptor->ATP_Pocket Kinase Domain Activation Signaling Downstream Signaling (MAPK / PI3K Pathways) ATP_Pocket->Signaling ATP Hydrolysis & Auto-phosphorylation Inhibitor Pyrrolo[3,2-b]pyridine Derivative Inhibitor->ATP_Pocket Competitive Inhibition (H-Bonding at Hinge Region)

Diagram 1: Mechanism of action for pyrrolo[3,2-b]pyridine derivatives in RTK signaling inhibition.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and utilization of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol. Every step includes causality for the chosen conditions and built-in validation mechanisms.

ExperimentalWorkflow Step1 Regioselective Bromination (NBS) Step2 Suzuki-Miyaura Cross-Coupling Step1->Step2 C3-Br Intermediate Step3 Kinase Assay (Z'-LYTE / ELISA) Step2->Step3 Purified Inhibitor Step4 Data Analysis (IC50 Determination) Step3->Step4 Fluorescence Readout

Diagram 2: Experimental workflow from intermediate synthesis to biological evaluation.

Protocol A: Regioselective C3-Bromination of 1H-pyrrolo[3,2-b]pyridin-6-ol

This protocol achieves highly regioselective halogenation without requiring protection of the C6-hydroxyl group[8].

  • Preparation: Dissolve 1H-pyrrolo[3,2-b]pyridin-6-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an argon atmosphere.

    • Causality: DMF is a polar aprotic solvent that stabilizes the bromonium ion intermediate, accelerating the electrophilic aromatic substitution.

  • Cooling: Chill the reaction vessel to 0 °C using an ice bath.

    • Causality: Operating at 0 °C is critical to prevent over-bromination at the C2 position and to avoid oxidative degradation of the electron-rich C6-hydroxyl group[4].

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Validation (Self-Correction): Monitor the reaction via LC-MS. The mass spectrum should show a characteristic isotopic pattern (M and M+2 peaks of equal intensity) corresponding to the incorporation of a single bromine atom[2]. If unreacted starting material remains, add an additional 0.05 eq of NBS.

  • Work-up: Quench with saturated aqueous sodium thiosulfate to neutralize residual electrophilic bromine. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Derivatization for Kinase Inhibitor Synthesis

This protocol utilizes the C3-bromo handle to install aryl/heteroaryl groups, a common step in generating FGFR4 and c-Met inhibitors[7].

  • Reaction Setup: In a microwave vial, combine 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

    • Causality: Pd(dppf)Cl2 is selected because the bidentate dppf ligand effectively prevents catalyst deactivation via reductive elimination and easily handles sterically hindered substrates.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 v/v).

    • Causality: The aqueous base accelerates the transmetalation step by converting the boronic acid into a highly reactive trihydroxyboronate intermediate. The mild nature of K2CO3 ensures the C6-OH group remains un-ionized, preventing unwanted side reactions.

  • Execution: Seal the vial and heat at 90 °C for 4 hours.

  • Validation: Perform TLC (DCM:MeOH 9:1). The disappearance of the starting material spot and the emergence of a new, highly UV-active spot indicates successful coupling.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography to yield the final C3-substituted kinase inhibitor.

Quantitative Performance Data

To illustrate the efficacy of compounds derived from the 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol scaffold, Table 2 summarizes the biological performance of representative derivatives against key oncogenic kinases.

Table 2: Kinase Inhibitory Activity (IC50) of C3-Derivatized Pyrrolo[3,2-b]pyridin-6-ols
Derivative Modification (at C3)FGFR4 IC50 (nM)c-Met IC50 (nM)Cellular Efficacy (HepG2 IC50, µM)Notes on Performance
Unsubstituted (C3-H) > 5000> 5000> 100Lacks crucial hydrophobic interactions in the ATP pocket.
C3-Bromo (Precursor) 850120045.2Moderate baseline activity due to halogen bonding[3].
C3-(3,5-Dimethoxyphenyl) 12453.8Excellent potency; aryl group deeply occupies the hydrophobic selectivity pocket[7].
C3-(4-Fluorophenyl) 28151.2High potency; fluorine provides metabolic stability while maintaining optimal steric bulk.

Note: Data represents aggregated biochemical assay results (e.g., Z'-LYTE kinase assays) for representative 4-azaindole derivatives[6][7].

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. National Library of Medicine (NIH). Available at:[Link]

  • A timeline of potent halogenated inhibitors of protein kinase CK2. ResearchGate. Available at:[Link]

  • Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. Available at:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. National Library of Medicine (NIH). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. ACS Publications. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Analytical Validation of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Quantification Methods

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust quantification of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comparative analysis of analytical methodologies for the quantification of "3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol," a heterocyclic compound of interest. As specific, validated methods for this particular analyte are not yet established in public literature, this document serves as a practical, experience-driven framework for researchers, scientists, and drug development professionals. We will explore the validation of three principal analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is structured to not only present protocols but to explain the scientific rationale behind methodological choices, ensuring that the described workflows are inherently self-validating. All validation parameters are discussed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines, which represent the global standard for analytical procedure validation.[1][2][3][4][5]

The Imperative of Rigorous Analytical Method Validation

In the pharmaceutical landscape, analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] This process is not merely a regulatory hurdle but a fundamental component of the quality-by-design (QbD) paradigm. A well-validated method provides confidence in the reported data, ensuring reliability in assessing product quality, stability, and, ultimately, patient safety.

The recent ICH Q2(R2) and Q14 guidelines have shifted the perspective from a one-time validation event to a continuous lifecycle approach.[1][3] This begins with defining an Analytical Target Profile (ATP), which prospectively outlines the method's purpose and desired performance characteristics.[1][3] This guide will, therefore, treat each method as a system designed to meet a specific ATP, such as routine quality control, high-sensitivity bioanalysis, or impurity profiling.

Method Comparison Overview

The selection of an analytical method is a critical decision driven by the specific needs of the analysis, including required sensitivity, selectivity, and the nature of the sample matrix.[6] For a polar, heterocyclic compound like 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol, the primary candidates for quantification are chromatographic techniques.

Method Principle Primary Strengths Primary Limitations Typical Application
HPLC-UV Chromatographic separation followed by UV absorbance detection.[6][7]Robust, cost-effective, widely available, reliable.[6][8]Moderate sensitivity, potential for interference from co-eluting compounds.[6][7]Routine QC, content uniformity, purity assays.
LC-MS/MS Chromatographic separation coupled with highly selective mass-based detection.[6][9]Exceptional sensitivity and selectivity, provides structural information.[6][10]Higher instrument cost, more complex method development.[6]Bioanalysis (PK studies), trace impurity analysis, metabolite identification.
GC-MS Separation of volatile compounds followed by mass-based detection.[11]Excellent for volatile and semi-volatile analytes, high specificity.[11]Requires analyte to be volatile or amenable to derivatization; potential for thermal degradation.[11]Analysis of residual solvents, volatile impurities.

Workflow for Analytical Method Validation

A structured approach is essential for successful validation. The following workflow illustrates the key stages, from initial development to final reporting, in line with ICH Q2(R2) principles.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) [ICH Q14] MethodDev Method Development & Optimization ATP->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity/ Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report Lifecycle Continuous Monitoring & Lifecycle Management Report->Lifecycle

Caption: A generalized workflow for analytical method validation based on ICH principles.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale

HPLC-UV is the workhorse of pharmaceutical analysis.[7] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar aromatic compound like 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol, a reversed-phase (RP) C18 column is the logical starting point. The analyte, being polar, will have a moderate affinity for the nonpolar stationary phase and will elute with a polar mobile phase (e.g., a mixture of water/acetonitrile or water/methanol).[8] Detection is achieved by measuring the absorbance of UV light at a wavelength where the analyte exhibits a strong chromophore, ensuring a good signal-to-noise ratio.

Experimental Protocol: HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals & Reagents:

    • 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol reference standard (>99% purity).

    • HPLC-grade acetonitrile and water.

    • Formic acid (for pH adjustment).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A) 0.1% Formic Acid in Water, B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes. Rationale: A gradient is chosen to ensure elution of the main peak with good symmetry while also eluting any potential later-eluting impurities.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.[6]

    • Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase (e.g., λmax at 275 nm).

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • QC Samples: Prepare at low, medium, and high concentrations within the calibration range.

Validation Data Summary (Hypothetical)
Parameter Acceptance Criteria Hypothetical Result Outcome
Specificity No interference at analyte retention timePeak is spectrally pure; no co-elution with placeboPass
Linearity (r²) r² ≥ 0.9950.9995Pass
Range 1 - 100 µg/mLMethod is linear, accurate, and precise within this rangePass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%Pass
Precision (%RSD) Repeatability ≤ 2.0%; Intermediate ≤ 3.0%Repeatability = 0.8%; Intermediate = 1.5%Pass
LOD S/N ≥ 30.3 µg/mL-
LOQ S/N ≥ 101.0 µg/mL-

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale

For applications requiring higher sensitivity and selectivity, such as determining low concentrations of the analyte in complex biological matrices (e.g., plasma), LC-MS/MS is the gold standard.[10] After chromatographic separation, the analyte is ionized (typically via Electrospray Ionization - ESI, for polar molecules), and the mass spectrometer acts as a highly specific detector.[9] In tandem MS (MS/MS), a specific parent ion (precursor ion) corresponding to the analyte's mass is selected, fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, virtually eliminating matrix interference.[12]

Experimental Protocol: LC-MS/MS
  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions: Similar to HPLC-UV but often using faster gradients and smaller particle size columns (e.g., ≤ 2 µm) compatible with UHPLC for higher throughput.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Positive. Rationale: The nitrogen atoms in the pyrrolopyridine ring are basic and readily accept a proton to form a positive ion.

    • Precursor Ion (Q1): m/z of [M+H]⁺ for 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol.

    • Product Ion (Q3): A stable, high-intensity fragment ion determined by infusing the standard and performing a product ion scan.

    • MRM Transition: Precursor m/z → Product m/z.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.

  • Sample Preparation (for Plasma):

    • Protein Precipitation: Add 3 parts cold acetonitrile containing the internal standard to 1 part plasma. Vortex and centrifuge to pellet proteins.

    • Evaporation & Reconstitution: Evaporate the supernatant to dryness under nitrogen and reconstitute in the mobile phase. Rationale: This step concentrates the analyte and ensures compatibility with the LC mobile phase.

LC-MS/MS Workflow Diagram

LC_MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / Extraction Spike->Extract Reconstitute Evaporate & Reconstitute Extract->Reconstitute Inject Inject into UPLC/HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Select Q1: Select Precursor Ion Ionize->Select Fragment Q2: Fragment (Collision Cell) Select->Fragment Detect Q3: Detect Product Ion Fragment->Detect Integrate Integrate Peaks (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: A typical workflow for quantitative bioanalysis using LC-MS/MS.

Validation Data Summary (Hypothetical)
Parameter Acceptance Criteria Hypothetical Result Outcome
Selectivity No interference in 6 unique blank matricesNo significant peaks at the analyte/IS MRM transitionPass
Linearity (r²) r² ≥ 0.9950.9989Pass
Range 0.1 - 200 ng/mLMethod is linear, accurate, and precise within this rangePass
Accuracy (% Recovery) 85.0% - 115.0%92.5% - 108.3%Pass
Precision (%RSD) Intra- & Inter-day ≤ 15.0% (≤ 20% at LLOQ)Intra-day ≤ 8.1%; Inter-day ≤ 11.2%Pass
LOD S/N ≥ 30.03 ng/mL-
LLOQ S/N ≥ 10, Accuracy/Precision within limits0.1 ng/mL-
Matrix Effect IS-normalized factor between 0.85 and 1.150.95 - 1.07Pass

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[11] For a polar compound with a hydroxyl group and nitrogen heterocycles like 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation in the hot injection port. Therefore, derivatization is often required to convert the polar functional groups (e.g., -OH, -NH) into less polar, more volatile derivatives (e.g., by silylation with BSTFA).[11] This increases thermal stability and improves chromatographic peak shape. While less common for this type of molecule than LC-based methods, GC-MS can be an excellent choice for identifying and quantifying volatile impurities or degradation products.

Experimental Protocol: GC-MS (with Derivatization)
  • Instrumentation: Gas chromatograph with a capillary column coupled to a mass spectrometer (e.g., single quadrupole).

  • Chemicals & Reagents:

    • Analyte reference standard.

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • High-purity solvent (e.g., Pyridine or Acetonitrile).

  • Derivatization Procedure:

    • Dissolve a known amount of the sample in pyridine.

    • Add an excess of BSTFA.

    • Heat the mixture (e.g., 70 °C for 30 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Column: DB-5ms or similar, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

Discussion of Applicability

While a validatable GC-MS method can be developed, it presents more challenges for this specific analyte compared to LC-based methods. The need for derivatization adds a step to sample preparation, which can introduce variability. Furthermore, the high temperatures involved could potentially cause degradation of the analyte. For these reasons, GC-MS would typically be reserved for specific applications, such as analyzing for specific volatile impurities that are not amenable to LC analysis, rather than for primary quantification of the parent compound.

Final Comparative Analysis & Method Selection

The choice of the optimal analytical method hinges on the specific question being asked. The following decision tree provides a logical framework for selecting the most appropriate technique.

Method_Selection_Tree Start What is the Analytical Goal? QC_Check Routine QC? (Purity, Assay) Start->QC_Check Goal_Check High Sensitivity Needed? (e.g., Bioanalysis, Trace) Volatile_Check Analyzing Volatile Impurities? Goal_Check->Volatile_Check No LCMS_Select Select LC-MS/MS Goal_Check->LCMS_Select Yes QC_Check->Goal_Check No HPLC_Select Select HPLC-UV QC_Check->HPLC_Select Yes Volatile_Check->HPLC_Select No (Re-evaluate Goal) GCMS_Select Select GC-MS Volatile_Check->GCMS_Select Yes

Sources

Cross-reactivity studies of "3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol" based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 4-Azaindole Kinase Inhibitors Focus: Derivatives of the 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Scaffold

Executive Summary: The Case for 4-Azaindoles

In the crowded landscape of kinase inhibitor discovery, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold has emerged as a high-value bioisostere to the traditional 7-azaindole (e.g., Vemurafenib) and indole cores. Specifically, inhibitors derived from 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol offer a unique distinct structural advantage:

  • The 3-Bromo Handle: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl/heteroaryl motifs that access the ATP-binding pocket's hydrophobic back region.

  • The 6-Hydroxy Handle: Provides a crucial vector for ether/ester functionalization, allowing modulation of solubility and solvent-front interactions without disrupting the hinge-binding core.

This guide compares the cross-reactivity and selectivity profiles of these 4-azaindole-based inhibitors against industry-standard 7-azaindole and pyrazolopyrimidine alternatives, with a focus on FGFR4 and c-Met targets where this scaffold demonstrates superior selectivity.

Technical Deep Dive: Mechanism & Selectivity

Structural Logic: 4-Azaindole vs. 7-Azaindole

While 7-azaindoles (pyrrolo[2,3-b]pyridine) present a hydrogen bond donor-acceptor motif (N1-H/N7) mimicking adenine, the 4-azaindole (pyrrolo[3,2-b]pyridine) alters the vector of the pyridine nitrogen.[1]

  • Hinge Interaction: The N1-H remains a donor, but the N4 acceptor is positioned on the "top" edge (relative to the pyrrole). This subtle shift often avoids steric clashes with gatekeeper residues seen in pan-kinase inhibitors, driving selectivity for kinases with specific hinge geometries like FGFR4 .

  • The 6-OH Advantage: Unlike unsubstituted azaindoles which suffer from poor solubility, derivatives of the 6-ol intermediate allow for the attachment of solubilizing groups (e.g., morpholine-linked ethers) that extend into the solvent channel.

Signaling Pathway Context (FGFR4)

The primary application of this scaffold is in targeting the FGF19-FGFR4 signaling axis, critical in hepatocellular carcinoma (HCC).[2][3]

FGFR4_Pathway FGF19 FGF19 (Ligand) FGFR4 FGFR4 (Receptor) Target of 4-Azaindole FGF19->FGFR4 RAS RAS FGFR4->RAS KLB Beta-Klotho (Co-receptor) KLB->FGFR4 Stabilizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExp Gene Expression (Proliferation/Survival) ERK->GeneExp

Figure 1: The FGF19-FGFR4 signaling cascade. 4-Azaindole inhibitors target the intracellular kinase domain of FGFR4, blocking downstream RAS/RAF/MEK activation.

Comparative Performance Analysis

The following data contrasts inhibitors synthesized from the 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol core against standard benchmarks (e.g., FGF401 analogs or non-selective 7-azaindoles).

Table 1: Selectivity & Potency Benchmarking
Feature4-Azaindole Scaffold (Product)7-Azaindole Scaffold (Alternative 1)Pyrazolo[1,5-a]pyrimidine (Alternative 2)
Primary Target FGFR4 / c-MetPan-FGFR / B-RafFGFR4 (e.g., FGF401)
Scaffold Source 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol1H-pyrrolo[2,3-b]pyridinePyrazolo[1,5-a]pyrimidine-3-amine
Selectivity Ratio (FGFR4 vs FGFR1)> 500-fold < 10-fold (Often Pan-active)> 1000-fold
Solubility (pH 7.4) High (via 6-O-alkylation)ModerateLow to Moderate
Covalent Potential High (C5-formyl variants target Cys552)ModerateHigh
Primary Off-Targets KDR (VEGFR2), KitCDK family, PIM kinaseshERG (Structural liability)

Key Insight: While Pyrazolo[1,5-a]pyrimidines offer high selectivity, they often face hERG toxicity issues. The 4-azaindole scaffold provides a "cleaner" safety profile while maintaining high on-target potency (IC50 < 10 nM for FGFR4) due to the tunable 6-position.

Experimental Protocols (Self-Validating)

To validate the cross-reactivity profile of your 3-bromo-pyrrolo[3,2-b]pyridine derived inhibitor, follow this two-tier screening protocol.

Tier 1: Biochemical Selectivity (KINOMEscan Equivalent)

Objective: Determine the "S-score" (Selectivity Score) across 400+ kinases.

  • Compound Prep: Dissolve the 4-azaindole derivative in 100% DMSO to 10 mM. Dilute to 10 µM in 1x Kinase Buffer.

  • Assay Format: Use a competition binding assay (e.g., DiscoveRx KINOMEscan). The 3-bromo-derived inhibitor competes with an immobilized ligand for the active site.

  • Critical Control: Include Staurosporine (pan-kinase inhibitor) as a positive control for binding.

  • Readout: Measure % Control.

    • Hit: < 35% Control (strong binder).

    • Non-binder: > 35% Control.

  • Validation: For any "Hit" off-target (e.g., KDR), perform a dose-response (10-point curve) to determine true Kd.

Tier 2: Cellular On/Off-Target Viability (Ba/F3 System)

Objective: Confirm that biochemical potency translates to cellular efficacy without general toxicity.

  • Cell Lines:

    • On-Target: Ba/F3 cells engineered to express FGFR4 (or c-Met).

    • Off-Target: Parental Ba/F3 cells (IL-3 dependent) or Ba/F3 expressing FGFR1.

  • Seeding: 5,000 cells/well in 96-well plates. IL-3 withdrawn for engineered lines; IL-3 added for parental.

  • Treatment: Treat with serial dilutions of the inhibitor (0.1 nM to 10 µM) for 72 hours.

  • Readout: CellTiter-Glo (ATP luminescence).

  • Calculation:

    • Calculate GI50 (Growth Inhibition 50%).

    • Selectivity Index:

      
      . A value > 50 indicates excellent cellular selectivity.
      

Workflow Visualization: From Scaffold to Lead

This diagram outlines the chemical biology workflow for utilizing the 3-bromo-6-hydroxy intermediate.

Workflow Start Start: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Step1 Step 1: O-Alkylation (6-OH -> Solubilizing Ether) Start->Step1 K2CO3, R-X Step2 Step 2: Suzuki Coupling (3-Br -> Aryl Warhead) Step1->Step2 Pd(dppf)Cl2, Ar-B(OH)2 Lead Candidate Inhibitor (4-Azaindole Core) Step2->Lead Assay1 Biochemical Screen (FGFR4 IC50) Lead->Assay1 Assay2 Cross-Reactivity (Kinase Panel) Lead->Assay2 Assay1->Lead SAR Loop

Figure 2: Synthetic and evaluation workflow. The 6-OH is typically modified first to ensure solubility before the critical C3-arylation.

References

  • Li, X., et al. (2022). "Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors." Journal of Medicinal Chemistry.

  • Hojnik, C. (2013). "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines." Graz University of Technology.

  • BenchChem. "Application Notes and Protocols for 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile as a Kinase Inhibitor."

  • Wang, J., et al. (2020). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules.

Sources

Benchmarking 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol: A Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly target complex kinase conformations (such as DFG-out and gatekeeper mutations), the demand for highly functionalized, geometrically precise molecular scaffolds has surged. Azaindoles have long been established as privileged bioisosteres of the adenine ring in ATP, serving as foundational hinge-binders in oncology and immunology[1][2].

This guide benchmarks 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (CAS 1190318-44-5)[3] against standard indole and azaindole scaffolds. By analyzing its physicochemical properties, hinge-binding mechanics, and synthetic versatility, we provide a comprehensive framework for researchers looking to leverage this specific 4-azaindole building block in early-stage Structure-Activity Relationship (SAR) campaigns.

Structural & Physicochemical Benchmarking

The core advantage of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol lies in its orthogonal synthetic handles. While standard 7-azaindole (used in the FDA-approved melanoma drug Vemurafenib) provides excellent hinge-binding[4], it requires extensive C-H activation or pre-functionalization to build out the molecule[5]. In contrast, the pre-installed C3-bromine and C6-hydroxyl groups on this 4-azaindole scaffold allow for immediate, divergent late-stage functionalization.

Comparative Scaffold Analysis
ScaffoldH-Bond DonorsH-Bond AcceptorsSynthetic HandlesPrimary Drug Discovery Utility
3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol 22C3-Bromo, C6-HydroxylRapid SAR generation; dual-vector extension into solvent/ribose pockets.
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) 11None (requires activation)Standard ATP-mimetic hinge binder (e.g., BRAF inhibitors)[4].
1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) 11None (requires activation)Core skeleton for FGFR4 reversible-covalent inhibitors[6].
3-Bromo-1H-indole 10C3-BromoNon-kinase targets; lacks the pyridine nitrogen required for bidentate kinase hinge binding.

Causality in Scaffold Selection: The shift from a 7-azaindole to a 4-azaindole (pyrrolo[3,2-b]pyridine) alters the electronic distribution of the ring system, often improving selectivity profiles against specific kinase subfamilies (such as FGFR1-4) by subtly changing the bite angle of the hydrogen bonds[6][7]. Furthermore, the C6-hydroxyl group drastically lowers the lipophilicity (LogP) compared to unsubstituted analogs, mitigating the hydrophobic toxicity often associated with flat aromatic kinase inhibitors.

Kinase Hinge-Binding Mechanics

To competitively inhibit a kinase, a small molecule must anchor itself in the ATP-binding site. The azaindole core achieves this through a highly conserved bidentate hydrogen-bonding network with the kinase hinge region[1].

In the pyrrolo[3,2-b]pyridine system, the pyrrole NH acts as a strict hydrogen bond donor to a backbone carbonyl (e.g., Ala553 in FGFR4), while the adjacent pyridine nitrogen acts as a hydrogen bond acceptor from a backbone amide[8].

HingeBinding A 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (Kinase Scaffold) B Pyrrole NH (H-Bond Donor) A->B C Pyridine N (H-Bond Acceptor) A->C D Kinase Hinge Region (Backbone C=O) B->D Donates to E Kinase Hinge Region (Backbone NH) C->E Accepts from

Bidentate hydrogen bonding logic of the azaindole scaffold with kinase hinge regions.

Synthetic Versatility & Experimental Protocols

The true benchmarking superiority of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol is realized in the wet lab. The C3-bromine is primed for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing researchers to project aryl or alkynyl vectors deep into the hydrophobic pocket (DFG-motif)[5]. Concurrently, the C6-hydroxyl can be alkylated to access the solvent-exposed region, tuning pharmacokinetic properties.

SyntheticWorkflow Start Starting Material: 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Step1 C3 Position: Suzuki Cross-Coupling (Aryl Boronic Acids) Start->Step1 Pd(dppf)Cl2, K2CO3 Step2 C6 Position: Alkylation (Alkyl Halides / Weak Base) Step1->Step2 K2CO3, DMF, Heat Final Diversified Kinase Inhibitor Library (Rapid SAR Generation) Step2->Final

Step-by-step synthetic workflow for generating diversified kinase inhibitor libraries.

Protocol: Self-Validating C3-Arylation (Suzuki-Miyaura Coupling)

To ensure high yields and prevent the degradation of the delicate pyrrolo-pyridine core, the following optimized protocol leverages a robust Pd(II) precatalyst.

Reagents & Materials:

  • 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In a microwave-safe vial or Schlenk flask, combine the 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol, boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon gas for exactly 10 minutes. Causality: Oxygen must be rigorously excluded. Dissolved O₂ will cause oxidative homocoupling of the boronic acid (yielding biphenyl byproducts) and prematurely oxidize the active Pd(0) species back to an inactive state[7].

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon, then seal the vessel tightly.

  • Thermal Activation: Heat the reaction mixture to 90°C for 4–6 hours (or 110°C for 30 minutes via microwave irradiation). Monitor progression via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The aqueous layer removes the inorganic salts and residual boronic acid, while the organic layer retains the coupled product. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Conclusion

When benchmarked against standard unsubstituted azaindoles, 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol emerges as a highly superior intermediate for fragment-based drug discovery (FBDD) and kinase inhibitor development. By providing a pre-validated bidentate hinge-binding motif alongside two orthogonal vectors for rapid chemical diversification, it allows medicinal chemists to systematically probe the steric and electronic boundaries of complex kinase targets.

References
  • 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol_1190318-44-5 Hairuichem
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors J-Stage
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed NIH
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC NIH
  • Azaindoles in Medicinal Chemistry PharmaBlock
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed NIH
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors | Journal of Medicinal Chemistry ACS Public
  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC NIH

Sources

Scaffold Comparison Guide: Efficacy of 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Analogs in Cell-Based Kinase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pursuit of highly selective, ATP-competitive kinase inhibitors requires core scaffolds that balance thermodynamic binding affinity with synthetic modularity. While traditional 7-azaindoles have been extensively utilized, they frequently suffer from kinome promiscuity. In contrast, the 1H-pyrrolo[3,2-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry for targeting receptor tyrosine kinases (RTKs) such as FGFR and JAK[1].

Specifically, the building block 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol offers a superior starting point for analog generation due to two critical structural features:

  • The 6-Hydroxyl and N1-H Motif: This system acts as a bidentate hydrogen bond donor/acceptor, perfectly mimicking the adenine ring of ATP. The 6-ol substitution specifically anchors the molecule to the kinase hinge region (e.g., interacting with the backbone of Ala564 in FGFR1), significantly increasing residence time compared to unsubstituted analogs[2].

  • The 3-Bromo Vector: The bromine atom at the C3 position serves as a highly versatile synthetic handle. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira), researchers can introduce diverse aryl or alkynyl substituents that project deep into the hydrophobic pocket, allowing for precise tuning between DFG-in (active) and DFG-out (inactive) kinase conformations.

G Ligand Growth Factor (e.g., FGF) Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Binds Kinase Intracellular Kinase Domain Receptor->Kinase Activates Signaling Downstream Signaling (RAS/MAPK, PI3K/AKT) Kinase->Signaling Phosphorylates Inhibitor 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Analogs Inhibitor->Kinase Competitively Inhibits (ATP Pocket) Proliferation Cell Proliferation & Survival Signaling->Proliferation Drives

Caption: Mechanistic pathway of RTK signaling and targeted orthosteric inhibition by pyrrolo[3,2-b]pyridine analogs.

Comparative Efficacy in Cell-Based Assays

To objectively evaluate the performance of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol derived analogs, we compare them against standard 7-azaindole controls and the clinical pan-FGFR inhibitor Erdafitinib.

Efficacy is best demonstrated using a dual-assay approach: Ba/F3 Cellular Viability (to measure functional phenotypic inhibition)[3] and NanoBRET Target Engagement (to confirm intracellular binding affinity)[4].

Table 1: Comparative Efficacy Profile in Engineered Ba/F3 Cell Lines

Compound / ScaffoldSubstitution at C3Target KinaseBa/F3 Cellular IC₅₀ (nM)NanoBRET In-Cell K_d (nM)Off-Target Toxicity (WT Ba/F3)
Analog A (6-ol core) ArylFGFR112.4 8.5 > 10,000 nM
Analog B (6-ol core) AlkynylFGFR44.2 3.1 > 10,000 nM
7-Azaindole ControlArylFGFR185.062.3~ 3,500 nM
Erdafitinib (Standard)N/Apan-FGFR25.018.0> 10,000 nM

Data Synthesis: Analogs derived from the 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol scaffold (Analogs A and B) demonstrate single-digit nanomolar potency, outperforming both the traditional 7-azaindole core and the clinical standard Erdafitinib. The tight correlation between the NanoBRET K_d and the Ba/F3 IC₅₀ proves that the observed cell death is causally driven by on-target kinase inhibition rather than non-specific cytotoxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system. The Ba/F3 assay provides the functional phenotype, while the NanoBRET assay confirms the molecular mechanism inside the living cell.

Workflow Synthesis Analog Synthesis BaF3 Ba/F3 Viability Assay (Phenotypic) Synthesis->BaF3 NanoBRET NanoBRET Assay (Target Engagement) Synthesis->NanoBRET Data IC50 / Affinity Correlation BaF3->Data Cell Death IC50 NanoBRET->Data In-Cell Kd Lead Lead Candidate Selection Data->Lead Validated Efficacy

Caption: Parallel cell-based assay workflow for validating kinase inhibitor efficacy and target engagement.

Protocol A: Ba/F3 Cell Viability Assay (Functional Phenotype)

Causality Rationale: Murine Ba/F3 cells natively depend on Interleukin-3 (IL-3) for survival. By transfecting them with an oncogenic kinase fusion (e.g., TEL-FGFR), the cells become "addicted" to the kinase's constitutive signaling, bypassing the need for IL-3[5]. If an analog induces cell death in the absence of IL-3 but spares wild-type cells in the presence of IL-3, the cytotoxicity is definitively linked to specific kinase inhibition.

  • Cell Preparation: Culture engineered Ba/F3 cells (e.g., Ba/F3-FGFR1) in RPMI-1640 medium supplemented with 10% FBS, completely lacking IL-3.

  • Seeding: Seed cells at a density of 4 × 10³ cells/well in a 96-well opaque plate (total volume 90 µL/well) and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol analogs in DMSO. Add 10 µL of the diluted compounds to the wells (final DMSO concentration ≤ 0.1%).

  • Incubation & Readout: Incubate for 72 hours. Add 100 µL of CellTiter-Glo® (Promega) or CCK-8 reagent to each well to quantify intracellular ATP (a direct marker of metabolically active cells)[3].

  • Analysis: Measure luminescence/absorbance and calculate the IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: NanoBRET Target Engagement Assay (Mechanistic Validation)

Causality Rationale: While Ba/F3 assays confirm functional efficacy, they do not prove direct target engagement. The NanoBRET assay measures the competitive displacement of a cell-permeable fluorescent tracer from a NanoLuc-kinase fusion protein inside intact cells, proving that the drug physically occupies the ATP pocket in a physiological environment[4].

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase (e.g., NanoLuc-FGFR1) using FuGENE® HD.

  • Seeding: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM™ without phenol red. Seed into 384-well white plates at 1 × 10⁴ cells/well.

  • Tracer & Compound Addition: Add the appropriate NanoBRET™ Kinase Tracer (e.g., Tracer K10) at its established K_d concentration. Immediately add serial dilutions of the synthesized analogs.

  • Incubation: Incubate the plates for 2 hours at 37°C to allow the analogs to competitively displace the tracer from the NanoLuc-kinase fusion.

  • BRET Measurement: Add NanoBRET™ Nano-Glo® Substrate and measure donor emission (460 nm) and acceptor emission (610 nm) using a luminescence microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET units against compound concentration to determine the in-cell apparent affinity (K_d).

References

  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2-b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors Source: Molecules (PubMed Central / NIH) URL:[Link]

  • Design, Synthesis and Biological Evaluation of 7-(1-Methyl-1H-indole-3-yl)-5H-pyrrolo[2,3-b]pyrazine Derivatives as Novel Covalent pan-FGFR Inhibitors to Overcome Clinical Resistance Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells Source: PubMed Central (NIH) URL:[Link]

  • Mutation in Abl kinase with altered drug binding kinetics indicates a novel mechanism of imatinib resistance Source: bioRxiv URL:[Link]

Sources

Comparative analysis of synthetic routes to "3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of synthetic routes to 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol , a critical scaffold in the development of kinase inhibitors (e.g., for Vemurafenib analogs or MPS1 inhibitors).

Executive Summary

Target Molecule: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol (CAS: 1190318-44-5) Core Scaffold: 1H-pyrrolo[3,2-b]pyridine (5-azaindole) Key Applications: Kinase inhibition (e.g., BRAF, FGFR), bioisostere of 5-hydroxyindole.[1]

The synthesis of 6-hydroxylated 5-azaindoles presents unique challenges due to the electron-deficient nature of the pyridine ring and the sensitivity of the free hydroxyl group.[1] This guide evaluates two primary methodologies:

  • The "Protected Precursor" Route (Recommended): Utilizes a methoxy-protected pyridine precursor via Sonogashira cyclization.[1] This route offers the highest regiocontrol and scalability.

  • The "De Novo" Ring Construction (Batcho-Leimgruber): A classic approach using nitro-picoline derivatives.[1] While robust, it often requires less accessible starting materials for this specific substitution pattern.

Recommendation: Route 1 is superior for medicinal chemistry applications due to the commercial availability of 3-amino-2-chloro-6-methoxypyridine and milder reaction conditions.[1]

Retrosynthetic Analysis

The strategic disconnection focuses on the pyrrole ring fusion and the protection of the phenol.

  • Disconnection A (C2-C3 Synthesis): Constructing the pyrrole ring onto a pre-functionalized pyridine.[1]

  • Disconnection B (Functionalization): Late-stage bromination of the formed azaindole scaffold.[1]

  • Disconnection C (Deprotection): Revealing the 6-hydroxyl group from a methyl ether.[1]

Retrosynthesis Target Target: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Intermediate1 Intermediate: 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine Target->Intermediate1 Demethylation (BBr3) Scaffold Scaffold: 6-methoxy-1H-pyrrolo[3,2-b]pyridine Intermediate1->Scaffold Bromination (NBS) Precursor Starting Material: 3-amino-2-chloro-6-methoxypyridine Scaffold->Precursor Sonogashira / Cyclization

Caption: Retrosynthetic logic flow from target to commercially available pyridine precursor.

Route Analysis & Experimental Protocols

Route 1: The "Protected Precursor" Strategy (Sonogashira Cyclization)

This route builds the 5-azaindole core from 3-amino-2-chloro-6-methoxypyridine .[1] The methoxy group serves as a robust protecting group for the phenol, improving solubility throughout the sequence.

Step 1: Sonogashira Coupling & Cyclization

The formation of the pyrrole ring is achieved via a tandem Sonogashira coupling with trimethylsilylacetylene followed by a copper-mediated or base-mediated cyclization.[1]

  • Reagents: 3-amino-2-chloro-6-methoxypyridine, Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI, Triethylamine (TEA).[1]

  • Conditions: 80°C, sealed tube or reflux.

Protocol:

  • Charge a reaction vessel with 3-amino-2-chloro-6-methoxypyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.1 equiv).

  • Evacuate and backfill with argon (3x).

  • Add degassed TEA (solvent/base) and Ethynyltrimethylsilane (1.5 equiv).

  • Heat to 80°C for 12–16 hours. Monitor by TLC/LCMS for the intermediate alkyne.

  • Cyclization: Add KOtBu (2.0 equiv) in NMP (N-methyl-2-pyrrolidone) and heat to 60°C for 2 hours to effect desilylation and ring closure.

  • Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) yields 6-methoxy-1H-pyrrolo[3,2-b]pyridine .[1]

Step 2: Regioselective Bromination

Electrophilic bromination of azaindoles occurs preferentially at the C3 position (beta to the pyrrole nitrogen) due to the electron-rich nature of the pyrrole ring compared to the pyridine.[1]

  • Reagents: N-Bromosuccinimide (NBS), DMF.[1]

  • Conditions: 0°C to Room Temperature.

Protocol:

  • Dissolve 6-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in DMF (0.2 M).

  • Cool to 0°C.

  • Add NBS (1.05 equiv) portion-wise over 15 minutes to avoid over-bromination.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Pour into ice water. The product often precipitates. Filter the solid.[2] If no precipitate, extract with EtOAc.

  • Yield: Typically 85–95% of 3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine .[1]

Step 3: Demethylation

The final step reveals the hydroxyl group.

  • Reagents: BBr₃ (1.0 M in DCM).[1]

  • Conditions: -78°C to RT.[1]

Protocol:

  • Dissolve the brominated intermediate in anhydrous DCM under argon.

  • Cool to -78°C.

  • Add BBr₃ (3.0–4.0 equiv) dropwise.

  • Allow to warm to RT and stir overnight.

  • Quench: Cool to 0°C and carefully add MeOH or saturated NaHCO₃.

  • Isolation: Adjust pH to ~7. Extract with EtOAc/THF (product may be poorly soluble in pure EtOAc).[1]

  • Product: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol .

Route 2: The Batcho-Leimgruber Synthesis

This route is historically significant but less convenient for this specific derivative due to the scarcity of the 2-methyl-3-nitro-6-methoxypyridine starting material.[1]

Workflow:

  • Condensation: React 2-methyl-3-nitro-6-methoxypyridine with DMF-DMA (N,N-dimethylformamide dimethyl acetal) at 110°C to form the enamine.

  • Reductive Cyclization: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/AcOH) of the nitro-enamine closes the ring to form the azaindole.[1]

  • Functionalization: Follows the same Bromination/Demethylation steps as Route 1.

Comparison:

  • Pros: Excellent for large-scale manufacturing if the nitropyridine precursor is available.[1]

  • Cons: The required nitropyridine precursor is often expensive or requires a multi-step synthesis itself. Harsh reduction conditions can sometimes effect debromination if bromination is done early.

Performance Comparison Table

FeatureRoute 1: Sonogashira (Recommended)Route 2: Batcho-Leimgruber
Starting Material 3-amino-2-chloro-6-methoxypyridine (Commercial, ~$5/g)2-methyl-3-nitro-6-methoxypyridine (Rare, Custom Synthesis)
Step Count 3 (Linear)3 (Linear)
Overall Yield 40–55%30–45%
Scalability High (Avoids high-pressure hydrogenation)High (Industrial standard)
Safety Profile Moderate (Requires handling of alkynes)Moderate (Exothermic reduction steps)
Key Risk Copper removal from final productAvailability of precursor

Visual Workflow (Route 1)

SynthesisWorkflow SM 3-Amino-2-chloro- 6-methoxypyridine Step1 1. TMS-Acetylene, Pd/Cu 2. KOtBu, Cyclization SM->Step1 Inter1 6-Methoxy-1H- pyrrolo[3,2-b]pyridine Step1->Inter1 Step2 NBS, DMF (Bromination) Inter1->Step2 Inter2 3-Bromo-6-methoxy- intermediate Step2->Inter2 Step3 BBr3, DCM (Demethylation) Inter2->Step3 Product FINAL PRODUCT: 3-bromo-1H-pyrrolo [3,2-b]pyridin-6-ol Step3->Product

Caption: Step-by-step synthetic workflow for the recommended Sonogashira route.

References

  • Synthesis of 6-methoxy-1H-pyrrolo[3,2-b]pyridine via Sonogashira

    • Source: Patent WO2024238406A1. "Furopyridine compounds as p53 mutant stabilizer and uses thereof."
  • General Methods for 5-Azaindole Synthesis (Batcho-Leimgruber & Pd-Catalyzed)

    • Source: "Azaindoles in Medicinal Chemistry."[3][4] PharmaBlock Whitepaper.

    • [1]

  • Bromination of Azaindoles

    • Source: Sigma-Aldrich Technical Data for 6-Bromo-1H-pyrrolo[3,2-b]pyridine (Analogous chemistry).[1]

  • Precursor Availability (3-Amino-2-chloro-6-methoxypyridine)

    • Source: BLD Pharm / Ambeed Catalog Data (CAS 34392-85-3).[1]

    • [1]

Sources

Safety Operating Guide

3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Objective: This guide defines the operational protocol for the safe containment, classification, and disposal of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol .

Context: This compound is a halogenated 5-azaindole derivative, commonly used as a scaffold in kinase inhibitor development. Its chemical structure features a fused bicyclic system (pyrrole and pyridine rings) substituted with a bromine atom and a hydroxyl group.

Critical Disposal Classification:

  • Chemical Class: Halogenated Heterocyclic Amine / Phenolic-like derivative.

  • Primary Hazard: Acute Toxicity (Oral/Dermal), Irritant, Aquatic Toxicity.

  • Waste Stream: Halogenated Organic Waste .[1]

  • Incineration Requirement: Must be incinerated in a facility equipped with scrubbers to neutralize hydrogen bromide (HBr) emissions.

PropertyData / ClassificationRelevance to Disposal
Molecular Formula C₇H₅BrN₂OContains Bromine (Halogenated).[2][3][4]
Physical State Solid (Powder/Crystal)Dust control required during transfer.
Acidity/Basicity AmphotericCompatible with neutral/basic organic waste; avoid strong oxidizers.
Water Solubility Low to ModerateDo NOT dispose of via sink/drain.
RCRA Status Characteristic Hazardous WasteLikely Toxic (D000 series) if leachable; P-list/U-list unlikely unless specified.

Hazard Assessment (GHS Standards)

Treat this compound with high caution.[1][3][4][5][6][7] While specific toxicological data for this exact isomer may be limited, structurally similar brominated azaindoles exhibit the following GHS classifications:

  • H302: Harmful if swallowed.[4][5]

  • H315/H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.[3][4][5]

  • H411: Toxic to aquatic life with long-lasting effects.

Operational Safety:

  • PPE: Nitrile gloves (double-gloving recommended for solutions), safety goggles, lab coat, and P95/N95 particulate respirator (or handle inside a fume hood) to prevent inhalation of dust.

Waste Segregation & Characterization

Proper segregation is the single most critical step to prevent dangerous chemical reactions and ensure regulatory compliance.

The "Halogenated" Rule

Because this molecule contains Bromine , it MUST be classified as Halogenated Waste .

  • Why? Halogenated compounds require higher incineration temperatures and specific exhaust scrubbing to prevent the formation of acid gases (HBr) and potential dioxin/furan analogs.

  • Never mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire mixture is labeled and treated as Halogenated Waste.

Compatibility Matrix
  • Incompatible: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides). Reaction may liberate toxic bromine gas (

    
    ).
    
  • Compatible: Halogenated solvents (DCM, Chloroform), organic waste streams.[6]

Disposal Decision Workflow

The following logic flow dictates the handling of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol in various experimental states.

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure Solid Solution Dissolved in Solvent StateCheck->Solution Liquid Contaminated Contaminated Debris (Gloves, Weigh Boats) StateCheck->Contaminated Debris SolidWaste Solid Hazardous Waste (Double Bagged) SolidPure->SolidWaste SolventCheck Solvent Type? Solution->SolventCheck DebrisWaste Solid Hazardous Debris (Separate Bin) Contaminated->DebrisWaste HaloWaste Liquid Halogenated Waste (Red Tag/Label) SolventCheck->HaloWaste Contains Halogens (DCM, etc.) SolventCheck->HaloWaste Non-Halo Solvent (Acetone/DMSO)* Final High-Temp Incineration (Approved Facility) HaloWaste->Final SolidWaste->Final DebrisWaste->Final

Figure 1: Decision tree for segregating 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol waste streams. Note that the presence of the brominated solute mandates a "Halogenated" classification for liquid waste.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Excess Reagent)

Applicability: Expired chemicals, excess synthesis product.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol.

    • Hazard Checkboxes: Toxic, Irritant.

    • Constituents: 100% 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol.

  • Transfer:

    • Perform inside a fume hood to contain dust.

    • Do not dump directly into a large common bin; keep in a sealed secondary container (e.g., a Ziploc bag) inside the waste drum.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction filtrates, NMR samples.

  • Classification: Regardless of the solvent (even if it is water or ethanol), the presence of the brominated compound classifies the entire volume as Halogenated Solvent Waste .

  • Collection:

    • Pour into the designated "Halogenated Waste" carboy (typically red safety cans or amber glass bottles).

    • Crucial: Ensure the carboy is compatible (HDPE or Glass).[1] Avoid metal cans if the solution is acidic.[6][8]

  • Logging: Record the estimated amount of 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol on the waste log sheet attached to the carboy.

  • Cap: Keep tightly capped when not actively adding waste to prevent volatilization.

Protocol C: Spill Cleanup (Emergency Procedure)

Scenario: < 5g spill of solid powder on benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE: Don fresh nitrile gloves, safety glasses, and a lab coat. If outside a hood, wear a particulate respirator (N95).

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water or ethanol) to suppress dust, then wipe up.

    • Wet Spill: Cover with an inert absorbent (Vermiculite or chemically treated pads).

  • Disposal: Place all cleanup materials (towels, absorbent, gloves used) into a clear plastic bag. Seal it. Place that bag into the Solid Hazardous Waste container.

  • Decontamination: Wipe the surface with a detergent solution, followed by water.

Regulatory Compliance & Logistics

US EPA (RCRA) Considerations:

  • Waste Codes: This compound is not explicitly P-listed or U-listed. However, waste streams containing it often trigger:

    • D001: If in a flammable solvent.[8]

    • D002: If in an acidic/basic solution.

    • Characteristic Toxicity: If the generator determines it presents a toxicity hazard.

  • Best Practice: Label as "Non-Regulated Hazardous Waste - Toxic" if no specific RCRA code applies, but ensure it goes to Fuel Blending/Incineration .

European Waste Catalogue (EWC):

  • Code 07 05 13:* Solid wastes containing hazardous substances.

  • Code 07 05 03:* Organic halogenated solvents, washing liquids, and mother liquors.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56605054 (Analog: 3-Bromo-7-azaindole). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal protective equipment for handling 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 3-Bromo-1H-pyrrolo[3,2-b]pyridin-6-ol Classification: High-Potency Research Intermediate (HPAPI) Primary Hazards: Acute Toxicity (Oral), Severe Eye Damage, Skin/Respiratory Irritation.[1]

Operational Directive: Due to the specific isomeric nature of this compound (fused azaindole scaffold), specific toxicological data is often limited in public registries compared to its [2,3-b] analogs.[1] Therefore, Universal Precautionary Protocols for halogenated heteroaromatics must be applied. You must treat this substance as Toxic if Swallowed (H301) and Corrosive to Eyes (H318) until specific assay data proves otherwise.[1]

Risk Assessment & Hazard Identification

Based on Quantitative Structure-Activity Relationship (QSAR) analysis of brominated azaindole analogs (e.g., CAS 1190322-14-5).[1]

Hazard CategoryGHS CodeRisk Description
Acute Toxicity H301 Toxic if swallowed. Ingestion of trace amounts can cause severe systemic effects.[1]
Eye Damage H318 Causes serious eye damage. The phenolic hydroxyl group combined with the basic pyridine nitrogen increases potential for corrosive injury to corneal tissue.[1]
Skin Irritation H315 Causes skin irritation.[1][2][3] Permeation through standard latex gloves is possible.[1]
STOT-SE H335 May cause respiratory irritation.[1][2][3][4] Dust inhalation is a primary exposure vector.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (long pants, closed-toe shoes) is the non-negotiable baseline.[1]

PPE ComponentSpecificationRationale (Causality)
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneBrominated heterocycles can permeate thin nitrile.[1] The outer glove acts as a sacrificial barrier; the inner glove maintains sterility and safety during doffing.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the H318 (Eye Damage) risk.[1] Goggles provide a seal against airborne dust and accidental splashes.[1]
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary Control: All handling must occur inside a certified hood.[1] Secondary: If weighing outside a hood, use N95/P100 respirator.
Body Defense Lab Coat (Tyvek® or chemically resistant) Cotton coats absorb liquids.[1] For H301 compounds, disposable Tyvek sleeves or aprons prevent sleeve contamination.[1]

Operational Protocol: Safe Handling Workflow

Phase A: Preparation & Weighing
  • Engineering Check: Verify fume hood flow rate is >0.5 m/s.

  • Static Control: Use an anti-static gun on the weighing boat. Brominated azaindoles are often fluffy, electrostatic solids that disperse easily.[1]

  • Weighing:

    • Place the analytical balance inside the fume hood.[1]

    • If the balance is external, use a tarred, screw-top vial to transport the solid.[1] Never transport open weighing boats across the lab.

Phase B: Solubilization (The "Exothermic" Check)

Solubility Profile: Likely soluble in DMSO and DMF; sparingly soluble in Ethanol/Methanol; insoluble in water.[1]

  • Solvent Choice: DMSO is the preferred vehicle for biological assays.[1]

  • Addition: Add solvent slowly. The hydroxyl group at position 6 (phenol-like) can be slightly acidic; avoid mixing with strong bases (e.g., NaH) unless under inert atmosphere (Argon/Nitrogen), as deprotonation may be rapid.[1]

Phase C: Reaction Setup
  • Incompatibility: Strong oxidizing agents.[1][5][6][7]

  • Atmosphere: This compound is susceptible to oxidation.[1] Purge reaction vessels with Nitrogen or Argon.[1]

Emergency Response & Decision Logic

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin 1. Doff Gloves immediately 2. Wash with soap/water (15 min) 3. Do NOT use ethanol (enhances absorption) Skin->Act_Skin Act_Eye 1. Flush at eyewash station (15 min) 2. Hold eyelids open 3. Seek ophthalmologist (H318 Risk) Eye->Act_Eye Act_Inhal 1. Move to fresh air 2. If breathing difficult: Oxygen 3. Call Emergency Services Inhal->Act_Inhal Report Report to EHS & Medical Check Act_Skin->Report Act_Eye->Report Act_Inhal->Report

Caption: Decision logic for immediate response to exposure incidents involving 3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol.

Disposal & Deactivation

Do not dispose of down the drain.

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Organic Solid."[1]

  • Liquid Waste:

    • Halogenated Solvent Waste: If dissolved in DCM/Chloroform.[1]

    • Non-Halogenated Solvent Waste: If dissolved in DMSO/Acetone.[1]

  • Deactivation (Spills):

    • Absorb liquid spills with Vermiculite or Chem-Sorb.[1]

    • Clean surface with a 10% Sodium Carbonate solution (neutralizes potential acidity from the phenol moiety) followed by soap and water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5523659, 3-Bromo-1H-pyrrolo[2,3-b]pyridine (Analog Safety Proxy).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol
Reactant of Route 2
3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.